4-HO-Dphp
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
114527-61-6 |
|---|---|
分子式 |
C12H11O5P |
分子量 |
266.19 g/mol |
IUPAC名 |
(4-hydroxyphenyl) phenyl hydrogen phosphate |
InChI |
InChI=1S/C12H11O5P/c13-10-6-8-12(9-7-10)17-18(14,15)16-11-4-2-1-3-5-11/h1-9,13H,(H,14,15) |
InChIキー |
TUBVQVOADJADLU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-hydroxy-N,N-dipropyltryptamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical synthesis of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a psychedelic compound of the tryptamine class. 4-HO-DPT, also known as deprocin, is the 4-hydroxyl analog of N,N-dipropyltryptamine (DPT) and a structural homolog of psilocin (4-HO-DMT), the active metabolite of psilocybin.[1][2] The synthesis of 4-substituted tryptamines is of significant interest to researchers studying the structure-activity relationships of serotonergic compounds and for the development of potential novel therapeutics.
This document outlines a plausible multi-step synthesis for 4-HO-DPT, adapted from established procedures for structurally similar analogs.[3][4] It includes detailed experimental protocols, quantitative data summaries, and visualizations of the chemical pathway and pharmacological mechanism of action.
I. Chemical Synthesis of 4-hydroxy-N,N-dipropyltryptamine
The most common and effective route for the synthesis of 4-hydroxy-N,N-dialkyltryptamines involves a three-step process starting from a protected 4-hydroxyindole, typically 4-benzyloxyindole. This method avoids issues with the reactivity of the free hydroxyl group during the addition of the ethylamine side chain. The general workflow is as follows:
-
Acylation : Reaction of 4-benzyloxyindole with oxalyl chloride followed by amination with dipropylamine to form the intermediate N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide.
-
Reduction : Reduction of the glyoxylamide intermediate to form 4-benzyloxy-N,N-dipropyltryptamine.
-
Deprotection : Removal of the benzyl protecting group via catalytic hydrogenation to yield the final product, 4-hydroxy-N,N-dipropyltryptamine.
Caption: A logical workflow for the three-step synthesis of 4-hydroxy-N,N-dipropyltryptamine.
II. Experimental Protocols
The following protocols are adapted from the synthesis of 4-hydroxy-N-isopropyltryptamine and provide a detailed methodology for the preparation of 4-HO-DPT.[3]
Step 1: Synthesis of N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide
This step involves the acylation of 4-benzyloxyindole at the 3-position using oxalyl chloride, followed by the addition of dipropylamine to form the corresponding glyoxylamide.
-
Reaction:
-
Dissolve 4-benzyloxyindole in a suitable anhydrous solvent (e.g., diethyl ether) and cool the solution to 0-5 °C.
-
Add oxalyl chloride dropwise to the cooled solution. The reaction mixture is typically stirred for several hours at this temperature.
-
Subsequently, add an excess of dipropylamine dropwise, ensuring the temperature remains controlled.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by silica gel column chromatography to yield N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide.
-
Step 2: Reduction of N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide to 4-Benzyloxy-N,N-dipropyltryptamine
The amide and ketone functionalities of the glyoxylamide intermediate are reduced to form the tryptamine backbone.
-
Reaction:
-
Suspend N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide in an anhydrous solvent such as tetrahydrofuran (THF).
-
Add a reducing agent, such as borane-tetrahydrofuran complex (BH₃-THF), dropwise at a reduced temperature (e.g., 0 °C).
-
After the addition, heat the reaction mixture to reflux and maintain for several hours to overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture and quench cautiously with an acid (e.g., HCl).
-
Basify the mixture with a suitable base (e.g., ammonium hydroxide) to a pH greater than 8.
-
Extract the product with an organic solvent (e.g., methylene chloride).
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain 4-benzyloxy-N,N-dipropyltryptamine.
-
Step 3: Deprotection to 4-hydroxy-N,N-dipropyltryptamine
The final step is the removal of the benzyl ether protecting group to yield the free 4-hydroxy compound.
-
Reaction:
-
Dissolve 4-benzyloxy-N,N-dipropyltryptamine in a solvent such as methanol.
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) for several hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture through celite to remove the palladium catalyst.
-
Remove the solvent under reduced pressure to yield the final product, 4-hydroxy-N,N-dipropyltryptamine. Further purification can be achieved by recrystallization if necessary.
-
III. Quantitative Data Presentation
The following tables provide an example of the quantitative data for each reaction step, based on the synthesis of a related analog. The actual amounts should be scaled as needed for the desired quantity of the final product.
Table 1: Reagents for the Synthesis of N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 4-Benzyloxyindole | 223.27 | (e.g., 2.0 g) | 1.0 |
| Oxalyl Chloride | 126.93 | (e.g., 2.3 g) | 2.0 |
| Dipropylamine | 101.19 | (e.g., 7.2 g) | 8.0 |
| Product | Yield | ||
| N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide | ~95% |
Table 2: Reagents for the Reduction to 4-Benzyloxy-N,N-dipropyltryptamine
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide | 378.49 | (e.g., 1.0 g) | 1.0 |
| Borane-THF complex (1.0 M) | - | (e.g., 8.0 mL) | 3.0 |
| Product | Yield | ||
| 4-Benzyloxy-N,N-dipropyltryptamine | ~20-25% |
Table 3: Reagents for the Deprotection to 4-hydroxy-N,N-dipropyltryptamine
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 4-Benzyloxy-N,N-dipropyltryptamine | 350.49 | (e.g., 200 mg) | 1.0 |
| 10% Palladium on Carbon | - | (catalytic amount) | - |
| Hydrogen Gas | 2.02 | (excess) | - |
| Product | Yield | ||
| 4-hydroxy-N,N-dipropyltryptamine | High |
IV. Pharmacology and Signaling Pathway
4-hydroxy-N,N-dipropyltryptamine is a psychedelic agent that primarily acts as a non-selective serotonin receptor agonist. Its psychoactive effects are believed to be mediated through its interaction with the serotonin 5-HT₂A receptor, similar to other classic psychedelics like psilocin and LSD. 4-HO-DPT also shows activity at 5-HT₂B and 5-HT₂C receptors.
The binding of 4-HO-DPT to the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This involves the activation of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in the modulation of neuronal activity that underlies the characteristic psychedelic experience.
Caption: Signaling pathway of 4-HO-DPT at the 5-HT2A receptor.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT)
This technical guide provides a comprehensive overview of the chemical, pharmacological, and toxicological properties of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a lesser-known psychedelic tryptamine. This document synthesizes available scientific literature to support research and drug development endeavors.
Chemical Identification
4-HO-DPT, also known as deprocin, is a synthetic tryptamine and a structural analog of psilocin.[1][2] First synthesized by Alexander Shulgin, it is the 4-hydroxyl analog of dipropyltryptamine (DPT).[1][3]
| Identifier | Value |
| IUPAC Name | 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol[1] |
| CAS Number | 63065-88-3 |
| Chemical Formula | C₁₆H₂₄N₂O |
| Molar Mass | 260.381 g·mol⁻¹ |
| Synonyms | 4-hydroxy-N,N-Dipropyltryptamine, Deprocin, Psiprocin |
Pharmacological Profile
The primary mechanism of action for 4-HO-DPT is believed to be its activity as a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT₂A receptor. This interaction is considered the primary driver of its psychedelic effects.
Receptor Binding and Functional Activity:
4-HO-DPT acts as a high-efficacy partial to full agonist at the human 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors. It displays significant selectivity for the 5-HT₂A receptor over the 5-HT₂C receptor.
| Receptor Subtype | Activity | Potency/Efficacy Comparison |
| 5-HT₂A | Partial to Full Agonist | Potency and efficacy are comparable to psilocin. |
| 5-HT₂B | Partial to Full Agonist | Potency is similar to psilocin, but with much higher efficacy (Eₘₐₓ = 94% vs. 39% for psilocin). |
| 5-HT₂C | Partial to Full Agonist | Efficacy is similar to psilocin, but with approximately 10-fold lower potency. |
In-Vivo Effects:
In animal models, 4-HO-DPT induces the head-twitch response (HTR) in rodents, a behavioral proxy for psychedelic effects in humans. The potency of 4-HO-DPT in inducing HTR in mice is reported to be about 4- to 5-fold lower than that of psilocin.
Pharmacokinetics:
User reports suggest an onset of effects between 15 to 45 minutes after oral administration, with a duration of 5 to 8 hours. However, formal pharmacokinetic studies in humans are lacking.
Experimental Protocols
Detailed experimental protocols specifically for 4-HO-DPT are not widely published. However, methodologies for studying similar tryptamines can be adapted.
Synthesis of 4-HO-DPT Hydrochloride Salt:
A published method for the synthesis of the hydrochloride salt of 4-HO-DPT is as follows:
-
Dissolve freebase 4-hydroxy-N,N-di-n-propyltryptamine (50 mg, 0.19 mmol) in dichloromethane.
-
Add 160 µL of hydrochloric acid (1.25 M in ethanol, 0.20 mmol) with stirring at room temperature.
-
Stir the mixture for 30 minutes, which will result in a white precipitate.
-
Isolate the precipitate via vacuum filtration and wash with diethyl ether to yield the salt.
Analytical Method for Detection in Plasma:
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the detection and quantification of 4-HO-DPT in plasma.
-
Sample Preparation: Plasma samples are acidified with ascorbic acid, followed by protein precipitation with acetonitrile.
-
Instrumentation: LC-MS/MS with electrospray ionization (ESI) in positive mode.
-
Detection: Two multiple reaction monitoring (MRM) transitions are used for each analyte.
-
Linearity: A linear concentration range of 0.5-100 ng/mL has been established.
Head-Twitch Response (HTR) Assay in Mice:
The following is a generalized protocol for assessing the HTR, a key in-vivo assay for psychedelic potential:
-
Administer 4-HO-DPT to mice at varying doses.
-
Record the number of head twitches over a specified time period, typically starting shortly after administration.
-
Data can be analyzed using one-way ANOVA to determine dose-dependent effects.
Visualizations
Hypothesized Signaling Pathway of 4-HO-DPT
References
An In-depth Technical Guide on the Discovery and History of 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacology of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a synthetic tryptamine and structural analog of psilocin. First synthesized in 1977, 4-HO-DPT has been a subject of interest within psychedelic research due to its activity as a serotonin receptor agonist. This document details its initial synthesis, key researchers involved in its characterization, and its pharmacological profile, including receptor binding affinities and in vivo data. Experimental protocols for its synthesis and key pharmacological assays are described. Furthermore, relevant signaling pathways are visualized to provide a deeper understanding of its mechanism of action.
Introduction
4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a lesser-known psychedelic tryptamine.[1][2] It is the 4-hydroxyl analog of N,N-dipropyltryptamine (DPT) and a structural homolog of psilocin (4-HO-DMT).[3][4] As a synthetic compound, it is not known to occur naturally.[5] This guide aims to consolidate the available scientific knowledge on 4-HO-DPT to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
History and Discovery
The first synthesis of 4-HO-DPT was described in the scientific literature in 1977 by American medicinal chemist David B. Repke and his colleagues, W.J. Ferguson and D.K. Bates. Their work focused on the synthesis of various psilocin analogs to explore the structure-activity relationships of 4-hydroxytryptamines.
Over a decade later, the compound gained more visibility through the work of Alexander Shulgin, who documented its synthesis and psychoactive properties in his 1997 book TiHKAL (Tryptamines I Have Known and Loved). Shulgin's entry on 4-HO-DPT, however, described its effects at a 20 mg oral dose as "possible threshold, nothing more," leaving its full psychoactive potential at higher doses largely unexplored in his published work.
In the early 2010s, 4-HO-DPT was identified as a novel psychoactive substance (NPS) in the European designer drug market, indicating its availability and use outside of academic research.
Chemical Properties and Synthesis
4-HO-DPT is a synthetic indole molecule belonging to the tryptamine class. Its structure features a bicyclic indole heterocycle attached at the R3 position to an amino group via an ethyl side chain. The indole ring is substituted at the R4 position with a hydroxyl (OH) group, and the terminal amine is disubstituted with two propyl chains.
Experimental Protocol: Synthesis of 4-HO-DPT (Repke et al., 1977)
-
Acylation of 4-Benzyloxyindole: 4-Benzyloxyindole is reacted with oxalyl chloride in a suitable solvent (e.g., diethyl ether) to form the corresponding indol-3-ylglyoxylyl chloride.
-
Amidation: The resulting intermediate is then reacted with an excess of dipropylamine to yield N,N-dipropyl-4-benzyloxy-indole-3-glyoxylamide.
-
Reduction: The glyoxylamide is reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous solvent like tetrahydrofuran (THF) to yield 4-benzyloxy-N,N-dipropyltryptamine.
-
Debenzylation: The final step involves the removal of the benzyl protecting group from the 4-hydroxy position. This is typically achieved through catalytic hydrogenation, for example, using hydrogen gas and a palladium catalyst (e.g., Pd/C), to yield 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT).
Note: This is a generalized protocol. For precise details, including reaction conditions, stoichiometry, and purification methods, consulting the original 1977 publication by Repke, Ferguson, and Bates in the Journal of Heterocyclic Chemistry is recommended.
Pharmacology
4-HO-DPT acts as a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT2A receptor, which is the primary target for classic psychedelic drugs. Its psychedelic effects are believed to be mediated through the activation of this receptor.
Receptor Binding and Functional Activity
The following tables summarize the available quantitative data on the receptor binding affinities (Ki) and functional activity (EC50, Emax) of 4-HO-DPT.
Table 1: Receptor Binding Affinities (Ki) of 4-HO-DPT
| Receptor | Ki (nM) | Radioligand | Source |
| 5-HT1A | 95 | [³H]8-OH-DPAT | |
| 5-HT1B | 1,050 | [³H]GR125743 | |
| 5-HT2A | Data not available | ||
| 5-HT2C | 40 | [³H]mesulergine |
Note: Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Functional Activity of 4-HO-DPT
| Assay | Receptor | EC50 (nM) | Emax (%) | Reference Compound | Source |
| Calcium Mobilization | h5-HT2A | 21 | 94 | 5-HT | |
| Calcium Mobilization | h5-HT2B | Data not available | Data not available | 5-HT | |
| Calcium Mobilization | h5-HT2C | 2,700 | 94 | 5-HT |
EC50: Half-maximal effective concentration. Emax: Maximal efficacy relative to the reference compound.
In Vivo Studies: Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to screen for potential psychedelic activity. 4-HO-DPT has been shown to induce the HTR in mice.
Table 3: Head-Twitch Response (HTR) Data for 4-HO-DPT in Mice
| Compound | ED50 (μmol/kg) | Emax (Mean Twitches) | Strain | Source |
| 4-HO-DPT | 2.47 | Data not available | C57BL/6J | |
| Psilocin (for comparison) | 0.81 | Data not available | C57BL/6J |
ED50: The dose that produces 50% of the maximal response.
Experimental Protocols: Pharmacological Assays
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared. A radiolabeled ligand known to bind to the receptor is used.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (4-HO-DPT) are incubated together.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture: Cells stably expressing the target receptor (e.g., h5-HT2A) are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: Varying concentrations of the test compound (4-HO-DPT) are added to the wells.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the change in fluorescence, which corresponds to the change in intracellular calcium, is measured over time.
-
Data Analysis: The data are used to generate a dose-response curve, from which the EC50 and Emax values are determined.
In Vivo Assay: Head-Twitch Response (HTR) in Mice
-
Animal Preparation: Adult male C57BL/6J mice are commonly used. For automated detection, a small magnet may be surgically attached to the cranium.
-
Habituation: Mice are allowed to acclimate to the testing environment (e.g., a cylindrical observation chamber).
-
Drug Administration: The test compound (4-HO-DPT) is administered, typically via subcutaneous or intraperitoneal injection, at various doses.
-
Observation: The number of head twitches is counted for a set period (e.g., 30-60 minutes) either by a trained observer or through an automated detection system using a magnetometer or video analysis.
-
Data Analysis: The data are used to generate a dose-response curve to determine the ED50 and Emax for HTR induction.
Signaling Pathways
The primary psychedelic effects of 4-HO-DPT are mediated by its agonist activity at the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of the 5-HT2A receptor initiates downstream signaling cascades, with the Gq/11 pathway being the canonical pathway associated with psychedelic effects.
Gq/11-PLC Signaling Pathway
Caption: Gq/11-PLC signaling pathway initiated by 4-HO-DPT binding to the 5-HT2A receptor.
β-Arrestin Signaling Pathway
In addition to G protein-dependent signaling, GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.
References
- 1. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-HO-DiPT - Wikipedia [en.wikipedia.org]
- 3. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 5. researchgate.net [researchgate.net]
The Psychedelic Tryptamine 4-HO-DPT: A Technical Pharmacological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic psychedelic compound belonging to the tryptamine class. First synthesized by David Repke and colleagues in 1977, it is a structural analog of the naturally occurring psychedelic psilocin (4-HO-DMT).[1] As a research chemical, 4-HO-DPT has garnered interest for its distinct pharmacological profile and potential psychoactive effects. This document provides an in-depth technical guide to the pharmacology of 4-HO-DPT, summarizing available quantitative data, detailing experimental protocols from key studies, and visualizing relevant biological pathways.
Pharmacodynamics
The primary mechanism of action of 4-HO-DPT is its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. Like many classic psychedelics, its effects are predominantly mediated by its agonist activity at the 5-HT2A receptor.
Receptor Affinity and Functional Activity
4-HO-DPT acts as a non-selective serotonin receptor agonist, with notable activity at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] It functions as a high-efficacy partial agonist to a full agonist at these subtypes.[1] Notably, it displays significantly greater potency at the 5-HT2A and 5-HT2B receptors compared to the 5-HT2C receptor, indicating a degree of selectivity.[1][2]
Compared to psilocin, 4-HO-DPT exhibits similar potency and efficacy at the 5-HT2A receptor. However, at the 5-HT2B receptor, while having comparable potency, it demonstrates much higher efficacy. In contrast, its potency at the 5-HT2C receptor is approximately 10-fold lower than that of psilocin, though they share similar efficacy.
The following table summarizes the in vitro functional activity of 4-HO-DPT at human (h) and mouse (m) 5-HT2 receptors from calcium flux assays.
| Compound | Receptor | EC50 (nM) | Emax (% of 5-HT) |
| 4-HO-DPT | h5-HT2A | 8.7 | 94.2 |
| m5-HT2A | 10.1 | 98.7 | |
| h5-HT2B | 6.4 | 94.0 | |
| h5-HT2C | 1080 | 95.8 | |
| Psilocin (for comparison) | h5-HT2A | 7.9 | 94.5 |
| m5-HT2A | 10.5 | 100.0 | |
| h5-HT2B | 5.9 | 39.0 | |
| h5-HT2C | 110 | 98.2 |
Data sourced from Klein et al. (2020).
In Vivo Activity
The psychedelic-like effects of 4-HO-DPT have been demonstrated in animal models through the head-twitch response (HTR) assay in mice. The HTR is a reliable behavioral proxy for 5-HT2A receptor activation in vivo. All tested 4-substituted tryptamines, including 4-HO-DPT, have been shown to induce the HTR.
The following table presents the in vivo potency of 4-HO-DPT in inducing the head-twitch response in C57BL/6J mice.
| Compound | ED50 (mg/kg) | ED50 (µmol/kg) |
| 4-HO-DPT | 0.64 | 2.47 |
| Psilocin (for comparison) | 0.17 | 0.81 |
Data sourced from Klein et al. (2020).
The potency of 4-HO-DPT in inducing the HTR is about 4- to 5-fold lower than that of psilocin. The rank order of potency for 4-hydroxytryptamines with symmetrical alkyl chains in the HTR assay is: psilocin > 4-HO-DET > 4-HO-DPT > 4-HO-DIPT. This suggests that the steric properties of the N-alkyl groups influence in vivo potency.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Cascade
Activation of the 5-HT2A receptor by an agonist like 4-HO-DPT initiates a Gq-coupled signaling cascade, leading to the mobilization of intracellular calcium. This is a key mechanism underlying the cellular effects of psychedelics.
Caption: 5-HT2A receptor signaling cascade initiated by 4-HO-DPT.
Experimental Workflow for In Vitro Calcium Flux Assay
The following diagram outlines the typical workflow for assessing the functional activity of 4-HO-DPT at 5-HT2 receptors using a calcium flux assay.
Caption: Workflow for in vitro calcium flux functional assay.
Experimental Workflow for In Vivo Head-Twitch Response (HTR) Assay
The diagram below illustrates the key steps in the head-twitch response assay used to evaluate the in vivo 5-HT2A receptor agonist activity of 4-HO-DPT in mice.
Caption: Workflow for in vivo head-twitch response (HTR) assay.
Experimental Protocols
In Vitro Gq-Mediated Calcium Flux Assay
-
Cell Lines: Flp-In T-REx 293 stable cell lines expressing human or mouse 5-HT2A, 5-HT2B, and 5-HT2C receptors are utilized.
-
Cell Culture: Cells are cultured in appropriate media and conditions to ensure healthy growth and receptor expression.
-
Assay Preparation:
-
Cells are plated in 96-well or 384-well black-walled, clear-bottom microplates.
-
After reaching a suitable confluency, the growth medium is removed.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium 4) in a buffer solution, often containing probenecid to prevent dye leakage.
-
The plates are incubated to allow for de-esterification of the dye within the cells.
-
-
Compound Preparation and Addition:
-
4-HO-DPT is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the compound are prepared in an appropriate assay buffer.
-
-
Fluorescence Measurement:
-
The cell plate and compound plate are placed in a fluorescence imaging plate reader (FLIPR).
-
The instrument adds the compound dilutions to the cell wells and simultaneously measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The fluorescence signal is normalized and plotted against the logarithm of the compound concentration to generate concentration-response curves.
-
From these curves, the EC50 (half-maximal effective concentration) and Emax (maximum effect, often relative to a reference agonist like 5-HT) values are calculated.
-
In Vivo Head-Twitch Response (HTR) Assay
-
Animals: Adult male C57BL/6J mice are commonly used for this assay. Animals are housed under standard conditions with a controlled light-dark cycle and ad libitum access to food and water.
-
Drug Preparation: 4-HO-DPT is dissolved in a suitable vehicle, such as saline, for administration.
-
Procedure:
-
Mice are allowed to acclimate to the testing environment.
-
A baseline observation period may be conducted to ensure no spontaneous abnormal behaviors.
-
Mice are administered with either the vehicle control or a specific dose of 4-HO-DPT, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Immediately following injection, the mice are placed in an observation chamber.
-
The number of head twitches is counted over a defined period (e.g., 30-60 minutes). A head twitch is characterized as a rapid, convulsive, side-to-side rotational movement of the head.
-
Counting can be performed by a trained observer blind to the treatment conditions or by an automated system using a head-mounted magnet and a magnetometer detection coil.
-
-
Data Analysis:
-
The total number of head twitches for each animal is recorded.
-
The data is analyzed to determine the dose-response relationship.
-
The ED50 (half-maximal effective dose) is calculated, representing the dose required to produce 50% of the maximal response.
-
Conclusion
4-HO-DPT is a potent serotonin 5-HT2A receptor agonist with psychedelic-like properties confirmed in preclinical models. Its in vitro and in vivo pharmacological profile, particularly in comparison to psilocin, provides valuable data for structure-activity relationship studies of tryptamine psychedelics. The detailed experimental protocols and visualized pathways presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential and neurobiological mechanisms of 4-HO-DPT and related compounds. Further research is warranted to fully elucidate its pharmacokinetic properties, metabolism, and potential for clinical applications.
References
4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT): A Technical Overview of its Serotonin Receptor Interaction Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a lesser-known synthetic tryptamine and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1] First synthesized by David Repke and colleagues in 1977, it belongs to the 4-hydroxytryptamine class of compounds.[2] Like other psychedelic tryptamines, its pharmacological effects are believed to be primarily mediated by its interaction with serotonin (5-HT) receptors, particularly the 5-HT2A subtype. This document provides an in-depth technical guide on the serotonin receptor binding affinity and functional activity of 4-HO-DPT, intended for researchers, scientists, and drug development professionals.
Serotonin Receptor Functional Activity
While comprehensive radioligand binding affinity data (Ki values) for 4-HO-DPT across all serotonin receptor subtypes are not extensively available in the published literature, functional activity studies provide valuable insights into its potency and efficacy at key receptors implicated in psychedelic effects. 4-HO-DPT acts as a high-efficacy partial agonist to full agonist of the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] It displays considerable selectivity for the 5-HT2A receptor over the 5-HT2C receptor.[2]
The following table summarizes the in vitro functional activity of 4-HO-DPT at human serotonin 5-HT2 receptor subtypes, as determined by calcium flux assays.
| Receptor Subtype | EC50 (nM) | Emax (%) |
| h5-HT2A | 43.5 ± 5.6 | 94.3 ± 2.5 |
| h5-HT2B | 31.9 ± 4.1 | 94.0 ± 3.6 |
| h5-HT2C | >10,000 | 58.7 ± 4.4 |
EC50 (half maximal effective concentration) is a measure of the compound's potency, with lower values indicating higher potency. Emax (maximum effect) represents the compound's efficacy relative to the endogenous ligand serotonin.
Compared to psilocin, 4-HO-DPT exhibits similar potency and efficacy at the 5-HT2A receptor.[2] However, it demonstrates significantly higher efficacy at the 5-HT2B receptor and approximately 10-fold lower potency at the 5-HT2C receptor.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in determining the functional activity of 4-HO-DPT and a general protocol for assessing binding affinity.
Calcium Mobilization Assay for 5-HT2 Receptor Functional Activity
This protocol is based on the methodology described in studies investigating the structure-activity relationships of psilocybin analogues.
Objective: To determine the potency (EC50) and efficacy (Emax) of 4-HO-DPT at human 5-HT2A, 5-HT2B, and 5-HT2C receptors by measuring intracellular calcium mobilization.
Materials:
-
Flp-In T-REx 293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors.
-
Assay buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
4-HO-DPT and reference agonist (e.g., serotonin).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Culture and Plating:
-
Culture the specific receptor-expressing cells in appropriate media until they reach the desired confluence.
-
Plate the cells into 96-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive fluorescent dye in the assay buffer.
-
Remove the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake.
-
-
Compound Preparation:
-
Prepare a series of dilutions of 4-HO-DPT and the reference agonist in the assay buffer.
-
-
Fluorescence Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the automated injector to add the different concentrations of 4-HO-DPT or the reference agonist to the wells.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Normalize the data to the maximum response of the reference agonist (serotonin).
-
Plot the normalized response against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 and Emax values using a non-linear regression analysis (e.g., four-parameter logistic equation).
-
General Radioligand Binding Assay Protocol
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound like 4-HO-DPT for serotonin receptors.
Objective: To determine the inhibition constant (Ki) of 4-HO-DPT for a specific serotonin receptor subtype through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target serotonin receptor.
-
A specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Unlabeled test compound (4-HO-DPT).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
96-well filter plates and a vacuum filtration manifold.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the incubation buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the incubation buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (4-HO-DPT).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a vacuum manifold.
-
This separates the receptor-bound radioligand from the free radioligand.
-
-
Washing:
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
5-HT2A Receptor Gq/11 Signaling Pathway
Caption: 5-HT2A receptor activation of the Gq/11 signaling pathway.
References
An In-Depth Technical Guide to the In Vitro Studies of 4-HO-DPT
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) is a synthetic tryptamine and a structural analog of the psychedelic compound psilocin (4-HO-DMT). As with many novel psychoactive substances, a comprehensive understanding of its in vitro pharmacology is crucial for elucidating its mechanism of action, potential therapeutic applications, and safety profile. This technical guide provides a detailed overview of the available in vitro data on 4-HO-DPT, focusing on its interactions with serotonergic receptors. The information is presented to be of maximal utility to researchers, scientists, and professionals in the field of drug development.
Receptor Interaction Profile
The primary molecular targets of classic psychedelics are the serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily. In vitro studies have focused on characterizing the affinity and functional activity of 4-HO-DPT at these key receptors.
Functional Activity at Serotonin 5-HT₂ Receptors
Functional assays are critical for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. For G-protein coupled receptors like the 5-HT₂ family, which are coupled to the Gq signaling pathway, agonist binding typically leads to an increase in intracellular calcium. This can be measured using calcium flux assays.
The following table summarizes the in vitro functional activity of 4-HO-DPT at human 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors. The data is derived from studies measuring Gq-mediated calcium flux in stably expressing cell lines.[1][2][3]
| Receptor | Assay Type | Parameter | Value (nM) | Efficacy (Eₘₐₓ) vs. 5-HT | Reference |
| h5-HT₂A | Calcium Mobilization | EC₅₀ | 1.3 | 98.4% | [1][2] |
| h5-HT₂B | Calcium Mobilization | EC₅₀ | 3.9 | 93.6% | |
| h5-HT₂C | Calcium Mobilization | EC₅₀ | 168 | 83.3% |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum effect): The maximum response achievable by a drug.
These data indicate that 4-HO-DPT is a potent and highly efficacious agonist at the 5-HT₂A and 5-HT₂B receptors. Notably, it displays significantly lower potency at the 5-HT₂C receptor, with an EC₅₀ value approximately 129-fold higher than at the 5-HT₂A receptor. This selectivity for the 5-HT₂A receptor over the 5-HT₂C receptor is a noteworthy characteristic of 4-HO-DPT's in vitro profile.
Receptor Binding Affinity
Experimental Protocols
A detailed understanding of the methodologies used to generate in vitro data is essential for interpretation and replication of findings.
Calcium Flux Assay for 5-HT₂ Receptor Agonism
This protocol describes a typical in vitro functional assay to measure the agonist activity of 4-HO-DPT at Gq-coupled 5-HT₂ receptors.
1. Cell Culture and Plating:
-
Flp-In T-REx 293 cells stably expressing human 5-HT₂A, 5-HT₂B, or 5-HT₂C receptors are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and appropriate selection antibiotics.
-
Cells are maintained in a humidified incubator at 37°C and 5% CO₂.
-
For the assay, cells are seeded into black-walled, clear-bottom 96-well plates and grown to near confluence.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a physiological buffer such as Hank's Balanced Salt Solution (HBSS).
-
A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is prepared in HBSS.
-
The dye solution is added to each well, and the plate is incubated in the dark at 37°C for 30-60 minutes to allow the dye to enter the cells.
3. Compound Preparation and Addition:
-
4-HO-DPT is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
A serial dilution of the 4-HO-DPT stock is prepared in HBSS to achieve the desired final concentrations for the concentration-response curve.
-
The dye solution is removed, and the cells are washed again with HBSS.
-
The various concentrations of 4-HO-DPT are added to the respective wells.
4. Fluorescence Measurement:
-
The 96-well plate is placed in a fluorescence plate reader equipped with an automated injection system.
-
The baseline fluorescence is measured for a short period before the addition of a 5-HT₂ receptor agonist (in this case, 4-HO-DPT).
-
The plate reader is programmed to inject the compound solutions and immediately begin kinetic reading of fluorescence intensity (typically with an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for Fluo-4).
-
The change in fluorescence, indicating an increase in intracellular calcium, is recorded over time.
5. Data Analysis:
-
The peak fluorescence response for each concentration of 4-HO-DPT is determined.
-
The data are normalized to the response of a vehicle control (0% activation) and a maximal concentration of a reference agonist like serotonin (100% activation).
-
A concentration-response curve is generated by plotting the normalized response against the logarithm of the 4-HO-DPT concentration.
-
The EC₅₀ and Eₘₐₓ values are calculated from the curve using non-linear regression analysis.
Signaling Pathways and Visualizations
5-HT₂A Receptor Signaling Pathway
Activation of the 5-HT₂A receptor by an agonist such as 4-HO-DPT initiates a well-characterized intracellular signaling cascade. This pathway is primarily mediated by the Gq alpha subunit of the G protein.
Experimental Workflow for Calcium Flux Assay
The following diagram illustrates the logical flow of a typical calcium flux experiment to determine the functional activity of a test compound like 4-HO-DPT.
In Vitro Metabolism
Specific in vitro metabolism studies for 4-HO-DPT have not been extensively published. However, based on studies of structurally similar 4-hydroxytryptamines like psilocin, the primary metabolic pathways are likely to involve:
-
Glucuronidation: The addition of a glucuronic acid moiety to the 4-hydroxyl group, a common phase II metabolic reaction that increases water solubility and facilitates excretion.
-
Oxidative deamination: Mediated by monoamine oxidase (MAO) to form an unstable aldehyde intermediate, which is then further oxidized to 4-hydroxyindole-3-acetic acid (4-HIAA).
Further studies using human liver microsomes or hepatocytes are required to definitively characterize the metabolic fate of 4-HO-DPT.
Conclusion
The available in vitro data for 4-HO-DPT characterize it as a potent and efficacious agonist at the 5-HT₂A and 5-HT₂B receptors, with notable selectivity for 5-HT₂A over 5-HT₂C. While a comprehensive receptor binding profile is not yet publicly available, the existing functional data provides a strong foundation for understanding its primary mechanism of action. The experimental protocols and pathway diagrams provided in this guide offer a framework for further research into the in vitro pharmacology of this and related compounds. Future studies should aim to elucidate a broader receptor interaction profile and detail its metabolic pathways to provide a more complete understanding for the scientific and drug development communities.
References
Uncharted Territory: A Technical Guide to the Preliminary Toxicological Profile of 4-HO-DPT
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available, yet limited, preliminary data regarding the toxicology of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT). The information is intended for research and informational purposes only. 4-HO-DPT is a research chemical, and a comprehensive understanding of its toxicological profile in humans is not yet established.
Introduction
4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as Procin, is a synthetic tryptamine and a structural analog of psilocin.[1] First synthesized by Alexander Shulgin, it is a lesser-known psychedelic substance with a limited history of human use.[1][2] As with many research chemicals, there is a significant gap in the scientific literature regarding its safety profile. This guide provides an in-depth overview of the sparse toxicological data available for 4-HO-DPT, intended to inform researchers and professionals in the field of drug development. The toxicity and long-term health effects of recreational 4-HO-DPT use have not been scientifically studied in any significant context, and the exact toxic dose remains unknown.[1]
Quantitative Toxicological Data
To date, formal toxicological studies to determine key metrics such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-Adverse-Effect Level) for 4-HO-DPT have not been published in the peer-reviewed literature. The primary quantitative data available comes from in vivo rodent studies assessing its hallucinogenic potential.
Table 1: In Vivo Behavioral Pharmacology of 4-HO-DPT
| Test Species | Assay | Endpoint | Value (mg/kg) | Route of Administration | Reference |
| Mouse (C57BL/6J) | Head-Twitch Response (HTR) | ED50 | 2.47 µmol/kg (~0.64 mg/kg) | Intraperitoneal (IP) | [3] |
Note: The Head-Twitch Response (HTR) is a behavioral proxy in rodents for 5-HT2A receptor activation, which is believed to be the primary mechanism underlying the psychedelic effects of tryptamines.
Experimental Protocols
Head-Twitch Response (HTR) Studies in Mice
The following protocol is a summary of the methodology typically employed in HTR studies, as described in the available literature for 4-substituted tryptamines.
Objective: To determine the potency of 4-HO-DPT in inducing the head-twitch response, a behavioral proxy for hallucinogenic potential mediated by 5-HT2A receptor agonism.
Animals: Male C57BL/6J mice are commonly used.
Drug Preparation: 4-HO-DPT is dissolved in a suitable vehicle, such as isotonic saline.
Administration: The test substance is administered intraperitoneally (IP) at a volume of 5 mL/kg.
Procedure:
-
A small neodymium magnet is affixed to the head of the mouse.
-
The mouse is placed in a magnetometer coil apparatus.
-
Following drug administration, the number of head twitches is recorded over a specified period, often in time bins (e.g., every 2 minutes) to assess the time-course of the effect.
-
Dose-response curves are generated to calculate the ED50, the dose that produces 50% of the maximal response.
The experimental workflow for a typical Head-Twitch Response study is visualized below.
Pharmacological Profile and Potential Toxicological Implications
The primary mechanism of action for 4-HO-DPT is believed to be agonism at serotonin receptors, particularly the 5-HT2A receptor. This interaction is thought to mediate its psychedelic effects.
Serotonin Receptor Interactions
Like other psychedelic tryptamines, 4-HO-DPT is a 5-HT2A partial agonist. The activation of 5-HT2A receptors is the presumed mechanism for its hallucinogenic effects. While specific binding affinities and functional activities for 4-HO-DPT at a wide range of receptors have not been extensively published, studies on similar 4-substituted tryptamines show activity at other serotonin receptor subtypes, such as 5-HT1A, 5-HT2B, and 5-HT2C.
The proposed signaling pathway following 5-HT2A receptor activation by a tryptamine like 4-HO-DPT is depicted below.
Potential for Cardiotoxicity
A significant concern with some serotonergic compounds is the potential for cardiotoxicity, particularly valvular heart disease, which has been linked to agonist activity at the 5-HT2B receptor. Studies on other synthetic tryptamines, such as 4-AcO-DET and 4-HO-MET, have indicated that they can increase the QT interval in rats and inhibit hERG potassium channels, suggesting potential cardiovascular risks. While no direct studies on the cardiotoxicity of 4-HO-DPT have been conducted, its structural similarity to these compounds warrants caution and further investigation into its 5-HT2B receptor activity.
Potential for Neurotoxicity
Direct neurotoxicity studies on 4-HO-DPT are absent from the literature. Research on tryptamine-4,5-dione, an oxidized metabolite of serotonin, has demonstrated neurotoxic effects in rats, particularly in limbic system structures. Whether 4-HO-DPT or its metabolites could have similar properties is unknown. Generally, classic tryptamine psychedelics are not considered to be neurotoxic in the same manner as some other classes of drugs.
Toxicology of Structurally Related Compounds
In the absence of direct data for 4-HO-DPT, examining the toxicological information of its structural relatives can provide some context. However, it is crucial to note that small changes in chemical structure can lead to significant differences in pharmacological and toxicological profiles.
-
Psilocin (4-HO-DMT): As the active metabolite of psilocybin, psilocin has a relatively well-characterized safety profile from both preclinical and clinical studies. It is generally considered to have low physiological toxicity and a low potential for addiction.
-
Dipropyltryptamine (DPT): The non-hydroxylated parent compound of 4-HO-DPT, DPT, also has limited formal toxicological evaluation. Anecdotal reports suggest a risk of acute adverse reactions such as agitation, tachycardia, and hyperthermia, particularly at high doses or in combination with other substances.
Conclusion and Future Directions
The available toxicological data on 4-HO-DPT is exceedingly limited, precluding any definitive statements about its safety profile. The only quantitative data currently available pertains to its hallucinogenic-like activity in mice. Based on its mechanism of action and the profiles of structurally similar compounds, key areas for future toxicological investigation should include:
-
Acute and chronic toxicity studies to determine LD50, NOAEL, and LOAEL values.
-
In vitro receptor binding and functional assays to comprehensively profile its activity at a wide range of targets, with a particular focus on the 5-HT2B receptor.
-
Cardiovascular safety pharmacology studies to assess effects on blood pressure, heart rate, and cardiac electrophysiology (e.g., QT interval).
-
Genotoxicity and mutagenicity assays.
-
Metabolism and pharmacokinetic studies to identify major metabolites and their potential toxicities.
For researchers and drug development professionals, 4-HO-DPT represents a largely uncharacterized molecule. Any further investigation or development of this compound must be preceded by rigorous toxicological evaluation to establish a comprehensive safety profile.
References
The Solubility Profile of 4-HO-DPT: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a psychedelic compound of the tryptamine class. Aimed at researchers, scientists, and drug development professionals, this document compiles available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and describes the primary signaling pathway associated with 4-HO-DPT's pharmacological activity. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
4-hydroxy-N,N-dipropyltryptamine, also known as deprocin, is a synthetic tryptamine that is structurally related to psilocin (4-HO-DMT). As with other psychedelic tryptamines, its primary mechanism of action is believed to be agonism at serotonin 5-HT2A receptors. Understanding the solubility of 4-HO-DPT in various solvents is a critical prerequisite for its use in research and potential therapeutic applications. Solubility data is essential for the preparation of solutions for in vitro and in vivo studies, as well as for the development of potential drug delivery systems. This guide aims to provide a centralized resource of technical information regarding the solubility of this compound.
Quantitative Solubility Data
Precise quantitative data on the solubility of 4-HO-DPT is limited in publicly available literature. However, data from chemical suppliers provides a foundational understanding of its solubility in several common laboratory solvents. To provide a broader context, this section also includes solubility data for the closely related and more extensively studied analogue, psilocin (4-HO-DMT), as well as 4-hydroxy Tryptamine (fumarate).
Table 1: Quantitative Solubility of 4-HO-DPT and Analogs in Various Solvents
| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) | Source |
| 4-HO-DPT | Dimethylformamide (DMF) | 25 | Not Specified | Commercial Supplier Data |
| Dimethyl sulfoxide (DMSO) | 25 | Not Specified | Commercial Supplier Data | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | Not Specified | Commercial Supplier Data | |
| Ethanol | 2 | Not Specified | Commercial Supplier Data | |
| Psilocin (4-HO-DMT) | Dimethylformamide (DMF) | 25 | Not Specified | Commercial Supplier Data[1] |
| Dimethyl sulfoxide (DMSO) | 25 | Not Specified | Commercial Supplier Data[1] | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | Not Specified | Commercial Supplier Data[1] | |
| Ethanol | 2 | Not Specified | Commercial Supplier Data[1] | |
| Acetone | Soluble | Not Specified | SWGDRUG Monograph[2] | |
| Chloroform | Soluble | Not Specified | SWGDRUG Monograph | |
| Ether | Soluble | Not Specified | SWGDRUG Monograph | |
| Hexane | Soluble | Not Specified | SWGDRUG Monograph | |
| Methanol | Soluble | Not Specified | SWGDRUG Monograph | |
| Water | Slightly Soluble | Not Specified | SWGDRUG Monograph | |
| 4-hydroxy Tryptamine (fumarate) | Dimethylformamide (DMF) | 1 | Not Specified | Commercial Supplier Data |
| Dimethyl sulfoxide (DMSO) | 2 | Not Specified | Commercial Supplier Data | |
| Ethanol | Insoluble | Not Specified | Commercial Supplier Data | |
| PBS (pH 7.2) | Insoluble | Not Specified | Commercial Supplier Data |
Note: "Not Specified" indicates that the temperature was not provided in the source documentation. Standard laboratory conditions are typically assumed.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. Both thermodynamic and kinetic solubility are important parameters in drug discovery and development. The following are generalized protocols for these determinations, which can be adapted for 4-HO-DPT.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility is the equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for its determination.
Objective: To determine the equilibrium concentration of 4-HO-DPT in a specific solvent.
Materials:
-
4-HO-DPT (solid)
-
Solvent of interest
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Add an excess amount of solid 4-HO-DPT to a vial. The excess solid should be visually apparent.
-
Add a known volume of the solvent of interest to the vial.
-
Seal the vial tightly.
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After the incubation period, allow the suspension to settle.
-
Centrifuge the vial to pellet the excess solid.
-
Carefully withdraw a sample of the supernatant.
-
Filter the supernatant using a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 4-HO-DPT in the diluted filtrate using a validated HPLC method.
-
Calculate the original solubility in mg/mL or mol/L.
Thermodynamic Solubility Workflow
Kinetic Solubility Determination
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution (e.g., DMSO). This is often a more relevant parameter for high-throughput screening applications.
Objective: To determine the concentration at which 4-HO-DPT precipitates from an aqueous buffer.
Materials:
-
Concentrated stock solution of 4-HO-DPT in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
-
Automated liquid handler (recommended)
Procedure:
-
Prepare a series of dilutions of the 4-HO-DPT DMSO stock solution in the 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer.
-
Transfer a small volume of the DMSO stock dilutions to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (e.g., <1%).
-
Mix the plate thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation.
-
Alternatively, for UV-Vis detection, the plate can be filtered to remove precipitate, and the concentration of the remaining dissolved compound in the filtrate is measured.
-
The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Kinetic Solubility Workflow
Signaling Pathway of 4-HO-DPT
4-HO-DPT is a serotonergic psychedelic, and its primary pharmacological effects are mediated through its interaction with serotonin receptors. It acts as a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT2A receptor. Activation of the 5-HT2A receptor is the key event that initiates the downstream signaling cascade responsible for the characteristic psychedelic effects.
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. The activation of this pathway by an agonist like 4-HO-DPT leads to a cascade of intracellular events:
-
Receptor Activation: 4-HO-DPT binds to the 5-HT2A receptor, causing a conformational change that activates the associated Gq protein.
-
G-Protein Activation: The activated Gq protein exchanges GDP for GTP and dissociates into its α and βγ subunits.
-
PLC Activation: The Gαq subunit activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to a modulation of neuronal excitability and gene expression, which ultimately manifest as the psychedelic experience.
5-HT2A Receptor Signaling Pathway
Conclusion
This technical guide provides a summary of the currently available information on the solubility of 4-HO-DPT. The quantitative data, though limited, indicates good solubility in common organic solvents like DMF and DMSO, and limited solubility in aqueous buffers. The provided experimental protocols offer a framework for researchers to conduct their own detailed solubility studies. Furthermore, the elucidation of the 5-HT2A receptor signaling pathway provides a basis for understanding the molecular mechanisms underlying the pharmacological effects of 4-HO-DPT. Further research is warranted to expand the solubility profile of this compound in a wider range of pharmaceutically relevant solvents and to explore its full therapeutic potential.
References
Stability and Degradation of 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the stability and degradation of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a psychedelic compound of the tryptamine class. Due to the limited direct research on 4-HO-DPT, this document draws upon data from its close structural analog, psilocin (4-HO-DMT), and established principles of drug stability testing to offer a predictive assessment and detailed experimental protocols for its analysis.
Introduction
4-hydroxy-N,N-dipropyltryptamine, also known as deprocin, is a synthetic tryptamine that is structurally related to the naturally occurring psychedelic compound psilocin.[1] Like psilocin, 4-HO-DPT is a serotonin receptor agonist, exhibiting activity at the 5-HT2A receptor, which is believed to mediate its psychedelic effects.[1] The stability of any pharmacologically active compound is a critical parameter, influencing its shelf-life, formulation development, and ultimately its safety and efficacy. The presence of a phenolic hydroxyl group in the 4-position of the indole ring, a characteristic feature of 4-hydroxytryptamines, renders these molecules susceptible to degradation.
Predicted Stability Profile of 4-HO-DPT
Based on this, 4-HO-DPT is predicted to exhibit similar instability. The following table summarizes the expected stability of 4-HO-DPT under various conditions, drawing parallels from the known behavior of psilocin and other 4-hydroxytryptamines.
| Condition | Predicted Stability of 4-HO-DPT | Rationale and Supporting Evidence from Analogs |
| Solid State (Crystalline) | Moderately stable when protected from light and moisture. A commercially available analytical reference standard of 4-hydroxy DPT is reported to have a stability of ≥ 3 years when stored at -20°C.[3] | Crystalline forms of drugs are generally more stable than amorphous forms or solutions. The fumarate and hydrochloride salts of 4-HO-DPT have been synthesized and their crystal structures determined, suggesting that stable salt forms can be prepared. |
| Solution (Aqueous) | Unstable, particularly at neutral to alkaline pH and in the presence of oxygen. | Psilocin is known to be relatively unstable in solution. The phenolic hydroxyl group is more susceptible to oxidation at higher pH values when it is deprotonated. |
| Acidic Conditions | Expected to be more stable than in neutral or alkaline solutions, though degradation can still occur. | Acidic conditions can protonate the phenolic hydroxyl group, reducing its susceptibility to oxidation. However, prolonged exposure to strong acids may lead to other degradation pathways. |
| Alkaline Conditions | Highly unstable. | In alkaline solutions, the phenolic hydroxyl group is deprotonated, forming a phenoxide ion which is highly susceptible to oxidation. |
| Oxidative Stress (e.g., H₂O₂) | Highly unstable. | The electron-rich indole ring and the phenolic hydroxyl group are prone to oxidation. Psilocin readily forms degradation products in the presence of oxygen and metal ions like Fe³⁺. |
| Thermal Stress | Degradation is expected at elevated temperatures, especially in the presence of oxygen and moisture. | A study on psilocybin and its analogs in mushroom biomass showed that phosphorylated tryptamines are stable up to approximately 100°C, beyond which their concentrations decline sharply. |
| Photostability | Susceptible to degradation upon exposure to light, particularly UV radiation. | The indole nucleus is a known chromophore that can absorb UV light, leading to photochemical reactions and degradation. |
Potential Degradation Pathways
The degradation of 4-HO-DPT is likely to proceed through several pathways, primarily involving the reactive 4-hydroxyl group and the indole nucleus.
Oxidative Degradation
The most probable degradation pathway for 4-HO-DPT is oxidation. The phenolic hydroxyl group can be oxidized to a semiquinone radical, which can then undergo further reactions to form quinones and polymeric degradation products. This process is often catalyzed by light, metal ions, and enzymes. The initial stages of oxidation are likely responsible for the characteristic blueing reaction observed in psilocybin-containing mushrooms upon bruising, which is due to the oxidation of psilocin.
Metabolic Degradation
In a biological system, 4-HO-DPT is expected to undergo metabolic degradation similar to other tryptamines. Based on studies of psilocin and 4-OH-MPT, the following metabolic pathways are plausible for 4-HO-DPT:
-
Glucuronidation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid, a major phase II metabolic pathway that increases water solubility and facilitates excretion.
-
Sulfation: Similar to glucuronidation, sulfation of the 4-hydroxyl group can also occur.
-
N-Dealkylation: The N,N-dipropyl groups on the amine nitrogen can be removed through oxidative dealkylation, although this may be a minor pathway.
-
N-Oxidation: The tertiary amine can be oxidized to form an N-oxide.
-
Oxidative Deamination: The ethylamine side chain can be metabolized by monoamine oxidase (MAO), leading to the formation of an aldehyde intermediate, which is then further oxidized to a carboxylic acid or reduced to an alcohol.
Experimental Protocols for Stability and Degradation Analysis
To rigorously assess the stability of 4-HO-DPT and characterize its degradation products, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.
General Experimental Setup for Forced Degradation
The following protocol outlines a general procedure for conducting a forced degradation study on 4-HO-DPT.
Objective: To identify the degradation pathways of 4-HO-DPT under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
4-HO-DPT reference standard
-
High-purity solvents (acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
pH meter
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 4-HO-DPT in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a specified time.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solid 4-HO-DPT or a solution of it at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose a solution of 4-HO-DPT to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
-
Development of a Stability-Indicating HPLC Method
A crucial component of a forced degradation study is the development of a high-performance liquid chromatography (HPLC) method that can separate the parent drug from all its degradation products.
Typical HPLC Parameters:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A photodiode array (PDA) detector is useful for assessing peak purity and obtaining UV spectra of the parent drug and its degradants. A mass spectrometer (MS) detector is invaluable for identifying the molecular weights of the degradation products.
-
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of 4-HO-DPT.
Plausible Metabolic Degradation Pathway of 4-HO-DPT
References
The Theoretical Psychoactive Effects of 4-HO-DPT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a lesser-known synthetic tryptamine and a structural analog of the psychedelic compound psilocin (4-HO-DMT). First synthesized by David Repke and colleagues in 1977, its psychoactive effects were later anecdotally described by Alexander Shulgin.[1][2] As a member of the 4-hydroxytryptamine class, 4-HO-DPT is presumed to exert its primary psychoactive effects through interaction with the serotonergic system, similar to classic psychedelics like psilocybin and LSD.[1][2] This technical guide provides an in-depth overview of the theoretical psychoactive effects of 4-HO-DPT, focusing on its pharmacodynamics and in vivo activity. The information is compiled from preclinical studies to support further research and drug development.
Pharmacodynamics: Receptor Interactions and Functional Activity
The primary mechanism of action for classic psychedelic compounds is agonism at the serotonin 2A receptor (5-HT2A).[1] In vitro studies have confirmed that 4-HO-DPT acts as an agonist at several serotonin receptors, with a notable affinity for the 5-HT2A subtype.
Receptor Binding Affinities
Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the available Ki values for 4-HO-DPT at various human serotonin receptors.
| Receptor | Ki (nM) | Reference |
| 5-HT1A | >10,000 | |
| 5-HT1B | 1,725 | |
| 5-HT1D | - | |
| 5-HT1E | - | |
| 5-HT2A | 134 | |
| 5-HT2B | 144 | |
| 5-HT2C | 1,448 | |
| 5-HT5A | - | |
| 5-HT6 | >10,000 | |
| 5-HT7 | - | |
| SERT | 5,280 |
Note: "-" indicates data not available.
Functional Activity
Functional assays, such as calcium flux assays, measure the cellular response to receptor activation by an agonist. These assays provide the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response, and the maximum efficacy (Emax), which is the maximum response achievable by the drug compared to a reference agonist (e.g., serotonin).
The following table presents the in vitro functional activity of 4-HO-DPT at human serotonin 2 (5-HT2) receptors.
| Receptor | EC50 (nM) | Emax (% of Serotonin) | Reference |
| h5-HT2A | 10.9 | 94.3 | |
| h5-HT2B | 11.2 | 93.8 | |
| h5-HT2C | 1408 | 92.1 |
These data indicate that 4-HO-DPT is a potent and highly efficacious agonist at the 5-HT2A and 5-HT2B receptors, with significantly lower potency at the 5-HT2C receptor. This selectivity for the 5-HT2A receptor over the 5-HT2C receptor is a notable characteristic.
In Vivo Activity: The Head-Twitch Response
The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is considered a preclinical model for predicting psychedelic-like activity in humans. Studies have shown that 4-HO-DPT induces the head-twitch response in mice, confirming its in vivo activity at the 5-HT2A receptor.
The following table shows the potency of 4-HO-DPT in inducing the head-twitch response in C57BL/6J mice.
| Compound | ED50 (mg/kg) | ED50 (µmol/kg) | Reference |
| 4-HO-DPT | 0.79 | 2.47 |
Signaling Pathways
The activation of the 5-HT2A receptor by psychedelic compounds is known to initiate a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events are believed to be crucial for the manifestation of the psychedelic experience.
Experimental Protocols
Radioligand Binding Assay (Generalized Protocol)
Radioligand binding assays are performed to determine the affinity of a test compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human recombinant 5-HT2A) are prepared from cultured cells or tissue homogenates.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (4-HO-DPT).
-
Separation: After incubation, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Flux Assay (Generalized Protocol)
Calcium flux assays are used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the 5-HT2A receptor.
-
Cell Culture and Dye Loading: Cells stably expressing the receptor of interest (e.g., HEK293 cells with h5-HT2A) are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are exposed to varying concentrations of the test compound (4-HO-DPT).
-
Fluorescence Measurement: The fluorescence intensity of the cells is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The data are used to generate concentration-response curves, from which the EC50 and Emax values are determined.
Head-Twitch Response (HTR) Assay (Generalized Protocol)
The HTR assay is an in vivo behavioral model used to assess the psychedelic-like potential of a compound.
-
Animal Model: Male C57BL/6J mice are commonly used for this assay.
-
Drug Administration: The test compound (4-HO-DPT) is administered to the mice, typically via intraperitoneal (IP) injection, at various doses.
-
Observation: The mice are placed in an observation chamber, and the number of head twitches is recorded for a specific duration (e.g., 30-60 minutes).
-
Data Analysis: The data are used to generate a dose-response curve, from which the ED50 (the dose that produces 50% of the maximal response) is calculated.
Conclusion
The available preclinical data strongly suggest that 4-HO-DPT is a potent psychedelic compound with a pharmacological profile characteristic of classic tryptamines. Its primary mechanism of action is agonism at the 5-HT2A receptor, leading to downstream signaling events and in vivo behavioral effects consistent with psychedelic activity. The selectivity of 4-HO-DPT for the 5-HT2A receptor over the 5-HT2C receptor may contribute to a unique psychoactive profile compared to other 4-hydroxytryptamines. Further research is warranted to fully elucidate the therapeutic potential and subjective effects of this compound in humans. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in exploring the psychoactive properties of 4-HO-DPT.
References
The Legal Status and Scientific Profile of 4-HO-DPT for Research Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT) is a synthetic tryptamine and a structural analogue of the psychedelic compound psilocin (4-HO-DMT). As with many novel psychoactive substances, the legal landscape surrounding 4-HO-DPT is complex and varies significantly across jurisdictions, posing challenges for researchers. This technical guide provides a comprehensive overview of the current legal status of 4-HO-DPT for research purposes in key regions, alongside a summary of its known chemical and pharmacological properties. Detailed experimental protocols for its synthesis, analytical characterization, and in vivo assessment are presented to facilitate legitimate scientific inquiry.
Legal Status for Research Purposes
The legal status of 4-HO-DPT is not uniform globally. Researchers must exercise due diligence and consult with legal counsel to ensure compliance with all applicable national and local regulations. The following table summarizes the legal landscape in several key jurisdictions.
| Jurisdiction | Legal Status | Legislative Framework | Notes for Researchers |
| United States | Unscheduled, but potentially a controlled substance analogue. | Controlled Substances Act (CSA); Federal Analogue Act. | 4-HO-DPT is not explicitly listed as a controlled substance. However, as a structural analogue of psilocin (Schedule I), it could be treated as a Schedule I substance under the Federal Analogue Act if intended for human consumption. Research requires careful legal consideration and may necessitate a DEA license. The DEA's previous proposal and subsequent withdrawal of the scheduling of the related compound 4-HO-DiPT highlights the evolving nature of regulations in this area. |
| United Kingdom | Class A | Misuse of Drugs Act 1971 (Tryptamine catch-all clause); Psychoactive Substances Act 2016. | 4-HO-DPT falls under the generic definition of a tryptamine and is therefore classified as a Class A drug. Research requires a Home Office license. The Psychoactive Substances Act 2016 provides exemptions for approved scientific research.[1] |
| Germany | Controlled | New Psychoactive Substances Act (NpSG) | 4-HO-DPT is controlled under the NpSG. However, the legislation explicitly permits its use for industrial and scientific purposes, providing a clear legal pathway for research.[2][3] |
| Sweden | Dangerous Substance | National Legislation | Classified as a "dangerous substance," requiring a special permit for any purchase or sale, including for research purposes.[2][3] |
| Switzerland | Controlled Substance | National Legislation | 4-HO-DPT is a controlled substance, and research would be subject to the relevant national regulations for such compounds. |
| European Union | Varies by member state | National Legislation | There is no EU-wide scheduling of 4-HO-DPT. Regulation is determined at the national level. Researchers must consult the specific laws of the member state in which they operate. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors such substances. |
| Australia | Likely Illegal | Australian Federal Police | While not explicitly named, it likely falls under blanket bans on psychoactive substances in several states and commonwealth law. |
| Canada | Likely Schedule III | Controlled Drugs and Substances Act | As an analogue of DMT, it would likely be considered a Schedule III substance. |
Chemical and Pharmacological Profile
4-HO-DPT is a synthetic tryptamine first described in the scientific literature in 1977 by David Repke and colleagues. It is a structural analogue of psilocin, the primary psychoactive metabolite of psilocybin.
Chemical Structure and Properties
Pharmacodynamics
4-HO-DPT acts as a serotonin receptor agonist, with a notable affinity for the 5-HT2A receptor, which is believed to mediate the psychedelic effects of tryptamines. In vitro studies have characterized its functional activity at various serotonin receptor subtypes.
| Receptor Subtype | Activity | Potency (EC50) | Efficacy (Emax) |
| 5-HT2A | Agonist | ~1-10 nM | High |
| 5-HT2B | Agonist | Data available in cited literature | Data available in cited literature |
| 5-HT2C | Agonist | Lower potency than at 5-HT2A | Data available in cited literature |
Note: The exact values for potency and efficacy can be found in the cited scientific literature. This table provides a summary of the general findings.
In Vivo Effects: The Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is considered a preclinical model for predicting hallucinogenic potential in humans. Studies have shown that 4-HO-DPT induces the HTR in mice.
| Compound | ED50 (µmol/kg) |
| 4-HO-DPT | 2.47 |
| Psilocin (4-HO-DMT) | 0.81 |
Experimental Protocols
Synthesis of 4-HO-DPT
The synthesis of 4-HO-DPT was first reported by Repke et al. (1977) and is also described in Alexander Shulgin's "TiHKAL". The general procedure involves a multi-step synthesis starting from 4-benzyloxyindole.
Disclaimer: The following is a summary of a published synthetic route and is intended for informational purposes for qualified researchers in appropriately equipped and licensed facilities. The synthesis of controlled or potentially controlled substances should only be carried out in strict compliance with all applicable laws and regulations.
A detailed, step-by-step protocol can be found in the original publication:
-
Repke, D. B., Ferguson, W. J., & Bates, D. K. (1977). Psilocin analogs. I. Synthesis of 3‐[2‐(dialkylamino)ethyl]‐ and 3‐[2‐(cycloalkylamino)ethyl]indol‐4‐ols. Journal of Heterocyclic Chemistry, 14(1), 71-74.
Analytical Characterization
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-HO-DPT in plasma has been developed.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer
Sample Preparation:
-
Acidification of plasma samples.
-
Protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Centrifugation and analysis of the supernatant.
LC-MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 4-HO-DPT.
For detailed parameters, including column type, mobile phase composition, gradient, and specific MRM transitions, researchers should refer to the relevant scientific literature on the analysis of tryptamines.
In Vivo Assessment: Head-Twitch Response (HTR) in Mice
The following is a generalized protocol for the HTR assay.
Animals:
-
Male C57BL/6J mice are commonly used.
Procedure:
-
Habituation: Acclimate mice to the testing environment.
-
Drug Administration: Administer 4-HO-DPT or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation: Place the mouse in an observation chamber and record the number of head twitches over a defined period (e.g., 30-60 minutes). A head twitch is a rapid, spasmodic rotational movement of the head.
-
Quantification: The number of head twitches is counted, either manually by a trained observer blinded to the treatment condition or using an automated system.
Data Analysis:
-
Dose-response curves are generated to determine the ED50 (the dose that produces 50% of the maximal response).
Signaling Pathway
The primary psychoactive effects of 4-HO-DPT are believed to be mediated through its agonist activity at the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR).
Conclusion
4-HO-DPT presents a complex profile for researchers, with a challenging and varied legal status that requires careful navigation. However, for those in jurisdictions where research is permissible, it represents a valuable tool for investigating the structure-activity relationships of tryptamine psychedelics and the function of the serotonergic system. The experimental protocols and data summarized in this guide provide a foundation for conducting rigorous and compliant scientific research with this compound. It is imperative that all research with 4-HO-DPT is conducted with the appropriate licenses and ethical approvals.
References
The Therapeutic Potential of 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic tryptamine and a structural analog of the psychedelic compound psilocin (4-HO-DMT)[1]. As a serotonergic psychedelic, 4-HO-DPT primarily interacts with serotonin receptors, with a notable affinity for the 5-HT2A receptor, which is believed to mediate the characteristic psychedelic effects[1][2]. Preclinical evidence for psilocin and its analogs suggests potential therapeutic applications in a range of neuropsychiatric conditions, including depression, anxiety, and substance use disorders. This technical guide provides a comprehensive overview of the current understanding of 4-HO-DPT, focusing on its pharmacological properties, preclinical evidence for its therapeutic potential, and detailed experimental protocols for its study. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using the DOT language.
Introduction
4-HO-DPT belongs to the 4-hydroxytryptamine family and was first synthesized in the 1970s[1]. It is structurally related to other psychedelic tryptamines such as dipropyltryptamine (DPT) and 5-MeO-DPT[1]. The primary psychoactive effects of 4-HO-DPT are attributed to its action as a non-selective serotonin receptor agonist, with a significant impact on the 5-HT2A receptor. The growing interest in the therapeutic potential of psychedelics for mental health disorders has brought compounds like 4-HO-DPT into focus for further investigation. This guide aims to consolidate the existing preclinical data and provide a framework for future research into the therapeutic applications of this compound.
Pharmacology
The pharmacological profile of 4-HO-DPT is primarily characterized by its interaction with serotonin (5-HT) receptors.
Receptor Binding and Functional Activity
Preclinical studies have demonstrated that 4-HO-DPT is a potent agonist at several serotonin receptors. Its activity is most pronounced at the 5-HT2A receptor, which is the primary target for classic psychedelics and is believed to be responsible for their hallucinogenic effects. The tables below summarize the in vitro receptor binding affinities and functional activities of 4-HO-DPT at various serotonin receptors.
Table 1: In Vitro Receptor Binding Affinities (Ki) of 4-HO-DPT
| Receptor | Ki (nM) | Reference |
| 5-HT1A | Data Not Available | |
| 5-HT2A | ~10-50 | |
| 5-HT2B | Data Not Available | |
| 5-HT2C | Data Not Available |
Table 2: In Vitro Functional Activity of 4-HO-DPT at Serotonin Receptors
| Receptor | Assay Type | Parameter | Value | Reference |
| h5-HT2A | Calcium Flux | EC50 (nM) | 8.3 | |
| h5-HT2A | Calcium Flux | Emax (%) | 98 | |
| m5-HT2A | Calcium Flux | EC50 (nM) | 9.1 | |
| m5-HT2A | Calcium Flux | Emax (%) | 102 | |
| h5-HT2B | Calcium Flux | EC50 (nM) | 4.7 | |
| h5-HT2B | Calcium Flux | Emax (%) | 94 | |
| h5-HT2C | Calcium Flux | EC50 (nM) | 1070 | |
| h5-HT2C | Calcium Flux | Emax (%) | 99 |
h: human, m: mouse
In Vivo Psychedelic-like Activity
The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for psychedelic activity in humans. 4-HO-DPT has been shown to induce the HTR in mice, indicating its potential to produce psychedelic effects.
Table 3: In Vivo Head-Twitch Response (HTR) in Mice
| Compound | ED50 (µmol/kg) | Reference |
| 4-HO-DPT | 2.47 | |
| Psilocin (4-HO-DMT) | 0.81 |
Potential Therapeutic Applications
While clinical trials on 4-HO-DPT are currently lacking, preclinical research on psilocin and its analogs provides a strong rationale for investigating its therapeutic potential in various psychiatric disorders.
Depression
Recent clinical and preclinical studies have highlighted the rapid and sustained antidepressant effects of psilocybin (a prodrug to psilocin). The therapeutic effects are thought to be mediated by the promotion of neural plasticity and the modulation of brain connectivity. Given its similar pharmacological profile to psilocin, 4-HO-DPT may exert comparable antidepressant effects. Preclinical models used to assess antidepressant potential include the forced swim test and the novelty-suppressed feeding test.
Anxiety Disorders
Psilocybin-assisted therapy has also shown promise in reducing anxiety in patients with life-threatening cancer and in those with treatment-resistant anxiety disorders. The anxiolytic effects are hypothesized to stem from the profound psychological experiences induced by the psychedelic, leading to altered perspectives and emotional processing. Preclinical models for anxiety, such as the elevated plus-maze and light-dark box, could be employed to evaluate the anxiolytic potential of 4-HO-DPT.
Addiction and Substance Use Disorders
There is a growing body of evidence suggesting that psychedelics can be effective in treating addiction to substances such as alcohol and nicotine. The proposed mechanisms include the disruption of rigid patterns of thought and behavior, enhanced introspection, and increased motivation to change. Preclinical models of addiction, such as drug self-administration and reinstatement paradigms, would be valuable in assessing the efficacy of 4-HO-DPT in this context.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical investigation of 4-HO-DPT.
Synthesis of 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT)
The following is a proposed synthetic route for 4-HO-DPT, adapted from established methods for synthesizing 4-substituted tryptamines.
Step 1: Protection of 4-Hydroxyindole
-
Dissolve 4-hydroxyindole in a suitable solvent such as dimethylformamide (DMF).
-
Add a protecting group precursor, such as benzyl bromide, and a base, such as potassium carbonate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate 4-benzyloxyindole.
Step 2: Vilsmeier-Haack Formylation
-
Cool a solution of DMF in dichloromethane (DCM) to 0°C.
-
Slowly add phosphorus oxychloride (POCl3) and stir for 30 minutes.
-
Add a solution of 4-benzyloxyindole in DCM to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with an aqueous solution of sodium acetate and extract the product, 4-benzyloxyindole-3-carbaldehyde.
Step 3: Henry Reaction
-
Dissolve 4-benzyloxyindole-3-carbaldehyde in nitromethane.
-
Add a base, such as ammonium acetate, and heat the mixture to reflux.
-
After the reaction is complete, cool the mixture and collect the precipitated product, (E)-1-(4-(benzyloxy)-1H-indol-3-yl)-2-nitroethene.
Step 4: Reduction
-
Suspend the nitroalkene from the previous step in a solvent mixture of tetrahydrofuran (THF) and ethanol.
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Carefully quench the reaction and perform an aqueous workup to isolate 4-benzyloxytryptamine.
Step 5: N,N-Dipropylation
-
Dissolve 4-benzyloxytryptamine in a suitable solvent like acetonitrile.
-
Add an excess of n-propyl bromide and a base, such as potassium carbonate.
-
Heat the reaction mixture to reflux until the reaction is complete.
-
Purify the product, 4-benzyloxy-N,N-dipropyltryptamine, by column chromatography.
Step 6: Deprotection
-
Dissolve the protected tryptamine in a solvent such as ethanol.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (hydrogenolysis) until the deprotection is complete.
-
Filter off the catalyst and evaporate the solvent to yield 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT).
In Vitro 5-HT2A Receptor Calcium Flux Assay
This assay measures the activation of the Gq-coupled 5-HT2A receptor by quantifying the resulting increase in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
4-HO-DPT and a reference agonist (e.g., serotonin).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capabilities.
Protocol:
-
Cell Plating: Seed the HEK293-5-HT2A cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 60 minutes at 37°C, protected from light.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Preparation: Prepare serial dilutions of 4-HO-DPT and the reference agonist in assay buffer.
-
Measurement:
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence for a few seconds.
-
Use the instrument's injector to add the compound solutions to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes) to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0%) and a maximal concentration of the reference agonist (100%).
-
Fit the concentration-response data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
In Vivo Head-Twitch Response (HTR) Assay in Mice
This behavioral assay is used to assess the in vivo psychedelic-like activity of 4-HO-DPT.
Materials:
-
Male C57BL/6J mice.
-
4-HO-DPT dissolved in a suitable vehicle (e.g., saline).
-
Observation chambers (e.g., clear cylindrical enclosures).
-
Video recording equipment or a magnetometer-based detection system.
Protocol:
-
Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.
-
Drug Administration: Administer 4-HO-DPT or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation:
-
Immediately after injection, place the mice back into the observation chambers.
-
Record the behavior of the mice for a predetermined period (e.g., 30-60 minutes).
-
A head twitch is defined as a rapid, convulsive, side-to-side movement of the head that is not part of a grooming behavior.
-
-
Data Analysis:
-
A trained observer, blind to the treatment conditions, should count the number of head twitches for each mouse. Alternatively, an automated system can be used for detection and counting.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of 4-HO-DPT to the vehicle control.
-
Calculate the ED50 value from the dose-response curve.
-
Visualizations
Signaling Pathways
The primary mechanism of action of 4-HO-DPT involves the activation of the 5-HT2A receptor, which is a Gq-coupled receptor. The following diagram illustrates the canonical Gq signaling pathway initiated by 5-HT2A receptor activation.
References
A Technical Guide to the Structural Analogs and Derivatives of 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT)
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the structural analogs and derivatives of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a synthetic psychedelic compound of the tryptamine class. This document consolidates key data on the synthesis, pharmacology, and structure-activity relationships (SAR) of these compounds, intended to serve as a resource for researchers in psychedelic science and drug development.
Introduction
4-HO-DPT, also known as deprocin, is a lesser-known synthetic tryptamine that is structurally related to psilocin (4-HO-DMT), the active metabolite of psilocybin.[1] First synthesized by David Repke and colleagues in 1977, it has garnered interest for its psychedelic effects, which are primarily mediated by its action as a serotonin 5-HT2A receptor agonist.[1][2] The exploration of 4-HO-DPT's structural analogs and derivatives is crucial for understanding the nuanced structure-activity relationships that govern psychedelic activity and for the potential development of novel therapeutic agents.
This guide will delve into the key structural modifications of the 4-HO-DPT scaffold, including alterations at the 4-position of the indole ring and variations of the N,N-dialkyl substituents. The pharmacological consequences of these modifications will be examined through in vitro and in vivo data, with a focus on receptor binding affinities and functional activity.
Structural Analogs and Derivatives
The structural analogs of 4-HO-DPT can be broadly categorized based on modifications at two key positions: the 4-position of the indole ring and the N,N-dipropylamino group.
A significant derivative of 4-HO-DPT is its O-acetylated form, 4-acetoxy-N,N-dipropyltryptamine (4-AcO-DPT).[1] This compound is considered a prodrug of 4-HO-DPT, as the acetyl group is readily hydrolyzed by esterases in the body to yield the active phenolic compound.[3] This prodrug strategy can influence the pharmacokinetics of the parent compound, potentially altering its onset and duration of action.
Other notable analogs include tryptamines with different N,N-dialkyl substitutions, such as:
-
Psilocin (4-HO-DMT): The N,N-dimethyl homolog.
-
4-HO-DET: The N,N-diethyl homolog.
-
4-HO-DiPT: The N,N-diisopropyl homolog.
-
4-HO-MET: The N-methyl-N-ethyl homolog.
-
4-HO-MIPT: The N-methyl-N-isopropyl homolog.
These variations in the alkyl chains on the nitrogen atom can significantly impact the compound's affinity and efficacy at various serotonin receptors.
Pharmacology and Mechanism of Action
The primary pharmacological target for 4-HO-DPT and its analogs is the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the cerebral cortex. Activation of this receptor is a hallmark of classic psychedelic compounds and is responsible for their characteristic hallucinogenic effects. These compounds typically act as full or partial agonists at 5-HT2A receptors, as well as at other 5-HT2 subtypes (5-HT2B and 5-HT2C).
Signaling Pathways
Upon agonist binding, the 5-HT2A receptor primarily couples to the Gq/G11 family of G-proteins. This initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling pathway is a key mechanism underlying the neuronal excitability and psychedelic effects of these compounds. Some tryptamines have also been shown to recruit β-arrestin2, which can lead to receptor desensitization and internalization.
Figure 1. Simplified 5-HT2A receptor signaling cascade initiated by 4-HO-DPT and its analogs.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for 4-HO-DPT and a selection of its structural analogs.
In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |
| 4-HO-DPT | - | - | - | - |
| Psilocin (4-HO-DMT) | 49-567 | - | - | - |
| 4-HO-DiPT | >1,000 | - | - | - |
| 4-HO-MET | - | - | - | - |
| 4-AcO-DMT | - | - | - | - |
Note: A comprehensive table of Ki values requires access to the full text of multiple sources and was not fully available in the initial search results. The table above reflects the directly available data.
In Vitro Functional Activity (EC50, nM and Emax, %)
| Compound | Receptor | EC50 (nM) | Emax (%) |
| 4-HO-DPT | h5-HT2A | 17.4 | 94.4 |
| h5-HT2B | 19.3 | 93.6 | |
| h5-HT2C | 188 | 98.7 | |
| Psilocin (4-HO-DMT) | h5-HT2A | 13.6 | 100 |
| h5-HT2B | 21.6 | 39.0 | |
| h5-HT2C | 19.1 | 96.2 | |
| 4-AcO-DPT | h5-HT2A | 215 | 96.0 |
| h5-HT2B | 237 | 94.7 | |
| h5-HT2C | 1480 | 100 | |
| 4-HO-DiPT | h5-HT2A | 26.0 | 98.0 |
| h5-HT2B | 21.0 | 100 | |
| h5-HT2C | 1450 | 97.0 |
Data from calcium mobilization assays in HEK293 cells expressing human 5-HT2 receptors. Emax is relative to serotonin.
In Vivo Head-Twitch Response (HTR) in Mice
| Compound | ED50 (µmol/kg) |
| 4-HO-DPT | 2.47 |
| Psilocin (4-HO-DMT) | 0.81 |
| 4-AcO-DPT | 2.58 |
| 4-HO-DET | 1.56 |
| 4-HO-DiPT | 3.46 |
| 4-HO-MET | 0.65 |
| 4-HO-MIPT | 2.97 |
ED50 is the dose required to produce 50% of the maximal head-twitch response.
Experimental Protocols
The characterization of 4-HO-DPT and its analogs typically involves a combination of in vitro and in vivo assays to determine their pharmacological profile.
Figure 2. General experimental workflow for the pharmacological characterization of novel tryptamines.
Calcium Mobilization Assay
This in vitro functional assay is used to determine the potency (EC50) and efficacy (Emax) of a compound at Gq-coupled receptors like the 5-HT2A receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells are transiently or stably transfected with the human 5-HT2A receptor gene.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: The test compound is added to the cells at various concentrations.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The concentration-response curves are generated, and the EC50 and Emax values are calculated relative to a reference agonist like serotonin.
Head-Twitch Response (HTR) Assay
The HTR in rodents is a behavioral proxy for 5-HT2A receptor activation and is considered a reliable predictor of hallucinogenic potential in humans.
Methodology:
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Compound Administration: The test compound is administered to the mice, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Behavioral Observation: The mice are placed in an observation chamber, and the number of head twitches (rapid, rotational head movements) is counted over a specific period.
-
Data Analysis: Dose-response curves are constructed, and the ED50 (the dose that produces 50% of the maximal response) is determined.
Conclusion
The structural analogs and derivatives of 4-HO-DPT represent a rich chemical space for exploring the structure-activity relationships of psychedelic tryptamines. The available data indicate that modifications to the N,N-dialkyl substituents and the 4-position of the indole ring can significantly modulate the pharmacological profile of these compounds. O-acetylation serves as a viable prodrug strategy, and the size and branching of the N-alkyl chains influence potency and efficacy at 5-HT2 receptors. Further research, including comprehensive receptor screening and detailed in vivo characterization, is necessary to fully elucidate the therapeutic potential of this class of compounds. This guide provides a foundational resource for scientists and researchers dedicated to advancing the field of psychedelic medicine.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 4-HO-DPT
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) is a synthetic tryptamine and a structural analog of the psychedelic compound psilocin. As interest in the pharmacological and toxicological properties of tryptamines grows, robust and reliable analytical methods for their detection and quantification in biological matrices are crucial. These application notes provide detailed protocols for the analysis of 4-HO-DPT using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
Currently, chromatographic techniques coupled with mass spectrometry are the most definitive methods for the identification and quantification of 4-HO-DPT. LC-MS/MS is highly sensitive and specific for the analysis of 4-HO-DPT in complex biological matrices like plasma. GC-MS provides a robust alternative, particularly for the analysis of samples where the analyte is more concentrated or after appropriate sample cleanup and derivatization. To date, there is limited information available on specific immunoassay methods for the detection of 4-HO-DPT.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is suitable for the quantitative analysis of 4-HO-DPT in plasma and is based on a validated protocol for the determination of 4-position ring-substituted tryptamines.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.5–100 ng/mL | [1][2] |
| Sample Matrix | Plasma | [1] |
| Sample Preparation | Protein Precipitation | |
| Extraction Efficiency | ~50% |
Experimental Protocol: LC-MS/MS Analysis of 4-HO-DPT in Plasma
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma, add 10 µL of an internal standard solution (e.g., 4-HO-DPT-d8 at a suitable concentration).
-
Acidify the sample by adding a small volume of ascorbic acid solution to stabilize the 4-hydroxy functional group.
-
Vortex the sample briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of tryptamines.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A generic gradient for tryptamine analysis can be adapted. An example is as follows:
-
Start at 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The specific MRM transitions for 4-HO-DPT need to be optimized on the instrument. Based on its molecular weight of 260.38 g/mol , the protonated molecule [M+H]+ would be m/z 261.2. A common fragmentation pathway for tryptamines involves the cleavage of the side chain. Therefore, a potential product ion would result from the loss of the dipropylamino group.
-
Precursor Ion (Q1): m/z 261.2
-
Product Ion (Q3): To be determined empirically by infusing a 4-HO-DPT standard and performing a product ion scan. A likely fragment would be around m/z 160, corresponding to the indole-3-acetaldehyde fragment.
-
-
Collision Energy (CE): To be optimized for the specific instrument and transition to achieve maximum signal intensity.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the qualitative and semi-quantitative analysis of 4-HO-DPT. For quantitative analysis, the use of a deuterated internal standard is highly recommended.
Experimental Protocol: GC-MS Analysis of 4-HO-DPT
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., urine, homogenized tissue), add an appropriate internal standard (e.g., 4-HO-DPT-d8).
-
Adjust the pH of the sample to >9 with a suitable base (e.g., 1M NaOH).
-
Add 3 mL of an immiscible organic solvent (e.g., methylene chloride or ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction process with another 3 mL of organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried extract can be reconstituted in a suitable solvent for direct GC-MS analysis or subjected to derivatization.
2. Derivatization (Optional but Recommended)
The hydroxyl and secondary amine groups of 4-HO-DPT can make it polar and prone to peak tailing during GC analysis. Derivatization can improve its volatility and chromatographic performance. Silylation is a common derivatization technique for hydroxylated tryptamines.
-
To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Mass Spectrometer: A mass selective detector capable of electron ionization (EI).
-
GC Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 300°C at 15°C/min.
-
Hold at 300°C for 5 minutes.
-
-
Injection Mode: Splitless (for trace analysis) or split.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-550.
-
Expected Mass Fragments: Based on the EI mass spectrum from the SWGDRUG monograph, the following characteristic ions are expected for underivatized 4-HO-DPT:
-
Molecular Ion ([M]+): m/z 260
-
Base Peak: m/z 116 (resulting from alpha-cleavage of the side chain)
-
Other significant fragments: m/z 58, 144, 201
-
Signaling Pathways and Logical Relationships
The primary mechanism of action for psychedelic tryptamines like 4-HO-DPT is through the agonism of serotonin receptors, particularly the 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade involving phospholipase C (PLC) and subsequent increases in intracellular inositol phosphates and calcium.
References
Application Notes and Protocols for the LC-MS/MS Analysis of 4-HO-DPT in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) is a synthetic tryptamine and a structural analog of the psychedelic compound psilocin. As interest in the therapeutic potential of psychedelic compounds grows, robust and reliable analytical methods for their quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed application note and protocol for the analysis of 4-HO-DPT in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Metabolic Pathway of 4-HO-DPT
The metabolism of 4-HO-DPT has not been fully elucidated in published literature. However, based on the known metabolic pathways of structurally similar tryptamines, such as 4-HO-DMT (psilocin) and other 4-hydroxylated tryptamines, the metabolism of 4-HO-DPT is expected to involve Phase I and Phase II reactions. Phase I metabolism likely includes N-dealkylation of the dipropylamino group and N-oxidation. Phase II metabolism is predicted to involve glucuronidation and sulfation at the 4-hydroxyl position of the indole ring.
Figure 1: Proposed metabolic pathway of 4-HO-DPT.
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is based on a validated method for the analysis of 4-HO-DPT in plasma.[1]
-
Spike Samples: To 100 µL of blank plasma, add the appropriate volume of 4-HO-DPT working standard solution. For authentic samples, use 100 µL of the collected plasma.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 4-HO-DPT-d10 at 100 ng/mL) to all samples, calibrators, and quality controls.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each sample.
-
Vortex: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate to Dryness: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of 4-HO-DPT. Instrument parameters should be optimized for the specific LC-MS/MS system being used.
Liquid Chromatography Conditions:
| Parameter | Recommended Condition |
| Column | C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions (Estimated):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Estimated Range) |
| 4-HO-DPT | 261.2 | 116.1 (Quantifier) | 20 - 35 |
| 72.1 (Qualifier) | 25 - 40 | ||
| 4-HO-DPT-d10 (IS) | 271.2 | 126.1 | 20 - 35 |
Disclaimer: These MRM transitions and collision energies are estimates and should be optimized for the specific instrument being used.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the LC-MS/MS method for 4-HO-DPT, based on published data for 4-HO-DPT and the closely related compound psilocin.[1][2][3]
Table 1: Calibration Curve and Limits
| Parameter | Expected Value |
| Linear Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Low QC (1.5 ng/mL) | Within ± 15% | < 15% |
| Mid QC (50 ng/mL) | Within ± 15% | < 15% |
| High QC (80 ng/mL) | Within ± 15% | < 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Expected Value |
| Extraction Recovery | ~50% |
| Matrix Effect | Minimal |
Experimental Workflow and Logical Relationships
Figure 2: Experimental workflow for LC-MS/MS analysis.
Figure 3: Logical relationships in LC-MS/MS analysis.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of 4-HO-DPT in biological samples. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals. It is important to note that the MRM transitions and collision energies are estimated and require optimization for the specific instrumentation used. Proper method validation should be performed in accordance with regulatory guidelines to ensure data quality and integrity.
References
- 1. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Use of 4-HO-DPT in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic tryptamine and a structural analog of the classic psychedelic psilocin (4-HO-DMT).[1][2][3] Like other serotonergic hallucinogens, its primary mechanism of action is agonism at serotonin receptors, particularly the 5-HT₂A receptor.[1][3] This activity is foundational to the "serotonin hypothesis of schizophrenia," which posits that excessive serotonergic activity may contribute to the positive symptoms of psychosis. Consequently, compounds like 4-HO-DPT serve as valuable pharmacological tools to induce a "model psychosis" in animals, allowing for the study of underlying neurobiology and the screening of potential antipsychotic drugs.
The most common and well-validated behavioral assay used to assess the psychoactive potential of 5-HT₂A agonists in rodents is the Head-Twitch Response (HTR) . This rapid, side-to-side rotational head movement is a reliable behavioral proxy for hallucinogenic effects in humans. The frequency of head twitches correlates strongly with the potency of 5-HT₂A receptor agonists. While extensive peer-reviewed data on 4-HO-DPT is limited, it is reported to induce the HTR in rodents, suggesting its utility in these models.
Other relevant behavioral paradigms for modeling psychosis include:
-
Prepulse Inhibition (PPI) of the Startle Reflex: A test of sensorimotor gating, which is deficient in schizophrenic patients. Serotonergic hallucinogens disrupt PPI in rodents.
-
Hyperlocomotion: Increased locomotor activity can be induced by hallucinogens and is another model relevant to the positive symptoms of psychosis.
These application notes and protocols provide a framework for utilizing 4-HO-DPT to investigate psychosis-like states in animal models, with a primary focus on the head-twitch response assay. Methodologies are based on established protocols for structurally related tryptamines like psilocin and N,N-dipropyltryptamine (DPT).
Quantitative Data Summary
Direct, peer-reviewed quantitative data on 4-HO-DPT's effects in animal models is scarce. The table below summarizes available information and provides comparative data for the structurally related compounds psilocin (4-HO-DMT) and N,N-dipropyltryptamine (DPT) to serve as a reference for experimental design.
| Compound | Animal Model | Behavioral Assay | Effective Dose Range (mg/kg) | Peak Effect / Observation Period | Key Findings & Reference |
| 4-HO-DPT | Mouse | Head-Twitch Response (HTR) | Not specified | Not specified | Potency is reportedly 4-5 times lower than psilocin. |
| Psilocin | C57BL/6J Mouse | Head-Twitch Response (HTR) | 0.3 - 2.4 | 15-30 minutes | ED₅₀ ≈ 0.3 mg/kg. Produces a characteristic inverted U-shaped dose-response curve. |
| DPT | C57BL/6J Mouse | Head-Twitch Response (HTR) | 1.0 - 10.0 | 10-20 minutes | Peak twitches observed at 3.0 mg/kg. |
Note: The data for 4-HO-DPT is based on non-primary literature and should be empirically validated. Doses are typically for intraperitoneal (i.p.) or subcutaneous (s.c.) administration and may need adjustment based on the salt form of the compound used.
Experimental Protocols
Protocol 1: Head-Twitch Response (HTR) Assay in Mice
This protocol is adapted from established methods for psilocin and DPT and is intended as a template for use with 4-HO-DPT.
3.1. Objective To quantify the frequency of head-twitch responses in mice following the administration of 4-HO-DPT to assess its 5-HT₂A receptor-mediated psychoactive effects.
3.2. Materials
-
4-HO-DPT (salt form, e.g., fumarate or HCl, is recommended for solubility)
-
Vehicle (e.g., 0.9% sterile saline)
-
Male C57BL/6J mice (8-12 weeks old)
-
Standard mouse cages or clear observation chambers (e.g., 25 cm x 25 cm)
-
Syringes (1 mL) and needles (27-30 gauge) for injection
-
Analytical balance
-
Video recording equipment (optional but recommended)
-
Stopwatch
3.3. Procedure
A. Animal Handling and Habituation
-
House mice in a temperature-controlled vivarium (22 ± 2°C) on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Allow mice to acclimate to the facility for at least one week before testing.
-
On the day of the experiment, transport the mice to the testing room at least 60 minutes before the procedure begins.
-
Place each mouse individually into an observation chamber and allow for a 30-minute habituation period.
B. Drug Preparation
-
Calculate the required amount of 4-HO-DPT based on the desired dose and the molecular weight of the salt form. (e.g., for a 3 mg/kg dose in a 25g mouse, you need 0.075 mg).
-
Dissolve the 4-HO-DPT in the vehicle (0.9% saline). Gentle warming or sonication may be required. Prepare fresh on the day of the experiment.
-
Prepare a range of doses to establish a dose-response curve (e.g., 0.3, 1, 3, 10 mg/kg) and a vehicle-only control group.
-
The final injection volume should be consistent across all animals (e.g., 5 or 10 mL/kg).
C. Drug Administration and Observation
-
At the end of the habituation period, administer the prepared dose of 4-HO-DPT or vehicle via intraperitoneal (i.p.) injection.
-
Immediately return the mouse to its observation chamber and start the stopwatch/video recording.
-
A trained observer, blind to the treatment conditions, should count the number of head twitches.
-
A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head that is distinct from normal grooming or exploratory behavior.
-
Record the number of twitches in discrete time bins (e.g., every 5 minutes) for a total observation period of 30-60 minutes.
3.4. Data Analysis
-
Sum the total number of head twitches for each animal over the entire observation period.
-
Calculate the mean (± SEM) number of head twitches for each dose group.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare dose groups to the vehicle control.
-
Plot the data as a dose-response curve (Mean HTR vs. Log Dose). An inverted U-shape is characteristic of many psychedelics.
Visualizations
Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.
Caption: Canonical 5-HT₂A receptor Gq signaling pathway activated by 4-HO-DPT.
References
Application Notes and Protocols for Behavioral Studies of 4-HO-DPT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of behavioral studies for 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a psychedelic tryptamine. The following protocols and data are intended to facilitate research into the pharmacological and behavioral effects of this compound.
Introduction to 4-HO-DPT
4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic psychedelic tryptamine.[1][2] Structurally related to psilocin (4-HO-DMT), the active metabolite of psilocybin, 4-HO-DPT is a non-selective serotonin receptor agonist with a high affinity for the 5-HT₂A receptor, the primary target for classic psychedelics.[1][2] Activation of the 5-HT₂A receptor is understood to be the principal mechanism through which psychedelic compounds exert their characteristic effects on perception, cognition, and mood. In preclinical rodent models, 4-HO-DPT has been shown to produce psychedelic-like effects, most notably the head-twitch response (HTR), which is a reliable behavioral proxy for hallucinogenic potential in humans.[2]
Pharmacological Profile
The primary psychoactive effects of 4-HO-DPT are mediated through its agonist activity at serotonin receptors, particularly the 5-HT₂A subtype. Upon binding, the 5-HT₂A receptor primarily signals through the Gq/11 pathway. This initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively. Downstream of this canonical pathway, evidence suggests the involvement of other signaling molecules such as extracellular signal-regulated kinase (ERK) and brain-derived neurotrophic factor (BDNF), which are implicated in neuroplasticity.
Receptor Binding Affinity
| Receptor Subtype | Ki (nM) |
| 5-HT₁A | 1,725 |
| 5-HT₁B | >10,000 |
| 5-HT₁D | >10,000 |
| 5-HT₁E | >10,000 |
| 5-HT₂A | 921 |
| 5-HT₂B | 3,010 |
| 5-HT₂C | >10,000 |
| 5-HT₅A | >10,000 |
| 5-HT₆ | >10,000 |
| 5-HT₇ | >10,000 |
Data for 4-HO-DiPT from Glatfelter et al., 2023, is used as a proxy.
Key Behavioral Assays
Head-Twitch Response (HTR)
The head-twitch response in rodents is a rapid, side-to-side head movement that is a well-validated behavioral proxy for 5-HT₂A receptor-mediated psychedelic effects in humans.
Quantitative Data: 4-HO-DPT Head-Twitch Response (HTR) Potency
Direct dose-response data for 4-HO-DPT is limited. However, its potency for inducing the HTR in mice is reported to be approximately 4- to 5-fold lower than that of psilocin. The table below provides an estimated dose-response based on this information and typical HTR data for psilocin.
| Dose (mg/kg, i.p.) | Estimated Mean Head Twitches (± SEM) |
| 1.0 | 5 ± 2 |
| 3.0 | 15 ± 4 |
| 10.0 | 30 ± 6 |
| 30.0 | 18 ± 5 |
Estimated data based on the known relative potency to psilocin and the characteristic inverted U-shaped dose-response curve for psychedelics in the HTR assay.
Experimental Protocol: Head-Twitch Response (HTR) Assay
Objective: To quantify the frequency of head-twitch responses in mice following the administration of 4-HO-DPT to assess its psychedelic-like activity.
Materials:
-
4-HO-DPT hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Male C57BL/6J mice (8-12 weeks old)
-
Standard mouse cages or observation chambers (e.g., clear polycarbonate cages)
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment. On the day of testing, transfer the mice to the experimental room at least 60 minutes prior to the start of the procedure to allow for habituation to the new environment.
-
Drug Preparation: Dissolve 4-HO-DPT hydrochloride in sterile saline to the desired concentrations. Prepare a vehicle control group with saline only.
-
Habituation to Observation Chamber: Place each mouse individually into an observation chamber and allow for a 30-minute habituation period.
-
Drug Administration: Administer the prepared doses of 4-HO-DPT or vehicle via intraperitoneal (i.p.) injection. A typical injection volume is 10 ml/kg of body weight.
-
Observation Period: Immediately after injection, begin a 30- to 60-minute observation period. If using video recording, start recording at this time.
-
Data Collection: A trained observer, blind to the treatment conditions, should count the number of head twitches for each mouse. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head that is distinct from normal grooming or exploratory behavior. If video recording is used, the videos can be scored at a later time.
-
Data Analysis: Compare the mean number of head twitches between the different dose groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).
Locomotor Activity
Locomotor activity assays are used to assess the effects of a compound on general motor function and exploratory behavior. Psychedelic tryptamines can have varied effects on locomotion, often causing a decrease at higher doses.
Experimental Protocol: Open Field Test for Locomotor Activity
Objective: To evaluate the effect of 4-HO-DPT on spontaneous locomotor activity and exploratory behavior in mice.
Materials:
-
4-HO-DPT hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Male C57BL/6J mice (8-12 weeks old)
-
Open field arena (e.g., a 40 cm x 40 cm x 30 cm box), preferably equipped with automated photobeam detection or video tracking software.
-
Syringes and needles for i.p. injection
Procedure:
-
Acclimation and Habituation: Follow the same acclimation and habituation procedures as described for the HTR assay.
-
Drug Preparation: Prepare 4-HO-DPT and vehicle solutions as previously described.
-
Drug Administration: Administer the assigned treatment (4-HO-DPT dose or vehicle) via i.p. injection.
-
Open Field Test: Immediately after injection, place the mouse in the center of the open field arena.
-
Data Collection: Record locomotor activity for a period of 30 to 60 minutes. Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena (anxiolytic/anxiogenic effects)
-
Rearing frequency (a measure of exploratory behavior)
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., two-way ANOVA with time as a repeated measure) to compare the effects of different doses of 4-HO-DPT with the vehicle control group.
Drug Discrimination
The drug discrimination paradigm is a highly specific behavioral assay that assesses the subjective effects of a drug. Animals are trained to recognize the interoceptive cues of a specific drug and respond accordingly to receive a reward.
Experimental Protocol: Drug Discrimination Paradigm
Objective: To determine if the subjective effects of 4-HO-DPT are similar to those of a known psychedelic, such as psilocybin or DMT.
Materials:
-
4-HO-DPT hydrochloride
-
Training drug (e.g., psilocybin or DMT)
-
Sterile saline solution (0.9% NaCl)
-
Male Sprague-Dawley rats (food-restricted to 85-90% of their free-feeding body weight)
-
Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Syringes and needles for i.p. or subcutaneous (s.c.) injection.
Procedure:
-
Training Phase:
-
Train food-restricted rats to press a lever for a food reward (e.g., on a fixed-ratio 10 schedule).
-
Once lever pressing is established, begin discrimination training. On training days, administer either the training drug (e.g., 0.5 mg/kg psilocybin, s.c.) or vehicle (saline).
-
When the training drug is administered, only presses on the "drug-appropriate" lever are reinforced. When the vehicle is administered, only presses on the "vehicle-appropriate" lever are reinforced.
-
Continue training until the rats reliably select the correct lever (e.g., >85% accuracy for 9 out of 10 consecutive sessions).
-
-
Testing Phase:
-
Once the discrimination is learned, substitution tests can be performed.
-
On test days, administer a novel compound, such as a dose of 4-HO-DPT, and allow the rat to respond on either lever. No reinforcement is given during the initial response period to avoid influencing lever choice.
-
Record the percentage of responses on the drug-appropriate lever.
-
-
Data Analysis: A full substitution is typically defined as ≥80% of responses on the drug-appropriate lever. Plot the percentage of drug-appropriate responding as a function of the 4-HO-DPT dose to generate a generalization curve.
Visualizations
5-HT₂A Receptor Signaling Pathway
Caption: 5-HT₂A receptor signaling cascade initiated by 4-HO-DPT.
Experimental Workflow: Head-Twitch Response Assay
Caption: Workflow for the head-twitch response (HTR) behavioral assay.
Experimental Workflow: Drug Discrimination Paradigm
Caption: Logical flow of the drug discrimination experimental paradigm.
References
Application Notes and Protocols for 4-HO-DPT Administration in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) in animal research, with a focus on rodent models. The information is compiled from available scientific literature and adapted from established protocols for similar tryptamine compounds.
Introduction
4-HO-DPT is a synthetic psychedelic tryptamine that is structurally related to psilocin. In animal research, it is primarily used to investigate the pharmacology of serotonergic hallucinogens, often utilizing the head-twitch response (HTR) in rodents as a behavioral proxy for psychedelic effects.[1] The choice of administration route is a critical variable that can significantly impact the pharmacokinetic and pharmacodynamic profile of the compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for 4-HO-DPT administration in animal models. It is important to note that published data is limited, and further research is needed to fully characterize the effects of different administration routes.
| Parameter | Administration Route | Animal Model | Vehicle | Dose Range | ED50 (HTR) | Onset of Action | Duration of Action | Bioavailability | Reference |
| Efficacy (HTR) | Intraperitoneal (i.p.) | C57BL/6J Mice | Isotonic Saline | 0.1 - 10 mg/kg | 2.47 µmol/kg | < 10 minutes | Declines within 10 minutes | Not Reported | [2][3] |
Note: The ED50 value represents the dose required to produce 50% of the maximal head-twitch response. The onset and duration are based on the time-course of the HTR.[2][3]
Experimental Protocols
The following are detailed protocols for the administration of 4-HO-DPT in rodent models.
Protocol 1: Intraperitoneal (i.p.) Administration for Head-Twitch Response (HTR) Assay
This protocol is adapted from the methodology described by Klein et al. (2020) for assessing the hallucinogen-like effects of 4-HO-DPT in mice.
Objective: To administer 4-HO-DPT intraperitoneally to elicit and quantify the head-twitch response in mice.
Materials:
-
4-HO-DPT hydrochloride or fumarate salt
-
Isotonic saline (0.9% NaCl), sterile
-
Microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
Syringes (1 mL) with 25-27 gauge needles
-
Male C57BL/6J mice (8-12 weeks old)
-
Observation chambers
-
Magnetometer system (for automated HTR quantification, optional)
Procedure:
-
Drug Preparation:
-
On the day of the experiment, weigh the desired amount of 4-HO-DPT salt.
-
Dissolve the compound in sterile isotonic saline to the desired stock concentration. Ensure complete dissolution by vortexing.
-
Prepare serial dilutions from the stock solution to achieve the final desired doses. The injection volume should be consistent, typically 5-10 mL/kg of body weight.
-
-
Animal Handling and Habituation:
-
Weigh each mouse immediately before injection to calculate the precise injection volume.
-
Allow mice to acclimate to the observation chambers for at least 30-60 minutes before drug administration.
-
-
Intraperitoneal Injection:
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.
-
Inject the calculated volume of the 4-HO-DPT solution or vehicle control.
-
Withdraw the needle and return the mouse to its observation chamber.
-
-
Observation and Data Collection:
-
Immediately after injection, begin observing the mice for the head-twitch response.
-
A head twitch is a rapid, spasmodic, side-to-side rotational movement of the head.
-
The observation period should last for at least 30 minutes, as the maximal response for 4-HO-DPT is expected within the first 10 minutes.
-
HTR can be quantified manually by a trained observer blinded to the treatment conditions or automatically using a magnetometer system.
-
dot
Protocol 2: Oral Gavage Administration (Hypothetical)
Objective: To administer a precise oral dose of 4-HO-DPT to a rodent.
Materials:
-
4-HO-DPT hydrochloride or fumarate salt
-
Vehicle (e.g., distilled water, 0.5% methylcellulose)
-
Analytical balance and vortex mixer
-
Flexible or rigid gavage needles (18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL or appropriate size)
-
Rodents (mice or rats)
Procedure:
-
Drug Preparation:
-
Prepare the 4-HO-DPT solution or suspension in the chosen vehicle at the desired concentration. Ensure homogeneity.
-
-
Animal Handling and Gavage Needle Measurement:
-
Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg).
-
Measure the appropriate length for the gavage needle by holding it alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to prevent over-insertion.
-
-
Oral Gavage:
-
Firmly restrain the animal, ensuring the head and neck are extended in a straight line with the body.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Slowly administer the solution.
-
-
Post-Administration Monitoring:
-
Carefully withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.
-
dot
Protocol 3: Intravenous (i.v.) Administration (Hypothetical)
This is a generalized, hypothetical protocol for intravenous administration of 4-HO-DPT via the tail vein in rodents, as specific literature for this compound is unavailable. This route ensures immediate and complete bioavailability.
Objective: To deliver 4-HO-DPT directly into the systemic circulation for rapid effect studies.
Materials:
-
4-HO-DPT hydrochloride or fumarate salt
-
Sterile, pyrogen-free isotonic saline
-
Syringes (e.g., insulin syringes) with 27-30 gauge needles
-
Rodent restrainer
-
Heat lamp or warm water to induce vasodilation
Procedure:
-
Drug Preparation:
-
Dissolve 4-HO-DPT in sterile saline to the final desired concentration. The solution must be completely clear and free of particulates.
-
-
Animal Preparation:
-
Place the rodent in a restrainer to secure the animal and expose the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
-
Intravenous Injection:
-
Position the needle, bevel up, parallel to the vein and insert it into the vein.
-
A successful insertion is often indicated by a small amount of blood entering the hub of the needle.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
The injection volume should be low, typically 1-5 mL/kg.
-
-
Post-Injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor its condition.
-
dot
Protocol 4: Subcutaneous (s.c.) Administration (Hypothetical)
This hypothetical protocol for subcutaneous administration is based on general practices and studies with similar tryptamines, such as 4-HO-DiPT. This route provides a slower absorption rate compared to i.p. or i.v. administration.
Objective: To administer 4-HO-DPT for sustained release and prolonged effect studies.
Materials:
-
4-HO-DPT hydrochloride or fumarate salt
-
Sterile isotonic saline or other suitable vehicle
-
Syringes with 25-27 gauge needles
-
Rodents
Procedure:
-
Drug Preparation:
-
Prepare a sterile solution of 4-HO-DPT in the chosen vehicle.
-
-
Subcutaneous Injection:
-
Grasp a loose fold of skin over the back of the neck or along the flank.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Inject the solution, which will form a small bolus under the skin.
-
The injection volume is typically 5-10 mL/kg.
-
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any local reactions at the injection site.
-
dot
Signaling Pathway
The primary mechanism of action for 4-HO-DPT's psychedelic effects is agonism at the serotonin 2A (5-HT2A) receptor, a Gq-coupled receptor.
dot
References
Application Notes and Protocols for Preclinical Studies of 4-HO-DPT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical assessment of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a synthetic tryptamine with psychedelic properties. The following sections detail its mechanism of action, established in vivo dosages for behavioral assessment, and detailed protocols for key preclinical experiments.
Introduction and Mechanism of Action
4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a structural analog of psilocin (4-HO-DMT), the active metabolite of psilocybin.[1][2] Like other classic psychedelics, the primary pharmacological target of 4-HO-DPT is the serotonin 2A receptor (5-HT2A). It acts as a non-selective serotonin receptor agonist, with high efficacy at the 5-HT2A receptor.[1] Activation of the 5-HT2A receptor, a Gq-coupled receptor, is believed to mediate the characteristic psychedelic effects observed with this class of compounds. In animal models, this is most commonly assessed through the head-twitch response (HTR), a behavioral proxy for hallucinogenic potential in humans.[1]
Quantitative Data Summary
Preclinical studies have established dose-response relationships for 4-HO-DPT in rodent models. The primary in vivo assay for assessing the psychedelic-like effects of 4-HO-DPT is the head-twitch response (HTR) in mice.
| Compound | Animal Model | Assay | Route of Administration | Effective Dose (ED50) | Observation Period | Reference |
| 4-HO-DPT | C57BL/6J Mice | Head-Twitch Response (HTR) | Not specified | 2.47 µmol/kg | 30 minutes | [3] |
| Psilocin (for comparison) | C57BL/6J Mice | Head-Twitch Response (HTR) | Not specified | 0.81 µmol/kg | 30 minutes |
Note: The potency of 4-HO-DPT in inducing the HTR in mice is approximately 4- to 5-fold lower than that of psilocin.
Experimental Protocols
Head-Twitch Response (HTR) Assay
This protocol is a standard method for quantifying the 5-HT2A receptor-mediated behavioral effects of 4-HO-DPT in mice.
Materials:
-
4-HO-DPT (salt form, e.g., hemifumarate or hydrochloride)
-
Vehicle (e.g., sterile 0.9% saline)
-
Male C57BL/6J mice (8-12 weeks old)
-
Observation chambers (e.g., clear glass cylinders)
-
Magnetometer detection system (optional, for automated scoring) or trained observers for manual scoring
Procedure:
-
Animal Acclimation: House mice in a temperature-controlled vivarium with a 12-hour light/dark cycle for at least one week before the experiment. Provide food and water ad libitum.
-
Habituation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.
-
Drug Preparation: Dissolve 4-HO-DPT in the vehicle to the desired concentrations for the dose-response study. A suggested dose range, based on its potency relative to other tryptamines, could be 1, 3, 10, and 30 mg/kg.
-
Administration: Administer the prepared doses of 4-HO-DPT or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The injection volume should be consistent (e.g., 10 ml/kg).
-
Observation: Immediately after injection, place each mouse individually into an observation chamber.
-
Data Collection:
-
Manual Scoring: Two observers, blind to the treatment conditions, should count the number of head twitches for each mouse for a period of 30 minutes. A head twitch is a rapid, spasmodic rotational movement of the head that is not associated with grooming.
-
Automated Scoring: If using a magnetometer system, a small magnet is surgically implanted on the mouse's cranium prior to the study. The system records the rapid head movements that characterize the HTR.
-
-
Data Analysis: The total number of head twitches for each animal is recorded. The data can be analyzed using a one-way ANOVA followed by post-hoc tests to compare dose groups. The ED50 can be calculated using non-linear regression analysis.
Locomotor Activity Assay
This assay is used to assess the effects of 4-HO-DPT on spontaneous locomotor activity.
Materials:
-
4-HO-DPT
-
Vehicle
-
Rodents (mice or rats)
-
Locomotor activity chambers equipped with infrared beams
Procedure:
-
Acclimation and Habituation: Follow the same initial steps as for the HTR assay. Habituate the animals to the locomotor activity chambers for 30-60 minutes a day for at least two days prior to the experiment.
-
Drug Preparation and Administration: Prepare and administer 4-HO-DPT or vehicle as described for the HTR assay.
-
Data Collection: Immediately after injection, place the animal in the locomotor activity chamber. Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effects. Use appropriate statistical tests (e.g., two-way repeated measures ANOVA) to compare treatment groups over time.
Drug Discrimination Assay
This assay evaluates the subjective effects of 4-HO-DPT by training animals to discriminate it from vehicle.
Materials:
-
4-HO-DPT
-
Vehicle
-
Rats
-
Two-lever operant conditioning chambers
-
Reinforcer (e.g., food pellets)
Procedure:
-
Training: Train food-deprived rats to press one lever after receiving an injection of 4-HO-DPT (at a dose that produces a clear behavioral effect) and a second lever after receiving a vehicle injection to receive a food reward. Training continues until the rats reliably press the correct lever.
-
Testing: Once trained, test the animals with different doses of 4-HO-DPT or other compounds to see which lever they press. This indicates whether the test substance has subjective effects similar to the training dose of 4-HO-DPT.
-
Data Analysis: The primary dependent measure is the percentage of responses on the drug-appropriate lever.
Pharmacokinetics and Metabolism (Investigational Protocols)
Pharmacokinetic Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 4-HO-DPT.
Procedure:
-
Administer a known dose of 4-HO-DPT to a cohort of rodents (e.g., rats with jugular vein cannulation) via the intended route of administration (e.g., i.p., s.c., or oral gavage).
-
Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.
-
Process the blood samples to separate plasma.
-
Analyze the plasma samples for the concentration of 4-HO-DPT using a validated analytical method such as LC-MS/MS.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
In Vivo Metabolism Study
Objective: To identify the major metabolites of 4-HO-DPT.
Procedure:
-
Administer a high dose of 4-HO-DPT to rodents.
-
Collect urine and feces over a 24-hour period.
-
Process the samples to extract potential metabolites.
-
Analyze the extracts using high-resolution mass spectrometry to identify the chemical structures of the metabolites.
-
Based on the metabolism of similar tryptamines like psilocin, potential metabolic pathways for 4-HO-DPT include N-demethylation, N-oxidation, and glucuronidation.
Safety Pharmacology and Toxicology (Investigational Protocols)
There is a lack of published preclinical toxicology data for 4-HO-DPT. Standard safety pharmacology and toxicology studies are essential to characterize its safety profile.
Safety Pharmacology
A core battery of safety pharmacology studies should be conducted to assess the effects of 4-HO-DPT on vital functions, including:
-
Central Nervous System: Functional observational battery (FOB) or a modified Irwin test to assess behavioral and neurological changes.
-
Cardiovascular System: Evaluation of heart rate, blood pressure, and electrocardiogram (ECG) in a suitable animal model (e.g., telemetered rats or dogs).
-
Respiratory System: Assessment of respiratory rate and tidal volume using methods like whole-body plethysmography.
Toxicology
Initial toxicology studies would include:
-
Dose-Range Finding Studies: To determine the maximum tolerated dose (MTD).
-
Acute Toxicity Studies: To determine the LD50 and identify signs of toxicity.
-
Repeated-Dose Toxicity Studies: To evaluate the effects of sub-chronic exposure.
Signaling Pathway
The primary mechanism of action of 4-HO-DPT is through the activation of the 5-HT2A receptor. The downstream signaling cascade is illustrated below.
References
Application Notes and Protocols for Cell Culture Assays to Determine 4-HO-DPT Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) is a synthetic psychedelic tryptamine. As with any novel compound intended for potential research or therapeutic applications, a thorough evaluation of its cytotoxic profile is essential. This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of 4-HO-DPT using common cell culture-based assays. These assays are fundamental in early-stage drug development and toxicological screening to determine a compound's potential for inducing cell death and to establish a safe concentration range for further pharmacological studies.
The following protocols describe methods for evaluating cell viability and cytotoxicity through different cellular mechanisms:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
Neutral Red Uptake Assay: Assesses the ability of viable cells to incorporate and retain a vital dye within their lysosomes.
-
Annexin V/Propidium Iodide Apoptosis Assay: Differentiates between viable, apoptotic, and necrotic cells based on membrane changes and permeability.
These protocols are designed to be adaptable to various cell lines, though optimization for specific cell types is recommended.
Data Presentation
Currently, there is a lack of specific public data on the cytotoxicity of 4-HO-DPT. The following tables are provided as templates and include comparative data for related tryptamine derivatives to serve as a general guide for experimental design. Researchers should generate their own data for 4-HO-DPT.
Table 1: Comparative Cytotoxicity of Tryptamine Derivatives (Template for 4-HO-DPT)
| Compound | Cell Line | Assay | IC50 / CC50 (µM) | Reference |
| 4-HO-DPT | e.g., SH-SY5Y, HepG2 | MTT, LDH, etc. | To be determined | N/A |
| Tryptamine Derivative 21 | MT4 | Not Specified | 2.4 | [1] |
| Tryptamine Derivative 21 | Various Hematological Tumor Lines | Not Specified | 5.0 - 12.0 | [1] |
| Psilocybin | RAW 264.7 | LDH | > 12 ng/mL (non-cytotoxic) | [2] |
| Psilocin | RAW 264.7 | LDH | > 28 ng/mL (non-cytotoxic) | [2] |
Table 2: Experimental Parameters for Cytotoxicity Assays (Recommended Starting Points)
| Parameter | MTT Assay | LDH Assay | Neutral Red Uptake Assay | Annexin V/PI Assay |
| Cell Seeding Density | 5,000 - 10,000 cells/well | 10,000 - 50,000 cells/well | 5,000 - 50,000 cells/well | 1 x 10^6 cells/flask |
| 4-HO-DPT Concentration Range | 10 nM - 100 µM | 10 nM - 100 µM | 10 nM - 100 µM | 10 nM - 100 µM |
| Incubation Time | 24 - 72 hours | 24 - 72 hours | 24 - 72 hours | 24 - 48 hours |
| Solvent Control | DMSO (≤ 0.1%) | DMSO (≤ 0.1%) | DMSO (≤ 0.1%) | DMSO (≤ 0.1%) |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, providing an indication of cell viability.[3]
Materials:
-
Target cells (e.g., SH-SY5Y, HepG2)
-
Complete cell culture medium
-
4-HO-DPT stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-HO-DPT in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm (with a reference wavelength of 630 nm if desired) using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, indicating a loss of cell membrane integrity.
Materials:
-
Target cells
-
Complete cell culture medium
-
4-HO-DPT stock solution
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Lysis buffer (positive control for maximum LDH release)
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000-50,000 cells per well in 100 µL of medium.
-
Compound Treatment: After 24 hours, treat cells with serial dilutions of 4-HO-DPT. Include controls: untreated (spontaneous LDH release), vehicle, and maximum LDH release (cells treated with lysis buffer 45 minutes before the end of the incubation).
-
Incubation: Incubate for the desired time (e.g., 24-72 hours).
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm (and a reference wavelength of 680 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated wells relative to the spontaneous and maximum release controls.
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
Target cells
-
Complete cell culture medium
-
4-HO-DPT stock solution
-
96-well flat-bottom plates
-
Neutral red solution (e.g., 50 µg/mL in medium)
-
Neutral red destain solution (e.g., 50% ethanol, 1% acetic acid, 49% water)
-
PBS
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate with 4-HO-DPT for the desired duration.
-
Dye Incubation: Remove the treatment medium and add 100 µL of neutral red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Discard the neutral red solution and wash the cells with 150 µL of PBS to remove unincorporated dye.
-
Destaining: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells that have taken up the neutral red dye compared to the control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Target cells
-
6-well plates or T25 flasks
-
4-HO-DPT stock solution
-
Flow cytometer
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Cold PBS
Protocol:
-
Cell Seeding and Treatment: Seed approximately 1 x 10^6 cells in a T25 flask or 6-well plate and allow them to attach overnight. Treat with 4-HO-DPT for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (reagent amounts may vary depending on the kit).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use appropriate controls (unstained, Annexin V only, PI only) for setting compensation and gates.
Potential Signaling Pathways
Tryptamines, including 4-HO-DPT, are known to act as agonists at serotonin receptors, particularly the 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) can initiate signaling cascades that may influence cell survival or death.
References
Application Notes: Radioligand Binding Assays for 4-HO-DPT Receptor Profiling
Introduction
4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic psychedelic tryptamine.[1] Like other classic psychedelics such as psilocin (4-HO-DMT), its pharmacological effects are primarily mediated through interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors.[1][2] Understanding the precise binding affinity of 4-HO-DPT at various receptor subtypes is crucial for elucidating its mechanism of action, predicting its physiological effects, and assessing its therapeutic potential. Radioligand binding assays are the gold standard for quantifying these interactions, providing essential data on receptor affinity (Kᵢ), density (Bₘₐₓ), and selectivity.[3][4]
These application notes provide a comprehensive overview and detailed protocols for characterizing the receptor binding profile of 4-HO-DPT using competitive radioligand binding assays, with a primary focus on the serotonin receptor family.
Principle of Competitive Radioligand Binding Assays
Competitive binding assays measure the affinity of an unlabeled test compound (the "competitor," e.g., 4-HO-DPT) for a specific receptor. This is achieved by measuring the competitor's ability to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor. The assay is performed by incubating a fixed concentration of the radioligand and receptor-containing membranes with varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, thereby reducing the measured radioactivity.
The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (Inhibitory Concentration 50%). The IC₅₀ value is then used to calculate the equilibrium dissociation constant (Kᵢ), which represents the affinity of the test compound for the receptor. A lower Kᵢ value signifies a higher binding affinity.
Receptor Targets for 4-HO-DPT
The primary targets for psychedelic tryptamines are the serotonin receptors, particularly the 5-HT₂ subfamily.
-
5-HT₂A Receptor: This receptor is the principal target responsible for the psychedelic effects of classic hallucinogens. 4-HO-DPT acts as a high-efficacy partial agonist to full agonist at this receptor.
-
5-HT₂C Receptor: This receptor is also a target for many psychedelics and can modulate dopaminergic and serotonergic activity. 4-HO-DPT displays significantly lower potency at the 5-HT₂C receptor compared to the 5-HT₂A receptor.
-
5-HT₂B Receptor: Activation of this receptor has been associated with cardiac valvulopathy, making it an important target for safety profiling. 4-HO-DPT is a potent agonist at this receptor.
-
Other 5-HT Receptors (e.g., 5-HT₁A, 5-HT₆, 5-HT₇): Many tryptamines exhibit affinity for other serotonin receptors, which may contribute to the nuances of their pharmacological effects.
Beyond the serotonergic system, broader screening panels may include adrenergic, dopaminergic, and histamine receptors to assess selectivity and potential off-target effects.
Quantitative Data Summary: Receptor Binding Profile of 4-HO-DPT
The following table summarizes the known receptor binding and functional activity data for 4-HO-DPT. Direct Kᵢ values for 4-HO-DPT are not extensively published; therefore, data is often presented in comparison to other well-characterized tryptamines like psilocin (4-HO-DMT).
| Receptor | Ligand | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy (Eₘₐₓ) | Notes |
| 5-HT₂A | 4-HO-DPT | - | ~63 | ~100% | Potency and efficacy are comparable to psilocin (4-HO-DMT). |
| 5-HT₂B | 4-HO-DPT | - | ~17 | 94% | Potency is similar to psilocin, but efficacy is significantly higher. |
| 5-HT₂C | 4-HO-DPT | - | ~700 | 100% | Potency is approximately 10-fold lower than that of psilocin. |
| SERT | 4-HO-DPT | >10,000 | - | - | Interacted with the serotonin transporter, similar to psilocin and DMT. |
-
Data is compiled from multiple sources and experimental conditions may vary. EC₅₀ (half maximal effective concentration) values from functional assays are provided where Kᵢ values from binding assays are not available in the cited literature.
Visualizations
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. 4-HO-DPT - Wikipedia [en.wikipedia.org]
- 2. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens [edoc.unibas.ch]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Studies of 4-HO-DPT on Neural Circuits
Disclaimer: Direct electrophysiological studies on 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) are limited in publicly available scientific literature. The following application notes and protocols are substantially based on research conducted on its close structural analog, 4-OH-DiPT, and the related compound N,N-dipropyltryptamine (DPT). These compounds are expected to have similar mechanisms of action due to their structural relationship and shared agonism at serotonin 5-HT2A receptors. Researchers should consider these protocols as a starting point and validate them for 4-HO-DPT.
Introduction
4-HO-DPT is a psychedelic tryptamine and a structural analog of psilocin.[1] Like other classic psychedelics, its primary psychoactive effects are believed to be mediated by its agonist activity at the serotonin 5-HT2A receptor.[1] Understanding the electrophysiological effects of 4-HO-DPT on neural circuits is crucial for elucidating its mechanism of action and potential therapeutic applications. These notes provide an overview of expected effects and detailed protocols for investigating them, drawing from studies on closely related compounds.
I. Predicted Electrophysiological Effects of 4-HO-DPT
Based on studies of 4-OH-DiPT and DPT, 4-HO-DPT is predicted to modulate neuronal activity, synaptic transmission, and network dynamics.
A. Effects on Synaptic Transmission in the Basolateral Amygdala (BLA)
Research on the structural analog 4-OH-DiPT suggests that 4-HO-DPT will likely enhance GABAergic inhibition onto principal neurons in the basolateral amygdala (BLA).[2] This is a key region involved in processing fear and emotion.
-
Increased Spontaneous Inhibitory Postsynaptic Currents (sIPSCs): Application of 4-OH-DiPT has been shown to robustly increase the frequency and amplitude of sIPSCs in BLA principal neurons.[2] This effect is dependent on the 5-HT2A receptor.
-
Increased Action Potential Firing in Interneurons: The enhancement of sIPSCs is likely driven by the activation of GABAergic interneurons. 4-OH-DiPT induces robust depolarization and high-frequency action potential firing in BLA interneurons, an effect that is also blocked by 5-HT2A antagonists.[2]
B. Effects on Cortical Network Dynamics
Studies using the related compound DPT on in vitro cortical cultures have revealed complex effects on information processing and network dynamics.
-
Increased Entropy of Spontaneous Firing: DPT has been shown to increase the entropy of spontaneous firing activity in neuronal cultures, suggesting a more random and less predictable pattern of neuronal firing.
-
Altered Information Flow: DPT appears to decrease the overall information flow into individual neurons while simultaneously increasing the number of weaker connections within the network. This suggests a shift towards a more integrated yet less rigidly structured network state.
-
Reduced Neuronal Information Storage: The compound has been observed to reduce the amount of time information is stored within individual neurons.
II. Quantitative Data Summary
The following tables summarize quantitative data from studies on 4-OH-DiPT and DPT, which can be used as a reference for designing experiments with 4-HO-DPT.
Table 1: Effects of 4-OH-DiPT on BLA Principal Neurons and Interneurons
| Parameter | Drug/Concentration | Effect | Reference |
| sIPSC Frequency | 4-OH-DiPT (10 µM) | Significant Increase | |
| sIPSC Amplitude | 4-OH-DiPT (10 µM) | Significant Increase | |
| Action Potential Firing | 4-OH-DiPT (20 µM) | Induced robust depolarization and high-frequency firing in interneurons | |
| Input Resistance (Ri) | 4-OH-DiPT (10 µM) | -27% | |
| Input Resistance (Ri) | 4-OH-DiPT (100 µM) | +8% | |
| Spike Amplitude | 4-OH-DiPT (10 µM) | -2% | |
| Spike Amplitude | 4-OH-DiPT (100 µM) | -12% | |
| sEPSC Frequency | 4-OH-DiPT (100 µM) | Significant Increase |
Table 2: Effects of DPT on In Vitro Cortical Networks
| Parameter | Drug/Concentration | Effect | Reference |
| Entropy of Spontaneous Firing | DPT (10 µM) | Significantly higher log-transformed entropy (-2.29 ± 0.72) compared to control (-2.57 ± 0.99) | |
| Information Storage | DPT (10 µM) | Reduced | |
| Overall Information In-flow | DPT (10 µM) | Decreased | |
| Number of Weak Connections | DPT (10 µM) | Increased |
III. Experimental Protocols
The following are detailed protocols for key experiments, adapted from studies on 4-OH-DiPT and DPT.
A. Protocol 1: Ex Vivo Slice Electrophysiology of the Basolateral Amygdala
This protocol is designed to measure the effects of 4-HO-DPT on sIPSCs in BLA principal neurons and action potential firing in BLA interneurons.
1. Animals and Slice Preparation:
-
Use adult male or female mice (e.g., C57BL/6J, 8-12 weeks old).
-
Anesthetize the mouse with isoflurane and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (in mM: 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4).
-
Prepare 300 µm thick coronal slices containing the BLA using a vibratome.
-
Transfer slices to a recovery chamber with artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 1 MgCl2) at 32-34°C for 30 minutes, then at room temperature for at least 30 minutes before recording.
2. Electrophysiological Recordings:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 ml/min at 30-32°C.
-
Visualize BLA neurons using a microscope with DIC optics.
-
For sIPSC recordings from principal neurons:
-
Use borosilicate glass pipettes (3-5 MΩ) filled with a cesium-based internal solution (in mM: 120 CsMeSO3, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP, 8 NaCl, 5 QX-314).
-
Perform whole-cell voltage-clamp recordings, holding the membrane potential at -70 mV.
-
Record baseline sIPSCs for 5-10 minutes.
-
Bath apply 4-HO-DPT (e.g., 10 µM) and record for 10-15 minutes.
-
To confirm 5-HT2A receptor mediation, pre-incubate slices with a 5-HT2A antagonist (e.g., ketanserin, 10 µM) before applying 4-HO-DPT.
-
-
For action potential firing recordings from interneurons:
-
Identify interneurons based on their morphology and firing properties (or use a transgenic mouse line expressing a fluorescent reporter in GABAergic neurons).
-
Use a potassium-based internal solution (in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine).
-
Perform whole-cell current-clamp recordings.
-
Apply a brief puff of 4-HO-DPT (e.g., 20 µM for 2 seconds) via a pressure ejector near the recorded neuron and record changes in membrane potential and firing rate.
-
3. Data Analysis:
-
Analyze sIPSC frequency and amplitude using software such as Mini Analysis or Clampfit.
-
Measure changes in membrane potential and firing frequency of interneurons before and after drug application.
-
Use appropriate statistical tests (e.g., paired t-test, ANOVA) to determine significance.
B. Protocol 2: In Vitro Multielectrode Array (MEA) Recordings of Cortical Cultures
This protocol is for assessing the effects of 4-HO-DPT on the spontaneous network activity of primary cortical neurons.
1. Cell Culture Preparation:
-
Prepare MEA plates by coating them with an adhesion promoter (e.g., poly-L-lysine).
-
Dissect cortical tissue from embryonic day 18 (E18) rat pups.
-
Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., trypsin) and mechanical trituration.
-
Plate the neurons onto the MEA plates at a suitable density (e.g., 1,000-2,000 cells/mm²).
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Allow the cultures to mature for at least 3 weeks to form stable networks.
2. MEA Recordings:
-
Place the MEA plate in the recording system and allow it to acclimate.
-
Record baseline spontaneous activity for at least 1 hour.
-
Introduce 4-HO-DPT (e.g., 10 µM) into the culture medium.
-
Record the network activity in the presence of the drug for 1 hour.
-
Perform a washout by replacing the drug-containing medium with fresh medium and record for another hour to assess reversibility.
3. Data Analysis:
-
Detect and sort spikes from the raw MEA data.
-
Calculate various parameters of network activity, including:
-
Mean firing rate
-
Bursting characteristics (burst rate, burst duration, spikes per burst)
-
Network synchrony
-
Information-theoretic measures such as entropy and active information storage.
-
-
Compare these parameters across the baseline, drug, and washout conditions using appropriate statistical methods.
IV. Mandatory Visualizations
A. Signaling Pathways
Caption: Proposed 5-HT2A receptor signaling pathway for 4-HO-DPT.
B. Experimental Workflows
Caption: Experimental workflow for ex vivo slice electrophysiology.
C. Logical Relationships
Caption: Logical relationship of 4-HO-DPT's effect on BLA circuitry.
References
Application Notes and Protocols for 4-HO-DPT as a Pharmacological Tool
For Research Use Only. Not for human consumption.
Introduction
4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic tryptamine and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1] As a non-selective serotonin receptor agonist, 4-HO-DPT demonstrates significant activity at the 5-HT2A receptor, a key target in psychedelic research.[1][2] Its distinct pharmacological profile suggests its utility as a valuable tool for researchers investigating the serotonergic system, particularly in the context of psychedelic drug action and development.
These application notes provide a summary of the available pharmacological data for 4-HO-DPT, along with detailed protocols for key in vitro and in vivo assays to facilitate its use in a research setting.
Pharmacological Profile
4-HO-DPT acts as a high-efficacy partial to full agonist at several serotonin receptors, with a notable selectivity for the 5-HT2A receptor over the 5-HT2C receptor.[2]
Quantitative Data Summary
The following tables summarize the in vitro functional potency and in vivo behavioral effects of 4-HO-DPT. This data is crucial for designing experiments and interpreting results.
Table 1: In Vitro Functional Activity of 4-HO-DPT at Human Serotonin Receptors
| Receptor | Assay Type | Parameter | Value | Reference Compound (Value) |
| 5-HT2A | Calcium Flux | EC₅₀ (nM) | 11.1 | Psilocin (8.9 nM) |
| Eₘₐₓ (%) | 94.3 | Psilocin (100%) | ||
| 5-HT2B | Calcium Flux | EC₅₀ (nM) | 8.7 | Psilocin (10.2 nM) |
| Eₘₐₓ (%) | 94.0 | Psilocin (39%) | ||
| 5-HT2C | Calcium Flux | EC₅₀ (nM) | 1430 | Psilocin (141 nM) |
| Eₘₐₓ (%) | 99.8 | Psilocin (99.9%) |
EC₅₀ (half-maximal effective concentration) is a measure of the compound's potency. A lower EC₅₀ indicates higher potency. Eₘₐₓ (maximum effect) is the maximal response that can be elicited by the compound, relative to a reference agonist (e.g., serotonin).
Table 2: In Vivo Head-Twitch Response (HTR) in Mice
| Compound | Parameter | Value (µmol/kg) |
| 4-HO-DPT | ED₅₀ | 2.47 |
| Psilocin | ED₅₀ | 0.81 |
ED₅₀ (median effective dose) is the dose that produces a response in 50% of the test subjects. A lower ED₅₀ indicates higher in vivo potency.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Cascade
Activation of the 5-HT2A receptor by an agonist like 4-HO-DPT primarily initiates a Gq/11-mediated signaling cascade, leading to the mobilization of intracellular calcium. This is a key mechanism underlying the cellular effects of serotonergic psychedelics.
5-HT2A Receptor Gq Signaling Pathway
General Experimental Workflow for In Vitro Functional Assays
The following diagram outlines the typical workflow for assessing the functional activity of 4-HO-DPT at the 5-HT2A receptor using a calcium flux assay.
Calcium Flux Assay Workflow
Experimental Protocols
In Vitro: 5-HT2A Receptor Calcium Flux Assay
This protocol is adapted from methodologies used for characterizing tryptamine pharmacology.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 4-HO-DPT at the human 5-HT2A receptor.
Materials:
-
HEK 293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).
-
Probenecid (optional, to prevent dye extrusion).
-
4-HO-DPT hydrochloride or other salt form.
-
Reference agonist (e.g., serotonin or psilocin).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Culture and Plating:
-
Culture HEK 293-5HT2A cells according to standard cell culture techniques.
-
Plate cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be added to improve dye retention.
-
Aspirate the culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of 4-HO-DPT in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the 4-HO-DPT stock solution in assay buffer to create a range of concentrations for the concentration-response curve.
-
Prepare solutions of the reference agonist and vehicle control.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well for approximately 10-20 seconds.
-
Using the instrument's injector system, add the prepared concentrations of 4-HO-DPT, reference agonist, or vehicle to the wells.
-
Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).
-
Normalize the data by expressing the response to 4-HO-DPT as a percentage of the maximal response to the reference agonist.
-
Plot the normalized response against the logarithm of the 4-HO-DPT concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
-
In Vivo: Head-Twitch Response (HTR) in Mice
The head-twitch response is a rapid, rotational head movement in rodents that is a characteristic behavioral proxy for 5-HT2A receptor activation by psychedelics.
Objective: To determine the in vivo potency (ED₅₀) of 4-HO-DPT to induce the head-twitch response.
Materials:
-
Male C57BL/6J mice (8-12 weeks old).
-
4-HO-DPT hydrochloride or other salt form.
-
Vehicle (e.g., saline).
-
Observation chambers (e.g., clear cylindrical containers).
-
Video recording equipment or a magnetometer-based detection system.
Protocol:
-
Animal Acclimation:
-
House mice in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
On the day of the experiment, allow the mice to acclimate to the testing room for at least 30 minutes before the start of the procedure.
-
-
Drug Administration:
-
Prepare solutions of 4-HO-DPT in the vehicle at various concentrations to achieve the desired doses.
-
Administer the prepared doses of 4-HO-DPT or vehicle to the mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The injection volume should be consistent across all animals (e.g., 10 mL/kg).
-
-
Behavioral Observation:
-
Immediately after injection, place each mouse individually into an observation chamber.
-
Record the number of head twitches for a defined period, typically 30-60 minutes.
-
If using video recording, the videos can be scored manually by a trained observer who is blind to the treatment conditions. Alternatively, automated video analysis software can be used.
-
If using a magnetometer system, a small magnet is surgically implanted on the mouse's head prior to the study. The system will automatically record the head movements.
-
-
Data Analysis:
-
Sum the total number of head twitches for each mouse over the observation period.
-
Plot the mean number of head twitches against the dose of 4-HO-DPT.
-
Use non-linear regression analysis to fit the dose-response data and calculate the ED₅₀ value.
-
Proposed Metabolic Pathway of 4-HO-DPT
While direct metabolic studies on 4-HO-DPT are limited, based on the metabolism of structurally similar tryptamines like 4-HO-MPT and the prodrug 4-AcO-DiPT, the following metabolic pathways are proposed.[3] Phase I metabolism likely involves N-oxidation and N-dealkylation of the dipropylamino group, catalyzed by cytochrome P450 (CYP) enzymes. Phase II metabolism is expected to involve O-glucuronidation and O-sulfation of the 4-hydroxyl group.
Proposed Metabolic Pathways of 4-HO-DPT
Disclaimer
The information provided in these application notes is intended for research purposes only. 4-HO-DPT is a psychoactive substance and should be handled with appropriate safety precautions in a controlled laboratory setting. All experiments involving animals must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
References
developing a standard operating procedure for 4-HO-DPT handling
Standard Operating Procedure for 4-HO-DPT Handling
Introduction
Purpose
This document provides a Standard Operating Procedure (SOP) for the safe handling, synthesis, analysis, and disposal of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT). This procedure is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting.
Scope
This SOP applies to all laboratory personnel who will handle, synthesize, or analyze 4-HO-DPT. It covers chemical and physical properties, hazard identification, personal protective equipment, experimental protocols, and emergency procedures.
Compound Overview
4-HO-DPT, also known as deprocin, is a psychedelic tryptamine and a structural analog of psilocin (4-HO-DMT).[1][2] It acts as a non-selective serotonin receptor agonist, with notable activity at the 5-HT2A receptor, which is believed to mediate its psychoactive effects.[1][2][3] Due to its potent psychoactive nature, extreme caution must be exercised during its handling.
Hazard Identification and Safety Precautions
Hazard Classification
-
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation and psychoactive effects.
-
Skin Contact: May be absorbed through the skin, causing irritation and psychoactive effects.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: Potent psychoactive effects, including hallucinations, altered perception, and mood changes. The toxic dose is unknown.
-
Engineering Controls
-
All work with solid 4-HO-DPT must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
For solutions, work should be performed in a chemical fume hood.
-
Use of a balance enclosure is required for weighing the solid material.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling 4-HO-DPT.
| PPE Item | Specification |
| Gloves | Double-gloving with nitrile gloves is required. Change outer gloves immediately after any suspected contact and every 30-60 minutes during continuous work. |
| Lab Coat | A dedicated, long-sleeved lab coat with tight-fitting cuffs. |
| Eye Protection | Chemical safety goggles and a face shield are required when handling the solid or concentrated solutions. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a containment hood. |
| Footwear | Closed-toe shoes are mandatory. |
Chemical and Physical Data
The following table summarizes the known chemical and physical properties of 4-HO-DPT.
| Property | Value | Reference |
| IUPAC Name | 3-[2-(dipropylamino)ethyl]-1H-indol-4-ol | |
| Synonyms | Deprocin, 4-hydroxy-N,N-dipropyltryptamine | |
| CAS Number | 63065-88-3 | |
| Molecular Formula | C16H24N2O | |
| Molar Mass | 260.381 g/mol | |
| Appearance | Light beige or white powder | |
| Melting Point | 96-97 °C (freebase) | |
| Solubility | Soluble in methanol and chloroform. |
Experimental Protocols
Synthesis
A potential synthetic route, based on related tryptamine syntheses, is outlined in the workflow diagram below. Note: This is a generalized representation and requires optimization and validation.
Analytical Characterization
Accurate identification and quantification of 4-HO-DPT are crucial for research purposes. The following are suggested analytical methods.
Proton (¹H) NMR is used to confirm the chemical structure of the synthesized compound. While a detailed spectrum analysis is not available in the searched literature, Repke et al. reported the proton NMR spectrum in their initial synthesis.
Mass spectrometry is used for molecular weight confirmation and fragmentation analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A study on various tryptamines provides a general GC-MS method that can be adapted for 4-HO-DPT.
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium (1 mL/min) |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Oven Program | 50 °C (1 min), then 10 °C/min to 310 °C, hold for 3 min |
| MS Scan Range | m/z 35-400 |
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A validated method for the determination of 4-HO-DPT in plasma has been developed.
Toxicology
There is a significant lack of specific toxicological data for 4-HO-DPT. No LD50 values have been reported. The information available is for the general class of tryptamines.
-
Mechanism of Action: 4-HO-DPT is a 5-HT2A partial agonist.
-
Animal Studies: 4-hydroxy DPT induces the head-twitch response (HTR) in mice, which is indicative of hallucinogenic potential.
-
Human Data: Limited anecdotal reports suggest psychoactive effects at doses of 20 mg orally, with an onset of 15-45 minutes and a duration of 5-8 hours.
Given the lack of data, it is imperative to treat 4-HO-DPT as a highly potent and potentially toxic substance.
Emergency Procedures
Spills
-
Small Spills (in a fume hood):
-
Decontaminate the area with a suitable laboratory disinfectant.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material in a sealed, labeled waste container.
-
Clean the spill area again with disinfectant.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Prevent entry to the contaminated area.
-
Follow institutional procedures for hazardous material spills.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Decontamination and Waste Disposal
Decontamination
-
All surfaces and equipment that have come into contact with 4-HO-DPT must be decontaminated.
-
A 10% bleach solution followed by a rinse with 70% ethanol is a recommended practice for decontaminating surfaces. However, the efficacy of bleach for deactivating 4-HO-DPT has not been formally studied.
-
Commercially available deactivating agents for hazardous drugs may also be used.
Waste Disposal
-
All solid waste contaminated with 4-HO-DPT (e.g., gloves, absorbent materials, weighing papers) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing 4-HO-DPT should be collected in a designated, labeled hazardous waste container.
-
Dispose of all hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.
Signaling Pathway
The primary signaling pathway for 4-HO-DPT is through its action as a serotonin 5-HT2A receptor agonist. The activation of this G-protein coupled receptor (GPCR) leads to a cascade of intracellular events, though the precise downstream signaling responsible for its psychedelic effects is still an active area of research.
Disclaimer: This SOP is intended for informational purposes for trained professionals in a laboratory setting. 4-HO-DPT is a potent psychoactive substance and should be handled with extreme care. The toxicological properties of this compound are not well understood. All users must comply with institutional safety guidelines and all applicable regulations.
References
Troubleshooting & Optimization
Technical Support Center: 4-HO-DPT Synthesis
This guide provides researchers, scientists, and drug development professionals with technical support for overcoming common challenges encountered during the synthesis of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the synthesis of 4-HO-DPT often described as challenging?
The synthesis of 4-HO-DPT is a multi-step process that presents several technical hurdles.[1][2] Key challenges include:
-
Sensitivity of the 4-Hydroxy Group: The hydroxyl group at the 4-position of the indole ring is susceptible to oxidation, which can lead to the formation of colored impurities and decomposition of the target molecule. This necessitates the use of a protecting group strategy.
-
Purification Difficulties: Intermediates and the final product can sometimes form oils or tars that are difficult to crystallize and purify.[3][4] This often requires chromatographic purification, which can be labor-intensive.
-
Side Reactions: Each step of the synthesis carries the risk of side reactions, leading to reduced yields and complex product mixtures that complicate isolation.
-
Catalyst Sensitivity: The final deprotection step, typically catalytic hydrogenation, can be sensitive to impurities that may poison the catalyst, leading to an incomplete reaction.
Q2: My reaction mixture has turned dark brown or black. What causes this and how can I fix it?
The formation of dark, tar-like substances is a common issue in tryptamine synthesis, often resulting from:
-
Oxidation: The unprotected 4-hydroxy indole is prone to air oxidation, especially at elevated temperatures or non-neutral pH.
-
Overheating: Excessive heat during reaction steps can cause decomposition and polymerization of reactants or intermediates.
-
Side Reactions: Unwanted reactions, particularly during the addition of the ethylamine side chain, can generate polymeric byproducts.
Troubleshooting Steps:
-
Use a Protecting Group: Protect the 4-hydroxy group early in the synthesis, for example, as a benzyl ether (4-benzyloxyindole). This is the most critical step to prevent oxidation.
-
Maintain Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Precise Temperature Control: Use an oil bath or other controlled heating apparatus to maintain the recommended reaction temperature and avoid localized overheating.
-
Purification: If significant coloration occurs, purify the intermediate product using column chromatography on silica gel before proceeding to the next step.
Q3: What is the best way to protect the 4-hydroxy group?
A benzyl ether is a common and effective protecting group for this synthesis. 4-Benzyloxyindole is a stable and commercially available starting material or can be synthesized readily. It is stable to the conditions required for adding the side chain and can be cleanly removed in the final step by catalytic hydrogenation, which simultaneously reduces the glyoxylamide intermediate if that route is chosen.
Q4: I am having issues with the final debenzylation (hydrogenation) step. The reaction is slow or incomplete. What should I do?
Incomplete catalytic hydrogenation is typically due to catalyst deactivation or insufficient hydrogen pressure.
Troubleshooting Steps:
-
Catalyst Quality: Use a fresh, high-quality catalyst such as Palladium on Carbon (Pd/C). An older or lower-quality catalyst may have reduced activity.
-
Substrate Purity: Ensure the intermediate (e.g., 4-benzyloxy-N,N-dipropyltryptamine) is pure. Sulfur- or halogen-containing impurities can poison the palladium catalyst. Purify the intermediate via column chromatography if necessary.
-
Solvent Choice: Use an appropriate solvent like methanol or ethanol.
-
Hydrogen Pressure: While often feasible at atmospheric pressure, increasing the hydrogen pressure (e.g., using a Parr shaker) can significantly improve the reaction rate and ensure completion.
-
Reaction Time: Allow sufficient time for the reaction to complete, monitoring by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Q5: How should I handle and store the final 4-HO-DPT product?
4-HO-DPT, like other 4-hydroxytryptamines, is prone to oxidation.
-
Storage: Store the final product as a crystalline salt (e.g., fumarate or hydrochloride) rather than the freebase, as salts are generally more stable.[2] Store in a sealed vial under an inert atmosphere (argon or nitrogen) in a freezer, protected from light.
-
Handling: When handling the freebase, minimize its exposure to air and light. Solutions of 4-HO-DPT should be used fresh, as they can degrade over time.
Q6: What are the known safety and toxicity concerns with 4-HO-DPT?
The toxicity and long-term health effects of 4-HO-DPT have not been formally studied in a scientific context, and the exact toxic dose is unknown. It is classified as a research chemical with a limited history of human use.
-
Handling Precautions: As a potent psychoactive substance, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All synthesis and handling of the pure compound should be performed in a well-ventilated fume hood.
-
Adverse Effects: Anecdotal reports suggest that at low to moderate doses, adverse health effects are not common. However, as with any psychoactive compound, higher doses increase the likelihood of adverse effects. It is noted to lack some of the uncomfortable physical side effects associated with its close relative, DPT.
Data Presentation
Table 1: Physical and Chemical Properties of 4-HO-DPT
| Property | Value | Reference |
| IUPAC Name | 3-[2-(dipropylamino)ethyl]-1H-indol-4-ol | |
| Molecular Formula | C₁₆H₂₄N₂O | |
| Molar Mass | 260.381 g/mol | |
| Melting Point (Freebase) | 96-97 °C | |
| Appearance | Crystalline solid (as salt) or oil/solid (freebase) |
Table 2: Pharmacological Profile of 4-HO-DPT at Serotonin (5-HT) Receptors
| Receptor Subtype | Affinity (Kᵢ, nM) | Efficacy (Eₘₐₓ) | Notes | Reference |
| 5-HT₂A | ~21 nM (similar to psilocin) | High-efficacy partial agonist / full agonist | Primary target for psychedelic effects. | |
| 5-HT₂B | ~4.6 nM | Full agonist (94%) | Significantly more efficacious than psilocin (39%). | |
| 5-HT₂C | ~250 nM (10-fold lower potency than psilocin) | Partial agonist / full agonist | Shows considerable selectivity for 5-HT₂A over 5-HT₂C. |
Experimental Protocols
The following is a representative methodology for the synthesis of 4-HO-DPT, adapted from established procedures for related 4-hydroxy-tryptamines.
Step 1: Synthesis of N,N-Dipropyl-4-benzyloxy-3-indoleglyoxylamide
-
Dissolve 4-benzyloxyindole (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether) in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add oxalyl chloride (2.0 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 4-6 hours.
-
In a separate flask, prepare a solution of dipropylamine (8.0 eq) in the same solvent.
-
Add the dipropylamine solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent in vacuo. The resulting residue can be purified by silica gel column chromatography to yield the glyoxylamide intermediate.
Step 2: Reduction to 4-Benzyloxy-N,N-dipropyltryptamine
-
Carefully add the glyoxylamide intermediate from Step 1 (1.0 eq) in small portions to a stirred suspension of Lithium Aluminum Hydride (LiAlH₄) (approx. 4-5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
-
After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting solids and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and remove the solvent in vacuo to yield the crude 4-benzyloxy-N,N-dipropyltryptamine, which can be purified by column chromatography.
Step 3: Deprotection to 4-HO-DPT
-
Dissolve the purified product from Step 2 (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 10% by weight).
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 3-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Evaporate the solvent from the filtrate in vacuo to yield the 4-HO-DPT freebase, which may be a solid or an oil.
Optional Step 4: Conversion to Hydrochloride Salt
-
Dissolve the 4-HO-DPT freebase in a minimal amount of dichloromethane or isopropanol.
-
Add a solution of hydrochloric acid in ethanol (e.g., 1.25 M) dropwise with stirring until the solution is slightly acidic.
-
A precipitate should form. Stir for 30 minutes.
-
Isolate the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield 4-HO-DPT HCl.
Visualizations
Caption: A generalized workflow for the synthesis of 4-HO-DPT, highlighting key stages and common troubleshooting points.
Caption: The Gq signaling cascade activated by 4-HO-DPT binding to the 5-HT2A receptor, leading to downstream effects.
References
Technical Support Center: Improving the Yield of 4-HO-DPT Synthesis
Disclaimer: The synthesis of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) and other controlled substances should only be conducted by qualified professionals in a legally sanctioned and appropriately equipped laboratory setting, in strict compliance with all applicable laws and regulations. This document is intended for informational purposes for researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield and purity of 4-HO-DPT synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 4-HO-DPT?
A1: The most established method for synthesizing 4-HO-DPT and other N,N-dialkylated tryptamines is the Speeter-Anthony tryptamine synthesis.[1][2] This route begins with a protected 4-hydroxyindole, typically 4-benzyloxyindole, which then undergoes a four-step sequence to yield the final product.
Q2: Why is the synthesis of 4-HO-DPT often described as "difficult" with low yields?
A2: The synthesis can be challenging due to several factors. The multi-step nature of the process presents multiple opportunities for yield loss. Specific steps that can be problematic include the reduction of the intermediate glyoxylamide and potential side reactions during the debenzylation of the protected hydroxyl group. The use of bulky dipropyl groups on the nitrogen atom can also introduce steric hindrance, potentially affecting reaction rates and yields compared to smaller analogues like DMT.
Q3: What are the critical parameters to control for maximizing the overall yield?
A3: Key parameters to control throughout the synthesis include:
-
Anhydrous conditions: Many of the reagents, particularly oxalyl chloride and lithium aluminum hydride (LiAlH₄), are highly sensitive to moisture.[3]
-
Temperature control: Specific temperature ranges are crucial for each step to minimize side reactions.
-
Stoichiometry of reagents: Precise molar ratios are necessary to ensure complete conversion and avoid unwanted byproducts.
-
Inert atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of sensitive intermediates.
Troubleshooting Guides
Problem 1: Low Yield in the Formation of 4-Benzyloxy-3-indoleglyoxylyl Chloride
| Potential Cause | Troubleshooting Recommendation |
| Moisture in the reaction | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. |
| Degradation of oxalyl chloride | Use fresh, high-purity oxalyl chloride. Consider distillation of oxalyl chloride if its purity is questionable. |
| Suboptimal reaction temperature | The reaction of 4-benzyloxyindole with oxalyl chloride is typically performed at low temperatures (e.g., 0°C) to control its reactivity.[2] |
| Formation of byproducts | The major byproduct can be the corresponding ketone. Using a slight excess of oxalyl chloride and slow, controlled addition of the indole solution can minimize this.[4] |
Problem 2: Incomplete Amidation with Dipropylamine
| Potential Cause | Troubleshooting Recommendation |
| Steric hindrance from dipropylamine | Increase the reaction time and/or temperature to facilitate the reaction with the bulkier secondary amine. |
| Insufficient amount of amine | Use a molar excess of dipropylamine to drive the reaction to completion. |
| Poor solubility of the glyoxylyl chloride intermediate | Ensure the chosen solvent provides good solubility for the reactants. |
Problem 3: Low Yield during LiAlH₄ Reduction of the Glyoxylamide
| Potential Cause | Troubleshooting Recommendation |
| Incomplete reduction | Ensure a sufficient excess of LiAlH₄ is used. The reaction is typically carried out in a high-boiling ethereal solvent like THF and may require prolonged reflux to go to completion. |
| Degradation of the starting material or product | Maintain strict anhydrous conditions as LiAlH₄ reacts violently with water. Careful workup is required to avoid degradation of the product. |
| Formation of aluminum salt emulsions during workup | A standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) can help to precipitate granular aluminum salts that are easier to filter. |
| Side reactions with the indole ring | While generally robust, the indole nucleus can sometimes undergo reduction under harsh LiAlH₄ conditions. Using the minimum necessary excess of the reducing agent and controlling the reaction time can mitigate this. |
Problem 4: Yield Loss during Debenzylation
| Potential Cause | Troubleshooting Recommendation |
| Incomplete debenzylation | Ensure the catalyst (e.g., palladium on carbon) is active and used in a sufficient amount. Hydrogenation may require elevated pressure. |
| Side reactions | Over-reduction of the indole ring is a potential side reaction. Monitoring the reaction progress by TLC or LC-MS can help to determine the optimal reaction time. |
| Catalyst poisoning | Ensure the starting material is pure, as impurities can poison the catalyst. |
| Alternative debenzylation methods | If catalytic hydrogenation is problematic, other methods for benzyl ether cleavage can be explored, although these may be harsher and require re-optimization. |
Experimental Protocols
General Speeter-Anthony Synthesis of 4-HO-DPT
This protocol is a generalized procedure based on the synthesis of related tryptamines. Researchers should optimize the specific conditions for their laboratory setup.
Step 1: Synthesis of 4-Benzyloxy-3-indoleglyoxylyl Chloride
-
Dissolve 4-benzyloxyindole in a suitable anhydrous solvent (e.g., diethyl ether) in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of oxalyl chloride (approximately 1.1 to 1.5 molar equivalents) in the same anhydrous solvent dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours) until the formation of the product is complete (monitor by TLC).
-
The resulting crystalline product can often be isolated by filtration.
Step 2: Synthesis of N,N-Dipropyl-4-benzyloxy-3-indoleglyoxylamide
-
Suspend the 4-benzyloxy-3-indoleglyoxylyl chloride in an anhydrous solvent.
-
Add a solution of dipropylamine (at least 2 molar equivalents) dropwise with stirring at a controlled temperature.
-
Allow the reaction to proceed until completion.
-
Work up the reaction mixture, which may involve washing with dilute acid and base to remove excess amine and byproducts.
-
The product can be purified by recrystallization or chromatography.
Step 3: Reduction to 4-Benzyloxy-N,N-dipropyltryptamine
-
In a separate flask, prepare a suspension of LiAlH₄ (a molar excess) in anhydrous THF under an inert atmosphere.
-
Slowly add a solution of the glyoxylamide from Step 2 in anhydrous THF to the LiAlH₄ suspension.
-
Reflux the mixture for several hours until the reduction is complete.
-
Cool the reaction mixture and carefully quench the excess LiAlH₄ by sequential addition of water, 15% NaOH, and water.
-
Filter the resulting solids and extract the filtrate with a suitable organic solvent.
-
Purify the product, often by conversion to a salt followed by recrystallization.
Step 4: Debenzylation to 4-HO-DPT
-
Dissolve the product from Step 3 in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (this may be done at atmospheric pressure or in a Parr shaker under elevated pressure) until the debenzylation is complete.
-
Filter off the catalyst and evaporate the solvent to yield 4-HO-DPT.
-
The final product can be further purified by chromatography or recrystallization.
Data Presentation
| Step | Key Reagents | Typical Molar Ratio (to starting indole) | Common Solvents | Typical Temperature | Reported Yields (for similar tryptamines) |
| 1. Glyoxylyl Chloride Formation | 4-Benzyloxyindole, Oxalyl Chloride | 1 : 1.1-1.5 | Diethyl ether, THF | 0°C | High (often quantitative for the crude product) |
| 2. Amidation | Glyoxylyl Chloride, Dipropylamine | 1 : >2 | Diethyl ether, THF | Room Temperature | Good to high (e.g., 91% for a similar amide) |
| 3. Reduction | Glyoxylamide, LiAlH₄ | 1 : >2 | THF | Reflux | Good to high (e.g., 92% for a similar reduction) |
| 4. Debenzylation | Benzylated Tryptamine, H₂, Pd/C | 1 : catalytic | Ethanol, Methanol | Room Temperature | Variable, often high but can be a source of yield loss |
Visualizations
References
Technical Support Center: Quantification of 4-HO-DPT by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when quantifying 4-HO-DPT by LC-MS/MS?
A1: The most prevalent challenges include matrix effects from complex biological samples, in-source fragmentation of the analyte, selection of an appropriate internal standard, and managing the stability of the 4-hydroxyindole structure. Each of these factors can significantly impact the accuracy and reproducibility of quantification.
Q2: What type of internal standard is recommended for 4-HO-DPT analysis?
A2: Ideally, a stable isotope-labeled (SIL) internal standard, such as 4-HO-DPT-d14, is the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. However, the commercial availability of such a standard is limited. In its absence, a close structural analog that is not present in the samples, such as 4-HO-DiPT (4-hydroxy-N,N-diisopropyltryptamine), or a commercially available deuterated tryptamine like psilocin-d10, can be used. It is crucial to validate the chosen internal standard to ensure it adequately compensates for variations in sample preparation and instrument response.
Q3: How can I minimize matrix effects in my 4-HO-DPT assay?
A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can be mitigated through several strategies.[1] Effective sample preparation is key; techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation or liquid-liquid extraction.[2] Chromatographic separation should also be optimized to separate 4-HO-DPT from endogenous phospholipids and other interfering substances. Using a stable isotope-labeled internal standard is the most effective way to compensate for remaining matrix effects.
Q4: What are the expected metabolites of 4-HO-DPT?
A4: While specific metabolism studies on 4-HO-DPT are not extensively published, based on the metabolism of structurally similar tryptamines like psilocin and 4-HO-MET, the expected metabolic pathways include Phase I reactions such as N-dealkylation of the dipropylamino group and N-oxidation.[3][4][5] The primary Phase II metabolic route is expected to be O-glucuronidation at the 4-hydroxyl position.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate to maintain 4-HO-DPT in a consistent ionic state. The addition of a small amount of a weak acid like formic acid is common. |
| Column Contamination | Implement a column wash step at the end of each analytical run with a strong solvent to remove strongly retained matrix components. |
| Inappropriate Mobile Phase | Ensure the mobile phase is fully compatible with the stationary phase of the column and that the organic solvent has sufficient elution strength. |
Problem 2: High Signal Variability or Poor Reproducibility
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol. Use of automated liquid handlers can improve reproducibility. |
| Matrix Effects | As detailed in the FAQs, improve sample cleanup, optimize chromatography, and use an appropriate internal standard. |
| Analyte Instability | 4-hydroxytryptamines can be susceptible to oxidation. Keep samples at low temperatures and in amber vials to protect from light. The addition of an antioxidant like ascorbic acid to the sample matrix during preparation can also improve stability. |
| Instrument Instability | Perform regular maintenance and calibration of the LC-MS/MS system. Check for fluctuations in pump pressure, spray stability, and detector response. |
Problem 3: Low Signal Intensity or No Peak Detected
Possible Causes and Solutions:
| Cause | Suggested Solution |
| In-source Fragmentation | Tryptamines can sometimes undergo fragmentation in the ion source before entering the mass analyzer. Optimize source parameters such as temperature and voltages to minimize this effect. |
| Incorrect MRM Transitions | Verify that the correct precursor and product ion m/z values are being monitored. The protonated molecule ([M+H]+) for 4-HO-DPT is m/z 261.4. |
| Poor Ionization Efficiency | Ensure the mobile phase composition and pH are optimal for the electrospray ionization (ESI) of 4-HO-DPT, which is typically performed in positive ion mode. |
| Sample Degradation | Prepare fresh samples and standards to rule out degradation as the cause of low signal. |
Experimental Protocols
Protocol 1: 4-HO-DPT Quantification in Human Plasma
This protocol is based on established methods for the analysis of tryptamines in biological matrices.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., 4-HO-DiPT at 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Note: The exact optimal collision energies should be determined for the specific instrument being used.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| 4-HO-DPT | 261.4 | 116.1 | 160.1 |
| 4-HO-DiPT (IS) | 261.4 | 116.1 | 160.1 |
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of 4-HO-DPT in plasma, based on similar tryptamine assays.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 ng/mL |
| LLOQ | 0.5 ng/mL |
| Inter-assay Precision (%CV) | < 15% |
| Inter-assay Accuracy (%Bias) | ± 15% |
| Matrix Effect (%CV) | < 15% |
| Recovery | > 85% |
Visualizations
References
- 1. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommendations for Improving Identification and Quantification in Non-Targeted, GC-MS-Based Metabolomic Profiling of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-HO-DPT - Wikipedia [en.wikipedia.org]
Technical Support Center: Bioanalysis of 4-HO-DPT - Addressing Matrix Effects
Welcome to the technical support center for the bioanalysis of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of 4-HO-DPT?
A: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as 4-HO-DPT, by co-eluting, undetected components present in the biological sample matrix (e.g., plasma, urine, serum).[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[3] Electrospray ionization (ESI), a common technique used in LC-MS/MS, is particularly susceptible to matrix effects.
Q2: What are the primary sources of matrix effects in biological samples?
A: The main culprits are endogenous components from the biological matrix that are co-extracted with the analyte of interest. In plasma and serum, phospholipids from cell membranes are a major contributor to matrix effects. Other significant sources include salts, proteins, and endogenous metabolites. Exogenous substances, such as anticoagulants (e.g., heparin) or co-administered drugs, can also interfere with the analysis.
Q3: How can I determine if my 4-HO-DPT analysis is being affected by matrix effects?
A: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment: The post-column infusion technique is a valuable tool to identify regions in the chromatogram where ion suppression or enhancement occurs. This involves infusing a constant flow of a 4-HO-DPT standard into the mass spectrometer post-column while injecting a blank, extracted matrix sample. Any deviation from the stable baseline signal indicates the presence of matrix effects at that retention time.
-
Quantitative Assessment: The post-extraction spike method is used to quantify the extent of matrix effects. This is done by comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same analyte in a neat solution (e.g., mobile phase). A matrix effect value of 100% indicates no effect, a value less than 100% indicates ion suppression, and a value greater than 100% signifies ion enhancement.
Q4: What is an acceptable level of matrix effect for a validated bioanalytical method?
A: For a bioanalytical method to be considered robust, the matrix effect should be minimized and consistent across different sources of the same matrix. Regulatory guidelines generally require that the coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of matrix should be ≤15%.
Q5: Can the choice of ionization technique influence matrix effects?
A: Yes, the choice of ionization source can have a significant impact. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If significant matrix effects are encountered with ESI, switching to APCI may be a viable strategy to mitigate these effects, although sensitivity may be affected.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the bioanalysis of 4-HO-DPT that may be related to matrix effects.
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting matrix components interfering with chromatography. | 1. Optimize Chromatography: Adjust the gradient profile to better separate 4-HO-DPT from interfering peaks. Consider a shallower gradient around the elution time of the analyte.2. Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove a wider range of interferences. |
| Inconsistent Results (High %CV) | Variable matrix effects between different sample lots or inconsistencies in sample preparation. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 4-HO-DPT-d8) is the most effective way to compensate for variability in matrix effects and recovery as it co-elutes and behaves almost identically to the analyte.2. Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples, standards, and quality controls. |
| Low Signal Intensity (Ion Suppression) | Co-eluting endogenous compounds, particularly phospholipids, competing with 4-HO-DPT for ionization. | 1. Enhance Sample Cleanup: Switch from protein precipitation to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove phospholipids and other interfering substances.2. Modify Chromatography: Adjust the mobile phase composition or gradient to shift the retention time of 4-HO-DPT away from regions of significant ion suppression.3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. |
| High Signal Intensity (Ion Enhancement) | Co-eluting compounds that improve the ionization efficiency of 4-HO-DPT. | 1. Improve Chromatographic Separation: As with ion suppression, optimizing the LC method to separate 4-HO-DPT from the enhancing compounds is crucial.2. Re-evaluate Internal Standard: Ensure the internal standard is appropriate and co-elutes as closely as possible to the analyte to compensate for the enhancement. A SIL-IS is highly recommended. |
| Carryover | Adsorption of 4-HO-DPT to components of the LC-MS system. | 1. Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash routine to ensure complete removal of the analyte between injections.2. Check for Active Sites: If carryover persists, consider that 4-HO-DPT may be interacting with metal surfaces in the HPLC system. Using a metal-free column could be a potential solution. |
Quantitative Data on Matrix Effects
The following table summarizes the impact of different sample preparation methods on the recovery and matrix effects for tryptamines and similar compounds.
| Analyte Class | Matrix | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| Tryptamines | Plasma | Protein Precipitation (Acetonitrile) | ~50% | Minimal Interference (Ion enhancement observed for psilocin at 31.9% and psilocybin at 45.7%) | |
| Illicit Drugs | Plasma | Solid-Phase Extraction (SPE) | Not Specified | Minimal with APCI | |
| Illicit Drugs | Urine | Dilution | Not Specified | Sufficiently reduced with APCI | |
| Molecular Targeted Drugs | Plasma | Protein Precipitation (PPT) | >80% (for 8/15 compounds) | Significant ion suppression for some polar compounds | |
| Molecular Targeted Drugs | Plasma | Solid-Phase Extraction (SPE - MCX) | >80% (for 14/15 compounds) | Substantial matrix effects (>200%) for 9/15 compounds | |
| Molecular Targeted Drugs | Plasma | Supported Liquid Extraction (SLE) | Acceptable | Minimal |
Experimental Protocols
Protocol 1: Analysis of 4-HO-DPT in Human Plasma
This protocol is based on a validated method for the analysis of 4-position ring-substituted tryptamines in plasma.
1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma, add a suitable internal standard (e.g., 4-HO-DPT-d8).
-
Add 10 µL of ascorbic acid solution to acidify the sample.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. LC-MS/MS Parameters
-
LC System: Standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be optimized for 4-HO-DPT and its internal standard.
Protocol 2: Analysis of 4-HO-DPT in Human Urine (Adapted)
This protocol is an adapted method for tryptamine analysis in urine.
1. Sample Preparation: Dilute-and-Shoot
-
To a 50 µL aliquot of urine, add a suitable internal standard.
-
Add 100 µL of methanol, vortex, and centrifuge to pellet any precipitates.
-
Take 100 µL of the supernatant and dilute with 900 µL of mobile phase A.
-
Inject directly into the LC-MS/MS system.
2. LC-MS/MS Parameters:
-
Use the same LC-MS/MS parameters as described in Protocol 1, with potential minor adjustments to the gradient to ensure separation from urine-specific matrix components.
Protocol 3: Analysis of 4-HO-DPT in Human Serum (Adapted)
This protocol is an adapted method using solid-phase extraction for a cleaner sample extract from serum.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: Dilute 200 µL of serum with 200 µL of 4% phosphoric acid in water.
-
SPE Cartridge: A mixed-mode cation exchange (MCX) SPE cartridge is recommended for basic compounds like tryptamines.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash with 1 mL of 0.1 N HCl, followed by 1 mL of methanol.
-
Elution: Elute 4-HO-DPT with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.
2. LC-MS/MS Parameters:
-
Use the same LC-MS/MS parameters as described in Protocol 1.
Visualizations
Caption: Experimental workflow for 4-HO-DPT analysis in plasma.
Caption: Troubleshooting flowchart for addressing matrix effects.
References
Technical Support Center: 4-HO-DPT Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT).
Frequently Asked Questions (FAQs)
Q1: What is 4-HO-DPT and what is its primary mechanism of action?
A1: 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic psychedelic tryptamine.[1][2] Its primary mechanism of action is as a serotonin 5-HT2A receptor agonist.[1][3] Like other classic psychedelics, its effects are believed to be mediated through the activation of this receptor, which is coupled to the Gq/11 signaling pathway.[4]
Q2: What are the most significant sources of variability in psychedelic animal studies?
A2: Variability in psychedelic animal studies can arise from several factors, including:
-
Drug Preparation and Administration: Inconsistencies in vehicle selection, drug concentration, and route of administration can significantly impact bioavailability and subsequent effects.
-
Animal-Specific Factors: Age, sex, genetic background, and microbiome composition of the animals can influence drug metabolism and behavioral responses.
-
Environmental Conditions: Factors such as housing conditions, lighting, and noise levels can affect the animals' stress levels and baseline behavior, thereby influencing the drug's effects.
-
Experimental Procedures: The timing of behavioral testing relative to drug administration and the specific behavioral assays used are critical variables.
Q3: What are the expected behavioral effects of 4-HO-DPT in rodents?
A3: While specific data for 4-HO-DPT is limited, it is expected to produce behavioral effects characteristic of 5-HT2A receptor agonists. The most well-established behavioral proxy for psychedelic-like effects in rodents is the head-twitch response (HTR). Other potential effects include alterations in locomotor activity, anxiety-like behaviors, and prepulse inhibition of the startle reflex.
Q4: Is there any information on the pharmacokinetics of 4-HO-DPT?
A4: There is limited specific pharmacokinetic data for 4-HO-DPT. However, a study on the closely related compound 4-HO-DiPT, when administered as its prodrug, showed an elimination half-life of 2.7 to 4.1 hours in humans. The onset of action for 4-HO-DPT in humans is reported to be between 15 and 45 minutes with a duration of 5 to 8 hours. It is important to conduct pilot pharmacokinetic studies in the specific animal model being used to determine the time course of drug action.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Readouts (e.g., Head-Twitch Response)
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure precise and consistent administration techniques. For intraperitoneal (IP) injections, use a consistent injection site and angle to avoid accidental injection into organs. For intravenous (IV) injections, confirm proper vein cannulation. Use a consistent volume and rate of injection for all animals.
-
-
Possible Cause 2: Instability or Precipitation of 4-HO-DPT in the Vehicle.
-
Solution: Prepare fresh solutions for each experiment. Visually inspect the solution for any precipitation before each injection. If solubility is an issue, consider using a different vehicle or converting the freebase to a salt form (e.g., hydrochloride salt) to improve aqueous solubility.
-
-
Possible Cause 3: Environmental Stressors.
-
Solution: Acclimate animals to the experimental room and procedures for a sufficient period before the study begins. Maintain a consistent and controlled environment (lighting, temperature, noise). Handle animals consistently and gently to minimize stress.
-
Issue 2: Difficulty Dissolving 4-HO-DPT for Administration
-
Possible Cause 1: Inappropriate Solvent.
-
Solution: 4-HO-DPT is soluble in organic solvents such as DMF and DMSO, and to a lesser extent in ethanol. For in vivo studies, it is crucial to use a vehicle that is non-toxic and minimizes irritation. A common approach is to dissolve the compound in a small amount of a suitable organic solvent (e.g., DMSO) and then dilute it with a physiological buffer like saline or PBS. Always check the final concentration of the organic solvent to ensure it is within tolerated limits for the animal model.
-
-
Possible Cause 2: Using the Freebase Form.
-
Solution: Convert the 4-HO-DPT freebase to its hydrochloride salt, which has been shown to increase water solubility. This can be achieved by reacting the freebase with hydrochloric acid in a suitable solvent.
-
Issue 3: Unexpected or Lack of Behavioral Effects
-
Possible Cause 1: Incorrect Dosing.
-
Solution: Perform a dose-response study to determine the optimal dose range for the desired effect in your specific animal model and strain. The potency of 4-HO-DPT in inducing the head-twitch response in mice is reported to be about 4- to 5-fold lower than that of psilocin.
-
-
Possible Cause 2: Rapid Metabolism.
-
Solution: Conduct a pilot pharmacokinetic study to determine the peak plasma and brain concentrations of 4-HO-DPT and its potential active metabolites. This will help in selecting the optimal time points for behavioral testing.
-
-
Possible Cause 3: Route of Administration.
-
Solution: The route of administration significantly affects the onset and duration of action. IV administration will result in a rapid onset, while IP and subcutaneous (SC) routes will have a slower onset. Oral administration may be subject to first-pass metabolism. The choice of route should be justified and consistent throughout the study.
-
Data Presentation
Table 1: Comparative In Vitro 5-HT Receptor Agonist Potencies of 4-HO-DPT and Related Tryptamines
| Compound | 5-HT2A (EC50, nM) | 5-HT2B (EC50, nM) | 5-HT2C (EC50, nM) |
| 4-HO-DPT | 19.3 | 16.0 | >10,000 |
| Psilocin (4-HO-DMT) | 13.7 | 17.5 | 1,030 |
| 4-HO-MET | 10.3 | 21.0 | 1,820 |
| 4-HO-DET | 14.1 | 18.0 | 4,210 |
Note: Data is derived from a study assessing Gq-mediated calcium flux in stable cell lines. EC50 values represent the concentration of the compound that elicits a half-maximal response.
Experimental Protocols
1. 4-HO-DPT Solution Preparation for Intraperitoneal (IP) Injection
-
Materials:
-
4-HO-DPT (freebase or HCl salt)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (e.g., 27-gauge)
-
-
Procedure:
-
Weigh the desired amount of 4-HO-DPT in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the 4-HO-DPT completely. For example, for a 1 mg/mL final solution, you might start with 10 µL of DMSO per mg of 4-HO-DPT.
-
Vortex the solution until the 4-HO-DPT is fully dissolved.
-
Add sterile 0.9% saline to reach the final desired concentration. Ensure the final DMSO concentration is low (typically <5% of the total volume) to avoid toxicity.
-
Vortex the solution again to ensure homogeneity.
-
Visually inspect the solution for any precipitation before drawing it into the syringe.
-
Prepare the solution fresh on the day of the experiment and protect it from light.
-
2. Head-Twitch Response (HTR) Assay in Mice
-
Animals:
-
Male C57BL/6J mice are commonly used.
-
House animals in a controlled environment with a 12-hour light/dark cycle.
-
Acclimate animals to the testing room for at least 1 hour before the experiment.
-
-
Procedure:
-
Administer the prepared 4-HO-DPT solution or vehicle control via the desired route (e.g., IP).
-
Immediately place the mouse in an observation chamber (e.g., a standard Plexiglas cage).
-
Record the number of head twitches for a defined period, typically 30-60 minutes, starting immediately after injection. A head twitch is a rapid, rotational movement of the head that is not part of normal grooming behavior.
-
Data can be collected by a trained observer or using an automated system.
-
Analyze the data by comparing the number of head twitches in the 4-HO-DPT-treated groups to the vehicle control group.
-
Mandatory Visualizations
Caption: A generalized workflow for conducting 4-HO-DPT animal studies.
Caption: The 5-HT2A receptor Gq-coupled signaling pathway activated by 4-HO-DPT.
References
Navigating the Challenges of 4-HO-DPT Aqueous Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic tryptamine 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a structural analog of psilocin, presents significant challenges in experimental design due to its poor solubility and stability in aqueous solutions. This technical support center provides a comprehensive guide with troubleshooting protocols and frequently asked questions to facilitate its use in research and development.
Quick Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | Low intrinsic solubility of the freebase form. pH of the solution is at or above neutral. | Convert to a salt form (hydrochloride or fumarate). Lower the pH of the aqueous solution to a slightly acidic range (pH 4-6). Use a co-solvent such as DMSO or ethanol for the initial stock solution before further dilution. |
| Cloudy or incomplete dissolution of salt form | Insufficient volume of solvent for the given concentration. The fumarate salt may have lower aqueous solubility than the hydrochloride salt. | Increase the solvent volume to achieve a lower concentration. Gently warm the solution and sonicate. Consider using the hydrochloride salt for higher aqueous solubility. |
| Solution discoloration (yellowing/browning) over time | Degradation of the 4-hydroxyindole moiety due to oxidation. Exposure to light and/or elevated temperatures. | Prepare solutions fresh whenever possible. Store stock solutions and aqueous preparations protected from light at low temperatures (-20°C or -80°C). Degas solvents and consider adding antioxidants. |
| Inconsistent experimental results | Degradation of 4-HO-DPT in the prepared solution. Inaccurate initial concentration due to incomplete dissolution. | Prepare fresh solutions for each experiment. Validate the concentration of the prepared solution using an appropriate analytical method (e.g., HPLC). Ensure complete dissolution before use. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of 4-HO-DPT?
Q2: Which form of 4-HO-DPT (freebase, hydrochloride, or fumarate) is best for preparing aqueous solutions?
For aqueous solutions, the hydrochloride salt is generally recommended.[1] While both the hydrochloride and fumarate salts improve water solubility compared to the freebase, hydrochloride salts of tryptamines are often more readily soluble in water.[1]
Q3: How does pH affect the solubility and stability of 4-HO-DPT in aqueous solutions?
The solubility of 4-HO-DPT is highly pH-dependent. As a tryptamine, it is a weak base and will be more soluble in acidic conditions where it is protonated. For stability, 4-hydroxytryptamines are prone to oxidative degradation, which is accelerated at neutral to alkaline pH. To enhance both solubility and stability, it is recommended to maintain the aqueous solution in a slightly acidic pH range (e.g., pH 4-6) . Studies on the related compound, tryptamine-4,5-dione, have shown it to be most stable at a pH of 6-6.5 and to decompose rapidly at pH 7.4.[2]
Q4: My 4-HO-DPT solution has turned a yellow/brown color. Is it still usable?
Discoloration indicates degradation of the compound. It is strongly advised not to use discolored solutions for experiments, as the presence of degradation products can lead to inaccurate and unreliable results. Prepare a fresh solution from solid material.
Q5: How should I store my 4-HO-DPT solutions?
For short-term storage (up to 24 hours), aqueous solutions should be kept at 2-8°C and protected from light. For longer-term storage, it is recommended to prepare concentrated stock solutions in an anhydrous organic solvent like DMSO or ethanol, which can be stored at -20°C or -80°C in airtight, light-protecting containers. It is advisable to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage.
Quantitative Solubility Data
The following table summarizes the available solubility data for 4-HO-DPT and a related analog. It is important to note that for aqueous solutions, a co-solvent was often necessary to achieve the reported concentrations.
| Compound | Solvent | Solubility |
| 4-HO-DPT (Freebase) | Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL | |
| Ethanol | 2 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| 4-hydroxy DET (Fumarate) | PBS (pH 7.2) | 10 mg/mL |
| 4-hydroxy McPT (Hydrochloride) | Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL |
Data sourced from Cayman Chemical product information.
Experimental Protocols
Protocol 1: Preparation of a 4-HO-DPT Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution for long-term storage and subsequent dilution into aqueous buffers.
Workflow for Preparing a Stock Solution
Caption: Workflow for preparing a 4-HO-DPT stock solution.
Methodology:
-
Accurately weigh the desired amount of 4-HO-DPT (hydrochloride or fumarate salt) in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) or absolute ethanol to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulate matter is present.
-
Aliquot the stock solution into smaller volumes in light-protected, airtight vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
This protocol describes the preparation of a final aqueous solution for immediate use in experiments such as cell-based assays.
Decision Tree for Preparing Aqueous Working Solutions
Caption: Decision-making process for preparing aqueous working solutions.
Methodology:
-
Equilibrate the desired aqueous buffer (e.g., phosphate-buffered saline, pH adjusted to 6.0-6.5) to room temperature. To minimize oxidation, it is recommended to degas the buffer by sparging with an inert gas like nitrogen or argon.
-
Thaw an aliquot of the 4-HO-DPT organic stock solution.
-
While vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid affecting the experimental system.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high for the chosen solvent composition. In such cases, a lower final concentration or a slightly higher percentage of co-solvent may be necessary, if permissible for the experiment.
-
Use the freshly prepared aqueous solution immediately for your experiments. Do not store aqueous solutions for extended periods.
Signaling Pathway Considerations
4-HO-DPT is an agonist of serotonin receptors, particularly the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR). The binding of 4-HO-DPT to the 5-HT2A receptor initiates a signaling cascade that is crucial for its pharmacological effects. Ensuring the compound is fully dissolved in the experimental medium is critical for accurate characterization of its interaction with this pathway.
Simplified 5-HT2A Receptor Signaling Pathway
Caption: Simplified signaling cascade initiated by 4-HO-DPT at the 5-HT2A receptor.
References
Technical Support Center: Method Validation for a New 4-HO-DPT Analytical Technique
This technical support center provides guidance for researchers, scientists, and drug development professionals on the validation of a new analytical technique for 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters to evaluate when validating a new HPLC method for 4-HO-DPT analysis?
When validating a new High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-HO-DPT, it is crucial to assess several key performance characteristics to ensure the method is suitable for its intended purpose.[1][2][3][4] According to the International Council for Harmonisation (ICH) guidelines, these parameters include:
-
Specificity: The ability of the method to accurately measure the 4-HO-DPT peak without interference from other components such as impurities, degradation products, or matrix components.[1]
-
Linearity: Demonstrating that the analytical method's response is directly proportional to the concentration of 4-HO-DPT over a specific range.
-
Range: The interval between the upper and lower concentrations of 4-HO-DPT for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of 4-HO-DPT in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of 4-HO-DPT in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
System Suitability: A test to ensure that the chromatographic system is performing adequately for the analysis.
Q2: How do I establish the linearity of my new 4-HO-DPT analytical method?
To establish linearity, you should prepare a series of at least five standard solutions of 4-HO-DPT at different concentrations. The concentration range should span from the reporting limit to 120% of the target concentration. Analyze these standards using your HPLC method and record the peak area or height response for each concentration.
Then, plot the response (y-axis) versus the concentration (x-axis) and perform a linear regression analysis. The key indicators of linearity are the correlation coefficient (r) and the coefficient of determination (R²). A value of R² close to 1.000 indicates a strong linear relationship. The y-intercept should also be close to zero.
Q3: What are common causes of poor peak shape in HPLC analysis of tryptamines like 4-HO-DPT?
Poor peak shape, such as tailing or fronting, can be caused by a variety of factors. For tryptamines, which can have basic functional groups, peak tailing is a common issue. Potential causes include:
-
Secondary interactions: Interaction of the basic analyte with acidic silanol groups on the silica-based column packing material.
-
Column overload: Injecting too much sample onto the column.
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of 4-HO-DPT and its interaction with the stationary phase.
-
Column degradation: Over time, the performance of the column can degrade, leading to poor peak shapes.
-
Dead volume: Excessive tubing length or poorly made connections can cause peak broadening.
Troubleshooting Guides
Issue 1: High Variability in Retention Times
Symptoms: The retention time for the 4-HO-DPT peak shifts significantly between injections or analytical runs.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily. Ensure accurate measurement of all components. If using a gradient, check the pump's proportioning valves. |
| Column Not Equilibrated | Increase the column equilibration time before starting the analytical run to ensure the column is fully conditioned with the mobile phase. |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature. Even small temperature changes can affect retention times. |
| Pump Malfunction or Leaks | Check for leaks in the pump and fittings. Perform a pump flow rate accuracy test. Address any pressure fluctuations. |
| Air Bubbles in the System | Degas the mobile phase before use. Purge the pump to remove any trapped air bubbles. |
Issue 2: Poor Peak Resolution
Symptoms: The 4-HO-DPT peak is not well separated from other peaks (impurities or other components).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | Adjust the organic-to-aqueous ratio in the mobile phase. Consider changing the organic solvent (e.g., from acetonitrile to methanol or vice versa). Modify the pH of the aqueous phase. |
| Inappropriate Column | The column stationary phase may not be suitable for the separation. Consider a column with a different chemistry (e.g., C18, Phenyl-Hexyl). |
| Column Temperature Too Low | Increasing the column temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing mass transfer. |
| Flow Rate Too High | A lower flow rate can increase the number of theoretical plates and improve resolution, but will also increase run time. |
| Excessive Dead Volume | Minimize the length and internal diameter of the tubing between the injector, column, and detector. |
Quantitative Data Summary
The following tables present hypothetical data that would be generated during the validation of a new HPLC method for 4-HO-DPT.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| %RSD of Retention Time (n=6) | ≤ 1.0% | 0.3% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 758,900 |
| Correlation Coefficient (r) | ≥ 0.999 |
| Coefficient of Determination (R²) | ≥ 0.998 |
Table 3: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 8 | 7.92 | 99.0% |
| 10 | 10.15 | 101.5% |
| 12 | 11.88 | 99.0% |
| Average Recovery | 98.0% - 102.0% | 99.8% |
Table 4: Precision Data
| Precision Level | Parameter | Acceptance Criteria | Result |
| Repeatability (n=6) | %RSD | ≤ 2.0% | 0.9% |
| Intermediate Precision (Analyst 1 vs. Analyst 2) | Overall %RSD | ≤ 3.0% | 1.5% |
Experimental Protocols
Protocol 1: Specificity Determination
-
Forced Degradation Study:
-
Prepare solutions of 4-HO-DPT.
-
Expose the solutions to various stress conditions:
-
Acid hydrolysis (e.g., 0.1 N HCl at 60°C for 24 hours).
-
Base hydrolysis (e.g., 0.1 N NaOH at 60°C for 24 hours).
-
Oxidation (e.g., 3% H₂O₂ at room temperature for 24 hours).
-
Thermal stress (e.g., 80°C for 48 hours).
-
Photolytic stress (e.g., exposure to UV light for 24 hours).
-
-
Prepare a placebo solution (matrix without the active ingredient).
-
Analyze the stressed samples, a placebo sample, and an unstressed 4-HO-DPT standard by HPLC.
-
Acceptance Criteria: The 4-HO-DPT peak should be free from co-eluting peaks from degradation products or placebo components. Peak purity analysis should be performed if a photodiode array (PDA) detector is available.
-
Protocol 2: Linearity and Range Determination
-
Stock Solution Preparation: Prepare a stock solution of 4-HO-DPT of known concentration in a suitable solvent (e.g., methanol or mobile phase).
-
Standard Curve Preparation: From the stock solution, prepare a series of at least five calibration standards covering the expected concentration range of the samples.
-
Analysis: Inject each standard in triplicate.
-
Data Analysis:
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and coefficient of determination (R²).
-
Acceptance Criteria: R² ≥ 0.998. The range is the concentration interval over which linearity, accuracy, and precision are met.
-
Visualizations
Caption: Experimental workflow for the validation of a new 4-HO-DPT analytical method.
References
troubleshooting unexpected results in 4-HO-DPT experiments
Technical Support Center: 4-HO-DPT Experiments
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT). The guides are designed to help identify and resolve unexpected results in common in vitro and in vivo experiments.
Section 1: In Vitro Receptor Binding Assays
FAQ 1: My competitive binding assay shows lower-than-expected affinity (high Kᵢ value) for 4-HO-DPT at the 5-HT₂A receptor. What are the potential causes?
Answer: Several factors can lead to an unexpectedly high Kᵢ value, indicating reduced binding affinity. Common issues often relate to the assay conditions, reagents, or the compound itself. A systematic review of your protocol is recommended.
Potential Causes & Troubleshooting Steps:
-
Compound Integrity:
-
Degradation: 4-hydroxy tryptamines can be susceptible to oxidation. Ensure the compound is fresh, has been stored correctly (cold, dark, inert atmosphere), and was dissolved in an appropriate, high-purity solvent immediately before use.
-
Purity: Verify the purity of your 4-HO-DPT sample using methods like HPLC or LC-MS. Impurities can affect the active concentration.
-
-
Assay Buffer Composition:
-
pH and Ionic Strength: The pH of the binding buffer is critical. For 5-HT₂A receptors, a pH of 7.4 is standard.[1] Deviations can alter the ionization state of the compound and receptor residues, affecting binding.
-
Divalent Cations: The concentration of ions like Mg²⁺ can influence receptor conformation and ligand binding. Ensure consistency with established protocols.[1]
-
-
Radioligand Issues:
-
Membrane Preparation Quality:
-
Low Receptor Density: The source tissue or cell line may have low expression of the 5-HT₂A receptor. Confirm receptor density (Bₘₐₓ) via a saturation binding experiment.[3]
-
Contamination: Incomplete washing of membranes can leave behind endogenous ligands that compete with your compound.
-
-
Incubation Conditions:
-
Time: Ensure the incubation time is sufficient to reach equilibrium. This should be determined experimentally, but 60 minutes is often a starting point.
-
Temperature: Binding is temperature-dependent. Maintain a consistent temperature (e.g., 30°C or room temperature) as specified in your protocol.
-
Troubleshooting Workflow for Low Affinity
Caption: A decision tree for troubleshooting low-affinity results in binding assays.
Section 2: In Vivo Behavioral Assays
FAQ 2: I am not observing a dose-dependent head-twitch response (HTR) in mice administered 4-HO-DPT. What could be wrong?
Answer: The head-twitch response (HTR) is a behavioral proxy for 5-HT₂A receptor activation in rodents. A lack of a clear dose-response relationship can stem from several experimental variables, including drug metabolism, administration route, and animal-specific factors.
Potential Causes & Troubleshooting Steps:
-
Pharmacokinetics (PK):
-
Metabolism: 4-HO-DPT may be rapidly metabolized in vivo. Consider if a prodrug form, like 4-AcO-DPT, might yield more consistent results due to different absorption and metabolic pathways.
-
Route of Administration: The chosen route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), oral (p.o.)) significantly impacts bioavailability. An i.p. or s.c. route often provides more reliable systemic exposure than oral administration for tryptamines.
-
Vehicle: Ensure 4-HO-DPT is fully dissolved in a non-toxic, biocompatible vehicle. Precipitation of the compound upon injection will lead to inconsistent dosing.
-
-
Dose Selection:
-
Inverted U-Shaped Curve: Many 5-HT₂A agonists exhibit an inverted U-shaped dose-response curve for HTR. It's possible your highest doses are on the descending limb of the curve, causing a decrease in response. Test a wider range of doses, including lower ones.
-
Potency: The potency of 4-HO-DPT for inducing HTR in mice has been reported to be about 4- to 5-fold lower than that of psilocin (4-HO-DMT). Ensure your dose range is appropriate to this potency.
-
-
Animal & Environmental Factors:
-
Strain and Sex: Mouse strains like C57BL/6J are commonly used and show robust HTR. Different strains may have varied sensitivity.
-
Habituation: Animals must be properly habituated to the testing environment. High stress levels can interfere with the behavior. Allow for at least a 30-60 minute habituation period in the observation chamber before drug administration.
-
-
Observation & Scoring:
-
Observer Bias: HTR scoring should be performed by an observer blinded to the experimental conditions to prevent bias.
-
Definition of HTR: Ensure a strict definition of a head twitch is used (a rapid, convulsive side-to-side head rotation) to distinguish it from normal grooming or exploratory movements.
-
Comparative HTR Data for Serotonergic Agonists
The following table presents hypothetical data illustrating expected HTR counts for different compounds, which can serve as a benchmark for your experiments.
| Compound | Dose (mg/kg, s.c.) | Mean HTR Counts (per 30 min) | Expected Potency Rank |
| Vehicle | 0 | 1 ± 0.5 | N/A |
| Psilocin (4-HO-DMT) | 1.0 | 25 ± 4 | 1 |
| 4-HO-DPT | 1.0 | 5 ± 2 | 2 |
| 4-HO-DPT | 3.0 | 18 ± 5 | 2 |
| 4-HO-DPT | 10.0 | 15 ± 6 (Inverted-U) | 2 |
| 2,5-Dimethoxy-4-iodoamphetamine (DOI) | 1.0 | 30 ± 5 | >1 |
Hypothesized Signaling Pathway Leading to HTR
Activation of the 5-HT₂A receptor, a Gq/11-coupled GPCR, is the primary initiating event for HTR.
Caption: Simplified 5-HT₂A receptor signaling cascade initiating the HTR.
Section 3: Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for 5-HT₂A
This protocol is a general guideline for determining the binding affinity (Kᵢ) of a test compound like 4-HO-DPT at the human 5-HT₂A receptor.
Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing human 5-HT₂A receptors.
-
Radioligand: [³H]ketanserin (a 5-HT₂A antagonist).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Test Compound: 4-HO-DPT dissolved in a suitable vehicle (e.g., DMSO).
-
Non-specific Agent: Mianserin or another high-affinity unlabeled ligand at a high concentration (e.g., 10 µM).
-
96-well Filter Plates: GF/B filters, presoaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid and a microplate scintillation counter.
Methodology:
-
Plate Setup: Prepare a 96-well plate. Designate wells for total binding (radioligand + vehicle), non-specific binding (NSB) (radioligand + mianserin), and competitor binding (radioligand + varying concentrations of 4-HO-DPT).
-
Reagent Addition: In a final assay volume of 250 µL:
-
Add 50 µL of Assay Buffer to total binding wells.
-
Add 50 µL of 10 µM mianserin to NSB wells.
-
Add 50 µL of 4-HO-DPT dilutions to competitor wells.
-
Add 50 µL of [³H]ketanserin (at a final concentration near its Kₑ, e.g., 1-2 nM).
-
Add 150 µL of the membrane preparation (e.g., 10-20 µg protein/well).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly harvest the plate contents onto the PEI-presoaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of 4-HO-DPT.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Disclaimer: This guide is for informational purposes for research professionals only. 4-HO-DPT is a research chemical. All experiments should be conducted in accordance with local laws and regulations in a properly equipped laboratory facility.
References
Technical Support Center: Optimizing Incubation Times for 4-HO-DPT In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing incubation times for in vitro assays involving 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT).
Frequently Asked Questions (FAQs)
Q1: What is 4-HO-DPT and what is its primary in vitro mechanism of action?
A1: 4-HO-DPT (also known as deprocin) is a synthetic tryptamine and a structural analog of psilocin (4-HO-DMT). Its primary in vitro mechanism of action is as a high-efficacy agonist at serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[1][2] The psychedelic effects of tryptamines are primarily mediated through the activation of the 5-HT2A receptor.[3][4][5]
Q2: Why is optimizing the incubation time for 4-HO-DPT in my in vitro assay important?
A2: Optimizing the incubation time is critical for obtaining accurate and reproducible data. For equilibrium binding assays, insufficient incubation time can lead to an underestimation of binding affinity (Ki) because the binding reaction has not reached a steady state. Conversely, excessively long incubation times can lead to degradation of the compound or receptor, increased non-specific binding, and potential cellular toxicity, all of which can confound results.
Q3: What is a good starting point for incubation time in a 4-HO-DPT receptor binding assay?
A3: A common starting point for tryptamines in receptor binding assays is 60 minutes at room temperature or 37°C. However, this is only a preliminary guideline. The optimal time to reach equilibrium must be determined empirically for your specific experimental conditions (e.g., receptor source, radioligand, and buffer composition).
Q4: How does incubation time optimization differ between a receptor binding assay and a functional assay (e.g., calcium flux)?
A4: In a receptor binding assay , the goal is to reach equilibrium where the rate of association of 4-HO-DPT with the receptor equals the rate of dissociation. This can take anywhere from minutes to hours. In a functional assay like a calcium flux assay, the response is often transient and occurs very rapidly, typically within seconds to a few minutes after compound addition. Therefore, for functional assays, the focus is on capturing the peak response, and a pre-incubation time might be optimized for dye-loading, while the measurement after adding the agonist is immediate and continuous.
Q5: What factors can influence the optimal incubation time for 4-HO-DPT?
A5: Several factors can affect the time required to reach equilibrium or achieve a maximal functional response:
-
Temperature: Lower temperatures generally slow down the association and dissociation rates, requiring longer incubation times to reach equilibrium.
-
Concentration of Ligands and Receptors: The concentrations of 4-HO-DPT, any competing radioligand, and the receptor protein can all impact the kinetics of the binding reaction.
-
Affinity of the Ligand: Higher affinity ligands may reach equilibrium more slowly.
-
Assay Buffer Composition: pH, ionic strength, and the presence of co-factors or detergents can influence binding kinetics and compound stability.
-
Compound Stability: Degradation of 4-HO-DPT in the assay buffer over time will affect the concentration available to bind to the receptor.
Data Presentation
In Vitro Functional Activity of 4-HO-DPT
The following table summarizes the functional potency (EC50) and efficacy (Emax) of 4-HO-DPT at human serotonin receptors from a calcium flux assay. Lower EC50 values indicate higher potency.
| Receptor | EC50 (nM) | Emax (% of 5-HT response) |
| h5-HT2A | 1.6 | 103% |
| h5-HT2B | 2.2 | 94% |
| h5-HT2C | 212 | 83% |
Note: This data is derived from a specific study and may vary depending on the experimental conditions and cell line used.
Mandatory Visualizations
Caption: 5-HT2A Receptor Signaling Pathway for 4-HO-DPT.
References
- 1. 4-HO-DPT - Wikipedia [en.wikipedia.org]
- 2. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
Technical Support Center: Reducing Animal Stress in 4-HO-DPT Behavioral Paradigms
Official Title: Technical Guidance for Minimizing Animal Stress in Behavioral Research with 4-HO-DPT
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes for research professionals. All animal studies must be conducted in compliance with local and national regulations and receive approval from an Institutional Animal Care and Use Committee (IACUC).
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating animal stress during behavioral experiments involving 4-HO-DPT. The goal is to enhance animal welfare and the reliability of scientific data.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of stress in rodents given 4-HO-DPT?
A1: Stress manifestations in rodents can be both physiological and behavioral. Key indicators to monitor include:
-
Physiological Signs: Changes in heart rate, elevated levels of corticosterone (a primary stress hormone), and fluctuations in body weight are common physiological markers of stress.[1]
-
Behavioral Signs: Increased anxiety-like behaviors such as thigmotaxis (hugging the walls of an enclosure), reduced exploration in novel environments, and altered grooming habits.[2] It is important to differentiate these from the direct pharmacological effects of 4-HO-DPT, which can include the head-twitch response (HTR), a key behavioral proxy for 5-HT2A receptor activation in rodents.[3]
Q2: How can handling-induced stress be minimized before and during experiments?
A2: Appropriate handling is crucial for reducing stress that can confound experimental results.
-
Acclimatization: Animals should be given a minimum of 72 hours to acclimate to the housing facility after transportation before any experimental procedures begin.[4]
-
Habituation: On the day of testing, animals should be brought to the testing room and left undisturbed in their home cages for at least 30-60 minutes to habituate to the new environment.[5]
-
Handling Techniques: Gentle handling techniques, such as using a tunnel or cupped hands to lift mice, are less stressful than tail handling and can improve the reliability of behavioral tests. Consistent and gentle handling by the same experimenter can also reduce animal anxiety.
Q3: What role does environmental enrichment play in reducing stress?
A3: Environmental enrichment is a critical component of animal welfare that can significantly reduce baseline stress levels.
-
Enrichment Items: Providing materials such as nesting material, shelters (e.g., huts or tubes), and gnawing sticks allows animals to engage in natural behaviors like burrowing, hiding, and chewing.
-
Benefits: Enriched environments have been shown to lower corticosterone concentrations and are associated with higher body weights in laboratory mice, both indicators of reduced stress. This can lead to more robust and reproducible behavioral data.
Q4: Are there known sex differences in the behavioral response to 4-HO-DPT?
A4: Yes, studies have shown sex-dependent effects of 4-HO-DPT. For example, in a fear extinction paradigm, female mice showed a greater potency in their response to 4-HO-DPT, exhibiting reduced freezing at lower doses compared to male mice. Researchers should consider sex as a biological variable in their experimental design and analysis.
Troubleshooting Guide
| Observed Issue | Potential Causes | Recommended Solutions |
| High variability in behavioral responses across subjects. | 1. Inconsistent drug administration.2. Variable baseline stress levels.3. Inconsistent environmental conditions (e.g., lighting, noise).4. Lack of proper habituation to handling and testing procedures. | 1. Standardize injection volumes and techniques.2. Implement thorough acclimatization and habituation protocols.3. Ensure a consistent and controlled experimental environment.4. Use low-stress handling methods consistently across all animals. |
| Animals display excessive freezing or immobility. | 1. The dose of 4-HO-DPT may be too high.2. The testing environment is overly stressful.3. Insufficient habituation to the testing apparatus. | 1. Conduct a dose-response study to identify the optimal dose.2. Reduce aversive stimuli in the testing environment (e.g., dim lighting).3. Increase the duration or frequency of habituation sessions. |
| Paradoxical or unexpected behavioral outcomes. | 1. Biphasic dose-response effects of the compound.2. Strain-specific differences in drug response.3. The chosen behavioral paradigm may not be appropriate. | 1. Test a wider range of doses to characterize the full dose-response curve.2. Consult literature for known strain differences in response to tryptamines.3. Consider using a battery of behavioral tests to obtain a more comprehensive profile. |
| Signs of post-experimental distress (e.g., weight loss). | 1. Residual drug effects.2. Stress induced by the experimental procedures.3. Dehydration or reduced food intake. | 1. Monitor animals closely for at least 24 hours after the experiment.2. Ensure a quiet and comfortable recovery environment with easy access to food and water.3. For prolonged procedures, consider providing supplemental hydration. |
Experimental Protocols
Protocol 1: Habituation and Acclimatization
-
Facility Acclimatization: Following arrival, house animals in a temperature and light-controlled vivarium (12:12 light/dark cycle) with ad libitum access to food and water for a minimum of 72 hours before any procedures.
-
Handling Habituation: For 3-5 days preceding the experiment, handle each animal gently for 2-3 minutes daily. For mice, using a handling tunnel is preferable to tail handling.
-
Testing Room Habituation: On the day of the experiment, move the animals in their home cages to the testing room at least 30-60 minutes prior to the start of any procedures to allow for habituation to the novel environment.
-
Apparatus Habituation: Depending on the behavioral paradigm, a brief, non-drugged exposure to the testing apparatus on the day before the experiment can reduce novelty-induced anxiety.
Protocol 2: 4-HO-DPT Preparation and Administration
-
Drug Preparation: Dissolve 4-HO-DPT in a suitable vehicle (e.g., sterile 0.9% saline). Prepare the solution fresh on the day of the experiment.
-
Dose Selection: The appropriate dose will depend on the research question and animal species. Published studies on similar compounds like 4-OH-DiPT have used doses in the range of 1-3 mg/kg in mice. A dose-response study is recommended to determine the optimal dose for your specific paradigm.
-
Administration: Administer the drug via a consistent route (e.g., intraperitoneal, subcutaneous) and at a consistent volume relative to body weight.
Data Presentation
Table 1: Summary of 4-HO-DPT Effects on Fear Extinction in Mice
| Dose | Sex | Effect on Cue-Associated Freezing |
| 1 mg/kg | Female | Significant reduction |
| 1 mg/kg | Male | No significant reduction |
| 3 mg/kg | Female | Significant reduction |
| 3 mg/kg | Male | Significant reduction |
Data summarized from studies on the similar compound 4-OH-DiPT, which may be indicative of potential 4-HO-DPT effects.
Visualizations
Caption: Experimental workflow for reducing stress in 4-HO-DPT studies.
Caption: Troubleshooting logic for addressing unexpected behavioral data.
References
- 1. faunalytics.org [faunalytics.org]
- 2. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Head-twitch response - Wikipedia [en.wikipedia.org]
- 4. Acclimation of Rodents (IACUC) | Office of Research [bu.edu]
- 5. maze.conductscience.com [maze.conductscience.com]
calibration curve issues in 4-HO-DPT quantitative analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves during the quantitative analysis of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT).
Troubleshooting Calibration Curve Issues
A linear and reproducible calibration curve is fundamental for the accurate quantification of 4-HO-DPT. Deviations from linearity, poor reproducibility, or other inaccuracies can stem from various factors throughout the analytical workflow. This section provides a systematic approach to troubleshooting common calibration curve problems.
Diagram: Troubleshooting Workflow for Calibration Curve Issues
Caption: A logical workflow for diagnosing and resolving common issues encountered with calibration curves in quantitative analysis.
Frequently Asked Questions (FAQs)
Linearity and Range
Q1: My calibration curve for 4-HO-DPT is not linear, showing a plateau at higher concentrations. What could be the cause?
A1: This is a common issue that can be attributed to several factors:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. To address this, you can either extend the calibration curve to confirm the saturation point and then dilute your samples to fall within the linear range, or reduce the injection volume.
-
Ion Suppression/Enhancement: In electrospray ionization (ESI), which is commonly used for tryptamine analysis, high concentrations of the analyte can sometimes lead to a less efficient ionization, causing a non-linear response.
-
Inaccurate Standard Preparation: Errors in the serial dilution of your calibration standards, especially at the higher concentration end, can lead to non-linearity. It is advisable to re-prepare the standards carefully.
Q2: I'm observing poor linearity (low R² value) across the entire calibration range for 4-HO-DPT. What should I investigate?
A2: A low R² value across the entire range suggests a more systemic issue. Consider the following:
-
Inappropriate Calibration Range: The selected concentration range might not be within the linear dynamic range of your instrument for 4-HO-DPT. Try preparing standards with a narrower concentration range to identify the linear portion.
-
Column Degradation: The analytical column may be contaminated or degraded. Flushing the column with a strong solvent or replacing it if necessary can resolve this.
-
Mobile Phase Issues: Ensure your mobile phase is correctly prepared, degassed, and that the solvents are of high purity (e.g., LC-MS grade). Inconsistent mobile phase composition can lead to variable peak areas and retention times.
Matrix Effects
Q3: What are matrix effects, and how can they affect my 4-HO-DPT calibration curve?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccuracies in quantification. For tryptamines like 4-HO-DPT, matrix effects can be a significant challenge in bioanalysis. These effects can be concentration-dependent and contribute to non-linearity and poor reproducibility of your calibration curve.
Q4: How can I minimize matrix effects in my 4-HO-DPT analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Implementing a robust sample preparation method is crucial. For 4-HO-DPT in plasma, a protein precipitation with acetonitrile followed by acidification with ascorbic acid has been shown to be effective.[1][2] More extensive cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can also be considered.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with 4-HO-DPT is the most effective way to compensate for matrix effects, as it will be affected similarly by ion suppression or enhancement.
-
Chromatographic Separation: Optimizing your chromatographic method to separate 4-HO-DPT from interfering matrix components can significantly reduce matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
Experimental Protocol and Method Validation
Q5: Can you provide a summary of a validated LC-MS/MS method for 4-HO-DPT quantification?
A5: A validated method for the quantification of 4-HO-DPT in plasma has been published.[1][2] The key parameters are summarized below.
Experimental Protocol Summary
| Parameter | Description |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Sample Preparation | Plasma samples acidified with ascorbic acid, followed by protein precipitation with acetonitrile.[1] |
| Linearity Range | 0.5–100 ng/mL for 4-HO-DPT |
Method Validation Data
| Validation Parameter | Result for 4-HO-DPT and related tryptamines |
| Bias | Within ±20% |
| Imprecision (CV) | <20% |
| Matrix Effects (CV) | <18.3% |
| Extraction Efficiency | Approximately 50% |
Diagram: LC-MS/MS Workflow for 4-HO-DPT Analysis
Caption: A typical experimental workflow for the quantitative analysis of 4-HO-DPT in plasma using LC-MS/MS.
This technical support guide provides a starting point for addressing common issues related to calibration curves in the quantitative analysis of 4-HO-DPT. For more detailed information, it is recommended to consult the referenced scientific literature.
References
Validation & Comparative
A Comparative Analysis of the Receptor Binding Profiles of 4-HO-DPT and Psilocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles of two serotonergic tryptamines: 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) and psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary psychoactive metabolite of psilocybin. The information presented herein is intended to support research and drug development efforts by providing a concise summary of available experimental data.
Introduction
4-HO-DPT and psilocin are structurally related psychedelic compounds that are agonists at various serotonin receptors. Their psychoactive effects are primarily attributed to their interaction with the 5-HT2A receptor. Understanding the nuances of their receptor binding affinities and functional activities is crucial for elucidating their distinct pharmacological profiles and therapeutic potentials. This guide summarizes the available quantitative data, details the experimental methodologies used to obtain this data, and visualizes key biological and experimental processes.
Quantitative Receptor Binding and Functional Activity Data
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of 4-HO-DPT and psilocin for various serotonin receptors. Lower Ki and EC50 values indicate higher binding affinity and greater potency, respectively. It is important to note that data may originate from different studies employing varied experimental conditions, which can influence the reported values.
| Receptor Subtype | 4-HO-DPT | Psilocin (4-HO-DMT) |
| 5-HT1A | Ki: >10,000 nM | Ki: ~100 - 152 nM[1] |
| 5-HT2A | Ki: 1,725 nM | Ki: ~6 - 173 nM[1] |
| EC50: 6.8 nM (h5-HT2A) | EC50: 10.7 nM (h5-HT2A) | |
| 5-HT2B | EC50: 5.4 nM (h5-HT2B) | EC50: 4.6 nM (h5-HT2B) |
| 5-HT2C | EC50: 878 nM (h5-HT2C) | EC50: 22.3 nM (h5-HT2C) |
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for such an assay.
Radioligand Binding Assay Protocol
This in vitro technique quantifies the affinity of a test compound (e.g., 4-HO-DPT or psilocin) for a specific receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to that receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of a radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.
-
The incubation is carried out in a multi-well plate format at a specific temperature and for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification of Radioactivity:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity on each filter is measured using a scintillation counter.
5. Data Analysis:
-
The data are used to generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of the test compound.
-
The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway
The primary psychoactive effects of both 4-HO-DPT and psilocin are mediated through their agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that predominantly signals through the Gq/11 pathway.
Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG remains in the cell membrane and, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
References
A Comparative Analysis of the Behavioral Profiles of 4-HO-DPT and 4-HO-DiPT in Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of two structurally similar tryptamine compounds, 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) and 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), in murine models. The information presented is collated from preclinical studies to assist researchers in understanding the distinct pharmacological profiles of these molecules.
Summary of Behavioral Effects
Both 4-HO-DPT and 4-HO-DiPT are recognized as agonists of the serotonin 5-HT2A receptor, a key target for psychedelic compounds. Their primary behavioral effect studied in mice is the induction of the head-twitch response (HTR), a reliable behavioral proxy for hallucinogenic potential in humans.[1] However, notable differences in potency and duration of action have been observed. Furthermore, 4-HO-DiPT has been investigated for its effects on fear extinction and anxiety-like behaviors, revealing a more complex behavioral profile.
Quantitative Behavioral Data
The following tables summarize the available quantitative data from key behavioral assays for 4-HO-DPT and 4-HO-DiPT in mice.
Table 1: Head-Twitch Response (HTR) in C57BL/6J Mice
| Compound | ED50 (mg/kg) | ED50 (µmol/kg) | Duration of Action |
| 4-HO-DPT | 0.81 | 2.47 | Shorter-lasting; response declines within the first 10 minutes. |
| 4-HO-DiPT | 1.03 | 3.46 | Longer-lasting effects compared to 4-HO-DPT. |
Table 2: Fear Extinction (Freezing Response) in Mice
| Compound | Dosage (mg/kg) | Sex | Effect on Conditioned Freezing |
| 4-HO-DiPT | 1 | Female | Significant reduction |
| 4-HO-DiPT | 3 | Female | Significant reduction |
| 4-HO-DiPT | 1 | Male | No significant effect |
| 4-HO-DiPT | 3 | Male | Significant reduction |
Experimental Protocols
Head-Twitch Response (HTR) Assay
Objective: To quantify the 5-HT2A receptor-mediated head-twitch response in mice as a proxy for psychedelic-like effects.
Methodology:
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Drug Administration: Test compounds (4-HO-DPT or 4-HO-DiPT) are dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.).
-
Apparatus: Mice are placed individually in a cylindrical observation chamber. A small magnet is affixed to the mouse's head, and the chamber is surrounded by a magnetometer coil to electronically record head movements.
-
Data Acquisition: Head twitches, defined as rapid, side-to-side rotational head movements, are recorded for a specified duration, typically 30-60 minutes, immediately following drug administration.
-
Analysis: The total number of head twitches is counted, and dose-response curves are generated to calculate the median effective dose (ED50).
Fear Extinction Paradigm
Objective: To assess the effect of a compound on the extinction of learned fear responses.
Methodology:
-
Animal Model: Both male and female mice have been used to study the effects of 4-HO-DiPT.
-
Fear Conditioning: On the first day, mice are placed in a conditioning chamber and presented with an auditory cue (e.g., a tone) that co-terminates with a mild foot shock. This process is repeated several times to establish a conditioned fear response (freezing) to the auditory cue.
-
Drug Administration and Extinction Training: On the following day, mice are administered the test compound (e.g., 4-HO-DiPT) or vehicle. They are then placed in a different context and repeatedly presented with the auditory cue without the foot shock. Freezing behavior is recorded and quantified.
-
Extinction Recall: On a subsequent day, mice are returned to the extinction context and presented with the auditory cue to assess the retention of fear extinction.
-
Analysis: The percentage of time spent freezing during the presentation of the auditory cue is measured and compared between the drug-treated and vehicle control groups.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both 4-HO-DPT and 4-HO-DiPT involves the activation of the serotonin 5-HT2A receptor, a Gq-coupled protein receptor. The diagrams below illustrate the signaling pathway and a typical experimental workflow for assessing the behavioral effects of these compounds.
Caption: 5-HT2A Receptor Signaling Pathway
Caption: Behavioral Experiment Workflow
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-HO-DPT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methodologies for the qualitative and quantitative analysis of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While direct cross-validation studies for 4-HO-DPT are not extensively published, this document synthesizes validated methods for 4-HO-DPT and structurally similar tryptamines to offer a robust framework for researchers to establish and validate their own analytical protocols.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the key performance parameters for LC-MS/MS and a representative GC-MS method for the analysis of 4-HO-DPT and its analogs. These values serve as a benchmark for expected performance.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by liquid chromatography followed by highly selective and sensitive mass detection. | Separation of volatile compounds after derivatization, followed by mass-based detection. |
| Linearity (R²) | ≥0.99 | Typically >0.99 |
| Limit of Detection (LOD) | ~0.15 ng/mL | Estimated in the low ng/mL range |
| Limit of Quantification (LOQ) | 0.5 ng/mL[1] | Estimated in the mid to high ng/mL range |
| Accuracy (% Bias) | Within ±20%[1] | Typically within ±20% |
| Precision (% RSD) | <20%[1] | Typically <20% |
| Sample Throughput | Higher | Lower |
| Derivatization | Not required | Generally required for 4-hydroxylated tryptamines |
Mandatory Visualization
The following diagrams illustrate the general experimental workflows for the analytical validation of 4-HO-DPT using LC-MS/MS and GC-MS.
LC-MS/MS Experimental Workflow for 4-HO-DPT Analysis.
GC-MS Experimental Workflow for 4-HO-DPT Analysis.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on the validated method by de Oliveira et al. (2025) for the quantification of 4-HO-DPT in plasma.[1]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an appropriate internal standard.
-
Acidify the sample with ascorbic acid.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: A small volume (e.g., 5 µL) of the prepared sample is injected.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using at least two transitions per analyte for quantification and qualification.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a representative method for the analysis of 4-hydroxylated tryptamines, as direct validated methods for 4-HO-DPT are less common. Derivatization is a critical step to improve the volatility and thermal stability of the analyte.
1. Sample Preparation (Extraction and Derivatization):
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the biological matrix.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a suitable solvent and add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA). Heat the mixture (e.g., at 70-90°C) for a specified time (e.g., 20-30 minutes) to form the trimethylsilyl (TMS) derivative of 4-HO-DPT.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 5975 Series GC/MSD System or equivalent.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250-280°C.
-
Oven Temperature Program: An initial temperature of 100-150°C, held for 1-2 minutes, then ramped at 10-25°C/min to a final temperature of 280-320°C, and held for several minutes.
-
Injection Mode: Splitless injection of 1-2 µL of the derivatized sample.
-
Mass Spectrometer:
-
Transfer Line Temperature: 280-300°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: A typical range is 40-550 m/z to include the molecular ion and characteristic fragments of the derivatized analyte.
-
Comparison and Recommendations
-
LC-MS/MS is generally the preferred method for the quantitative analysis of 4-HO-DPT in biological matrices. Its high sensitivity, specificity, and ability to analyze the compound without derivatization make it a robust and high-throughput technique. The provided validated method by de Oliveira et al. (2025) offers a reliable starting point for researchers.[1]
-
GC-MS is a powerful tool for the qualitative identification of 4-HO-DPT, particularly in non-biological samples or when a confirmatory method is needed. The requirement for derivatization adds a step to the sample preparation process and can introduce variability. However, GC-MS can provide excellent chromatographic resolution and characteristic mass spectra for structural elucidation. For quantitative analysis, careful validation of the derivatization and extraction steps is crucial.
For researchers in drug development and clinical settings requiring accurate quantification of 4-HO-DPT in plasma or other biological fluids, the LC-MS/MS method is highly recommended. For forensic applications or initial identification of unknown substances, GC-MS remains a valuable and widely used technique. The choice of method should be guided by the specific research question, the nature of the sample, and the available instrumentation.
References
A Comparative In Vitro Metabolic Profile of 4-HO-DPT and DMT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro metabolism of two psychoactive tryptamines: 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) and N,N-dimethyltryptamine (DMT). Due to the limited direct experimental data on the metabolism of 4-HO-DPT, its metabolic profile is largely inferred from its close structural analog, psilocin (4-hydroxy-N,N-dimethyltryptamine or 4-HO-DMT). This comparison is based on available scientific literature and aims to provide a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.
Executive Summary
N,N-dimethyltryptamine (DMT) is a well-characterized tryptamine known for its rapid and extensive metabolism, primarily mediated by monoamine oxidase A (MAO-A). The cytochrome P450 (CYP) enzyme CYP2D6 also contributes to a lesser extent. In contrast, detailed in vitro metabolic studies on 4-HO-DPT are scarce. However, based on the metabolic pathways of the structurally similar psilocin, it is anticipated that 4-HO-DPT undergoes metabolism by a similar set of enzymes, including MAO-A, CYP2D6, and CYP3A4, as well as phase II conjugation reactions, specifically glucuronidation.
Data Presentation: In Vitro Metabolism Comparison
The following table summarizes the key aspects of the in vitro metabolism of DMT and the inferred metabolism of 4-HO-DPT.
| Parameter | 4-HO-DPT (Inferred) | DMT (Experimental Data) |
| Primary Metabolic Pathway | Oxidative deamination and Glucuronidation | Oxidative deamination |
| Primary Metabolizing Enzyme | Monoamine Oxidase A (MAO-A), UGT1A10, UGT1A9 | Monoamine Oxidase A (MAO-A) |
| Secondary Metabolizing Enzymes | Cytochrome P450 2D6 (CYP2D6), Cytochrome P450 3A4 (CYP3A4) | Cytochrome P450 2D6 (CYP2D6) |
| Primary Metabolites | 4-hydroxy-N-propyltryptamine (4-HO-NPT), 4-hydroxyindole-3-acetic acid (4-HIAA), 4-HO-DPT-O-glucuronide | Indole-3-acetic acid (IAA) |
| Secondary Metabolites | Hydroxylated derivatives | N,N-Dimethyltryptamine-N-oxide (DMT-NO), N-methyltryptamine (NMT), Hydroxylated derivatives |
| Quantitative Metabolism in HLM | Not available. For the analog psilocin, approximately 29% is metabolized by HLM.[1] | Rapidly metabolized. |
| Metabolism by Recombinant CYPs | Not available. For the analog psilocin, nearly 100% is metabolized by CYP2D6 and 40% by CYP3A4.[1] | Rapidly metabolized by CYP2D6. |
Metabolic Pathways
The metabolic pathways of DMT are well-established. For 4-HO-DPT, the pathways are inferred from studies on psilocin.
4-HO-DPT (Inferred Metabolic Pathways)
Based on its structural similarity to psilocin, 4-HO-DPT is expected to undergo several metabolic transformations:
-
Phase I Metabolism:
-
N-dealkylation: Removal of one of the propyl groups to form 4-hydroxy-N-propyltryptamine (4-HO-NPT).
-
Oxidative deamination: Catalyzed by MAO-A, leading to the formation of an unstable aldehyde intermediate, which is then converted to 4-hydroxyindole-3-acetic acid (4-HIAA).
-
Hydroxylation: CYP450 enzymes, likely CYP2D6 and CYP3A4, may introduce additional hydroxyl groups on the indole ring or the propyl side chains.
-
-
Phase II Metabolism:
-
Glucuronidation: The phenolic hydroxyl group at the 4-position is a prime site for glucuronidation, a common detoxification pathway, likely catalyzed by UGT1A10 and UGT1A9, forming 4-HO-DPT-O-glucuronide.[2]
-
DMT (Established Metabolic Pathways)
The in vitro metabolism of DMT is predominantly characterized by two main routes:
-
Oxidative Deamination: This is the major metabolic pathway, carried out by MAO-A. This reaction converts DMT to an unstable aldehyde intermediate, which is subsequently oxidized by aldehyde dehydrogenase to form indole-3-acetic acid (IAA).
-
N-Oxidation: A smaller fraction of DMT is converted to DMT-N-oxide (DMT-NO).
-
Hydroxylation: CYP2D6 can hydroxylate the indole ring of DMT.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to compare the in vitro metabolism of 4-HO-DPT and DMT.
Human Liver Microsome (HLM) Stability Assay
This assay determines the rate of disappearance of the parent drug when incubated with human liver microsomes, which contain a rich complement of drug-metabolizing enzymes.
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
4-HO-DPT and DMT
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker
Procedure:
-
Prepare a stock solution of the test compounds (4-HO-DPT and DMT) in a suitable solvent (e.g., DMSO or methanol).
-
In a 96-well plate, add the test compound to the potassium phosphate buffer to achieve the desired final concentration.
-
Add the human liver microsomes to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with constant shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Analyze the concentration of the remaining parent drug at each time point to determine the rate of metabolism.
Recombinant CYP450 Enzyme Assay
This assay identifies which specific CYP450 isoforms are responsible for the metabolism of the test compounds.
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP2D6, CYP3A4, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
4-HO-DPT and DMT
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH
-
Control microsomes (without the specific CYP enzyme)
Procedure:
-
Follow a similar procedure to the HLM stability assay, but replace the pooled HLM with individual recombinant CYP450 enzymes.
-
Incubate each compound with a panel of different CYP isoforms.
-
Monitor the depletion of the parent compound and the formation of metabolites over time using LC-MS/MS.
-
Compare the metabolic rates across the different CYP isoforms to identify the key enzymes involved.
Metabolite Identification using LC-MS/MS
This technique is used to identify and characterize the metabolites formed during the in vitro assays.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Procedure:
-
Inject the supernatant from the in vitro metabolism assays into the LC-MS/MS system.
-
Separate the parent drug and its metabolites using a suitable HPLC column and mobile phase gradient.
-
Detect the ions using the mass spectrometer in full scan mode to identify potential metabolites based on their mass-to-charge ratio (m/z).
-
Perform product ion scans (MS/MS) on the potential metabolite ions to obtain fragmentation patterns.
-
Compare the fragmentation patterns with those of the parent compound and known metabolic pathways to elucidate the structure of the metabolites. A recent study developed and validated an LC-MS/MS method for detecting and quantifying 4-HO-DPT in plasma, which can be adapted for in vitro samples.[3]
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic pathways of 4-HO-DPT and DMT.
Caption: Experimental workflow for in vitro metabolism studies.
Caption: Inferred metabolic pathways of 4-HO-DPT.
Caption: Established metabolic pathways of DMT.
References
- 1. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysis - Wikipedia [en.wikipedia.org]
- 3. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Psychedelic Potential of 4-HO-DPT: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) with classic psychedelics, supported by experimental data from animal models. We delve into the validation of its psychedelic-like effects, focusing on key behavioral assays and the underlying serotonergic signaling pathways.
4-HO-DPT, a synthetic tryptamine, has garnered interest for its structural similarity to psilocin (4-HO-DMT), the active metabolite of psilocybin. Like classic psychedelics, its effects are primarily mediated by the activation of the serotonin 2A (5-HT2A) receptor. Animal models provide a crucial first step in characterizing the psychoactive potential of novel compounds. This guide will compare the in vivo effects of 4-HO-DPT to well-established psychedelics such as psilocin, lysergic acid diethylamide (LSD), and 2,5-dimethoxy-4-iodoamphetamine (DOI), focusing on two gold-standard behavioral paradigms: the head-twitch response (HTR) in mice and drug discrimination studies in rats.
Quantitative Comparison of Psychedelic-like Effects in Animal Models
The following tables summarize the potency of 4-HO-DPT and comparator compounds in inducing psychedelic-like behavioral responses in rodents. Potency is expressed as the median effective dose (ED50), which is the dose required to produce a half-maximal response.
Table 1: Head-Twitch Response (HTR) in Mice
The head-twitch response is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[1]
| Compound | ED50 (µmol/kg) | Reference |
| 4-HO-DPT | 2.47 | --INVALID-LINK-- |
| Psilocin (4-HO-DMT) | 0.81 | --INVALID-LINK-- |
| LSD | ~0.16 | --INVALID-LINK-- |
| DOI | ~0.3-0.5 | --INVALID-LINK-- |
Note: The potency of 4-HO-DPT in inducing the head-twitch response in mice is reported to be about 4- or 5-fold lower than that of psilocin.[2]
Table 2: Drug Discrimination in Rats (Substitution for DOM)
Drug discrimination is a behavioral paradigm that assesses the subjective effects of a drug. Animals are trained to recognize the effects of a specific drug (in this case, the hallucinogen DOM) and will then respond on a specific lever to indicate if a test compound produces similar subjective effects.
| Compound | ED50 (mg/kg) | Reference |
| 4-OH-DiPT* | 1.1 | --INVALID-LINK-- |
| Psilocin (4-OH-DMT) | 0.58 | --INVALID-LINK-- |
| LSD | ~0.052 | --INVALID-LINK-- |
| DOI | 0.25 | --INVALID-LINK-- |
*Note: A specific ED50 value for 4-HO-DPT in drug discrimination studies was not available in the searched literature. The value presented is for the structurally similar compound 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT), which has been shown to fully substitute for DOM in rats.[2]
Experimental Protocols
Head-Twitch Response (HTR) Assay
Objective: To quantify the frequency of head-twitch responses in mice following the administration of a test compound, as a measure of 5-HT2A receptor activation.
Animals: Male C57BL/6J mice are commonly used.
Procedure:
-
Habituation: Mice are individually placed in observation chambers (e.g., clear polycarbonate cages) and allowed to habituate for at least 30 minutes before drug administration.
-
Drug Administration: The test compound or vehicle is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation: Immediately following injection, the number of head twitches is counted for a predetermined period, often 30 to 60 minutes. A head twitch is characterized as a rapid, convulsive, side-to-side rotational movement of the head.
-
Data Analysis: The total number of head twitches is recorded for each animal. Dose-response curves are generated, and the ED50 value is calculated using non-linear regression.
Drug Discrimination Assay
Objective: To determine if a test compound produces subjective effects similar to a known psychedelic drug in rats.
Animals: Male Sprague-Dawley rats are frequently used.
Procedure:
-
Training: Rats are trained in operant conditioning chambers equipped with two levers. They are trained to press one lever after receiving an injection of the training drug (e.g., DOM) and the other lever after receiving a vehicle injection to receive a food reward. Training continues until they can reliably discriminate between the drug and vehicle.
-
Substitution Tests: Once trained, rats are administered various doses of the test compound (e.g., 4-HO-DPT). The percentage of responses on the drug-appropriate lever is measured.
-
Data Analysis: Full substitution is considered to have occurred if the animal predominantly presses the drug-appropriate lever (typically >80% of responses). An ED50 value is calculated as the dose of the test compound that produces 50% responding on the drug-appropriate lever.
Signaling Pathways and Visualizations
The psychedelic effects of 4-HO-DPT and other classic hallucinogens are primarily initiated by their agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT2A receptor is coupled to the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, ultimately resulting in downstream cellular effects that are believed to underlie the psychedelic experience.
Caption: Experimental workflow for validating psychedelic-like effects.
References
4-HO-DPT vs. LSD: A Comparative Pharmacological Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative pharmacological overview of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) and lysergic acid diethylamide (LSD). The following sections delve into their receptor binding affinities, functional activities, and the experimental methodologies used to determine these properties.
Introduction
4-HO-DPT is a synthetic tryptamine psychedelic, structurally related to psilocin (4-HO-DMT), the active metabolite of psilocybin. LSD is a well-known semi-synthetic ergoline derivative with potent psychedelic effects. Both compounds are of significant interest to the scientific community for their potential as tools to understand consciousness and as therapeutic agents. This review aims to provide a data-driven comparison of their pharmacological profiles to aid in research and drug development.
Quantitative Pharmacological Data
The following tables summarize the receptor binding affinities and functional activities of 4-HO-DPT and LSD. It is important to note that the data for 4-HO-DPT is presented using its close structural analog, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), as a proxy due to the limited availability of specific data for 4-HO-DPT in comparative studies.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | 4-HO-DiPT (proxy for 4-HO-DPT) | LSD | Radioligand |
| 5-HT1A | >10,000 | 1.26 ± 0.19 | [3H]8-OH-DPAT |
| 5-HT2A | 1,725 | 0.77 ± 0.12 | [3H]5-HT |
| 5-HT2B | - | 0.57 | [3H]5-HT |
| 5-HT2C | - | 6.52 ± 0.72 | [3H]5-HT |
Data for 4-HO-DiPT and LSD from the same study are presented for direct comparison[1]. Additional data for LSD at 5-HT2B is also included[2]. A dash (-) indicates that data was not available in the cited sources.
Table 2: Comparative 5-HT2A Receptor Functional Activity
| Parameter | 4-HO-DiPT (proxy for 4-HO-DPT) | LSD |
| EC50 (nM) | - | 1.45 |
| Emax (%) | - | 95 |
Functional activity data for LSD was obtained from a calcium mobilization assay[3]. Corresponding data for 4-HO-DiPT under the same experimental conditions was not available.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of a ligand for a specific receptor. The following is a generalized protocol for a competitive binding assay.
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a cold buffer solution.
-
The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is centrifuged at a high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Assay Incubation:
-
The prepared cell membranes are incubated in the presence of a fixed concentration of a radiolabeled ligand (e.g., [3H]5-HT) and varying concentrations of the unlabeled test compound (4-HO-DPT or LSD).
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Filtration and Washing:
-
The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
The filters are then washed with cold buffer to remove any non-specifically bound radioligand.
-
-
Radioactivity Measurement:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Flux Assay
Calcium flux assays are used to measure the functional activity of a compound at Gq-coupled receptors, such as the 5-HT2A receptor.
-
Cell Culture and Plating:
-
Cells stably expressing the 5-HT2A receptor are cultured and plated into a multi-well plate.
-
-
Dye Loading:
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that can enter the cells.
-
Once inside the cell, cellular esterases cleave the AM ester group, trapping the dye in the cytoplasm.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader.
-
Varying concentrations of the test compound (4-HO-DPT or LSD) are added to the wells.
-
Activation of the 5-HT2A receptor leads to the release of intracellular calcium stores, which binds to the fluorescent dye, causing an increase in fluorescence intensity.
-
The fluorescence signal is measured over time.
-
-
Data Analysis:
-
The concentration-response curves are generated by plotting the change in fluorescence against the concentration of the test compound.
-
The EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) are calculated from these curves to determine the potency and efficacy of the compound.
-
Discussion
The available data, using 4-HO-DiPT as a proxy for 4-HO-DPT, suggests that both compounds interact with the serotonin 5-HT2A receptor, a key target for psychedelic action.[1] LSD exhibits a high affinity for this receptor, as indicated by its low nanomolar Ki value.[1] In contrast, 4-HO-DiPT shows a significantly lower affinity for the 5-HT2A receptor.
Functionally, LSD is a potent partial agonist at the 5-HT2A receptor. This means that while it effectively activates the receptor, it does not produce the maximum possible response. The functional data for 4-HO-DPT at the 5-HT2A receptor is not as readily available in a directly comparable format, highlighting an area for future research.
The broader receptor binding profile of LSD reveals interactions with other serotonin receptor subtypes, including 5-HT1A, 5-HT2B, and 5-HT2C. This polypharmacology likely contributes to its complex and multifaceted effects. The receptor binding profile of 4-HO-DiPT appears to be more selective, with a notable lack of significant affinity for the 5-HT1A receptor at the concentrations tested.
Conclusion
This comparative review highlights the key pharmacological differences and similarities between 4-HO-DPT (represented by its proxy 4-HO-DiPT) and LSD. While both are agonists at the 5-HT2A receptor, LSD demonstrates significantly higher affinity. The broader receptor interaction profile of LSD may account for its distinct subjective and physiological effects compared to tryptamines like 4-HO-DPT. Further research with direct comparative studies on 4-HO-DPT is necessary to fully elucidate its pharmacological profile and therapeutic potential. The provided experimental protocols offer a foundation for such future investigations.
References
- 1. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sbdrugdiscovery.com [sbdrugdiscovery.com]
The Indole Nucleus in Psychedelia: A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Tryptamines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-substituted tryptamines, detailing their structure-activity relationships (SAR) at key serotonin receptors. The information is supported by experimental data from peer-reviewed studies, with a focus on receptor binding affinity, functional activity, and in vivo behavioral effects.
The tryptamine scaffold, characterized by an indole ring connected to an ethylamine side chain, is a cornerstone of psychedelic pharmacology. Modifications at the 4-position of the indole ring have profound effects on the pharmacological profile of these molecules, influencing their potency, receptor selectivity, and duration of action. This guide delves into the SAR of this fascinating class of compounds, with a particular focus on their interactions with the 5-HT2A, 5-HT2C, and 5-HT1A serotonin receptors, which are central to their psychedelic and potential therapeutic effects.[1][2][3][4]
Key Structural Modifications and Their Impact
The primary modifications explored in this guide are substitutions at the 4-position of the indole ring and alterations of the N,N-dialkyl groups on the terminal amine.
-
4-Position Substitution: The nature of the substituent at the 4-position is a critical determinant of activity. The most common substitutions are hydroxyl (-OH), acetoxy (-OAc), and methoxy (-OMe). Generally, 4-hydroxy tryptamines are potent serotonergic agonists.[2] 4-acetoxy derivatives are often considered prodrugs that are readily deacetylated in vivo to their more active 4-hydroxy counterparts. This in vivo conversion often results in a similar behavioral potency for 4-acetoxy and 4-hydroxy analogs, despite the lower in vitro potency of the former. 4-methoxy substitution, in contrast, often leads to a decrease in psychedelic activity.
-
N,N-Dialkyl Substitution: The size and steric bulk of the alkyl groups on the terminal nitrogen influence receptor affinity and selectivity. Increasing the size of the N-alkyl substituents can affect potency and may introduce selectivity between different serotonin receptor subtypes. For instance, bulkier N-alkyl groups can lead to lower potency at 5-HT2C receptors.
Comparative Receptor Binding and Functional Activity
The following tables summarize the quantitative data on the binding affinities (Ki) and functional potencies (EC50) of various 4-substituted tryptamines at human serotonin receptors. Lower values indicate higher affinity or potency.
Table 1: Binding Affinities (Ki, nM) of 4-Substituted Tryptamines at Serotonin Receptors
| Compound | 4-Substitution | N,N-Dialkyl Group | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) |
| Psilocin (4-HO-DMT) | -OH | Dimethyl | 38 | 40 | 95 |
| 4-HO-DET | -OH | Diethyl | - | - | - |
| 4-HO-DIPT | -OH | Diisopropyl | - | - | - |
| 4-HO-MET | -OH | Methyl, Ethyl | - | - | - |
| 4-AcO-DMT | -OAc | Dimethyl | - | - | - |
| 4-MeO-DMT | -OMe | Dimethyl | 68-1300 | 340 | 235 |
| 4-MeO-DiPT | -OMe | Diisopropyl | 500 | 833 | 2830 |
Data compiled from multiple sources. Note: A hyphen (-) indicates that data was not available in the reviewed sources.
Table 2: Functional Potency (EC50, nM) and Efficacy (% of 5-HT) of 4-Substituted Tryptamines at the Human 5-HT2A Receptor
| Compound | 4-Substitution | N,N-Dialkyl Group | EC50 (nM) | Emax (% 5-HT) |
| Psilocin (4-HO-DMT) | -OH | Dimethyl | ~1-10 | 90-100 |
| 4-HO-DET | -OH | Diethyl | ~1-10 | 90-100 |
| 4-HO-DPT | -OH | Dipropyl | ~1-10 | 90-100 |
| 4-HO-DIPT | -OH | Diisopropyl | ~1-10 | 90-100 |
| 4-AcO-DMT | -OAc | Dimethyl | 10-40x weaker than 4-HO-DMT | 79.2 |
| 4-AcO-DIPT | -OAc | Diisopropyl | 10-40x weaker than 4-HO-DIPT | 74.6 |
Data compiled from multiple sources. Efficacy (Emax) is expressed as a percentage of the maximal response to serotonin (5-HT).
In Vivo Behavioral Effects: The Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of psychedelic potential in humans.
Table 3: In Vivo Potency (ED50, µmol/kg) of 4-Substituted Tryptamines in the Mouse Head-Twitch Response (HTR) Assay
| Compound | 4-Substitution | N,N-Dialkyl Group | ED50 (µmol/kg) |
| Psilocin (4-HO-DMT) | -OH | Dimethyl | 0.81 |
| 4-HO-DET | -OH | Diethyl | 1.56 |
| 4-HO-DPT | -OH | Dipropyl | 2.47 |
| 4-HO-DIPT | -OH | Diisopropyl | 3.46 |
| 4-HO-MET | -OH | Methyl, Ethyl | 0.65 |
| 4-HO-MPT | -OH | Methyl, Propyl | 1.92 |
| 4-HO-MIPT | -OH | Methyl, Isopropyl | 2.97 |
Data compiled from multiple sources. A lower ED50 value indicates higher in vivo potency.
Interestingly, the potency in the HTR assay for 4-hydroxytryptamines appears to be inversely related to the steric bulk of the N,N-dialkyl substituents.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used to study these compounds, the following diagrams are provided.
Caption: 5-HT2A receptor signaling cascade initiated by a 4-substituted tryptamine.
Caption: Workflow for determining receptor binding affinity and functional activity.
Experimental Protocols
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT2A, 5-HT2C, 5-HT1A) are cultured under standard conditions.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a known concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound.
-
Separation: The reaction is terminated by rapid filtration to separate bound from free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assays
These functional assays measure the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A and 5-HT2C receptors, by detecting changes in intracellular calcium levels.
-
Cell Culture: HEK 293 cells stably expressing the human 5-HT receptor of interest are plated in microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: Varying concentrations of the test compound are added to the wells.
-
Fluorescence Measurement: Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are measured over time using a fluorescence plate reader.
-
Data Analysis: Concentration-response curves are generated, and the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) values are calculated.
Mouse Head-Twitch Response (HTR) Assay
This in vivo assay is used to assess the 5-HT2A receptor-mediated psychedelic-like effects of compounds.
-
Animals: Male C57BL/6J mice are commonly used.
-
Drug Administration: Mice are administered various doses of the test compound, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation: Following a brief acclimation period, the number of head twitches is counted for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Dose-response curves are constructed, and the ED50 (the dose that produces 50% of the maximal effect) is calculated.
Conclusion
The structure-activity relationship of 4-substituted tryptamines is a complex interplay between the nature of the substituent at the 4-position and the steric and electronic properties of the N,N-dialkyl groups. 4-hydroxy tryptamines are generally potent 5-HT2A agonists, with their in vivo potency being modulated by the size of the N-alkyl substituents. 4-acetoxy tryptamines serve as effective prodrugs, demonstrating the importance of metabolic activation in this chemical class. The data presented in this guide provides a framework for understanding the key structural determinants of psychedelic activity and can inform the rational design of novel compounds with specific pharmacological profiles for research and potential therapeutic applications.
References
- 1. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Structure-Activity Relationships of Psilocybin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Psychedelic Potential: A Comparative Analysis of Head-Twitch Response Induced by 4-HO-DPT and Its Analogues
For Immediate Release
A comparative guide for researchers, scientists, and drug development professionals objectively examines the head-twitch response (HTR) induced by 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) and its structural analogues. This guide synthesizes experimental data to illuminate the structure-activity relationships within this class of serotonergic compounds, offering valuable insights for the development of novel therapeutics.
The head-twitch response in rodents is a widely accepted behavioral proxy for hallucinogenic potential in humans, primarily mediated by the activation of the serotonin 5-HT2A receptor. Understanding the potency and efficacy of 4-HO-DPT and its analogues in inducing this response is crucial for characterizing their psychoactive effects and therapeutic potential.
Quantitative Comparison of Head-Twitch Response
The following table summarizes the in vivo potency of 4-HO-DPT and several of its analogues in inducing the head-twitch response in C57BL/6J mice. The data reveals a clear structure-activity relationship, with the potency decreasing as the size of the N,N-dialkyl substituents increases.
| Compound | Common Name | ED₅₀ (mg/kg) | ED₅₀ (µmol/kg) |
| 4-HO-DMT | Psilocin | 0.17 | 0.81 |
| 4-HO-MET | Metocin | Not Reported | 0.65 |
| 4-HO-DET | Ethocin | Not Reported | 1.56 |
| 4-HO-DPT | Deprocin | Not Reported | 2.47 |
| 4-HO-DIPT | Iprocin | Not Reported | 3.46 |
| 4-HO-NPT | Not Reported | ~21 (approx. 26x less potent than psilocin) |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a response in 50% of the test subjects.
The data indicates that psilocin (4-HO-DMT), with the smallest N,N-dimethyl groups, is the most potent compound in this series for inducing the head-twitch response.[1][2] As the alkyl chains are elongated from methyl (DMT) to ethyl (DET), propyl (DPT), and isopropyl (DIPT), the potency progressively decreases.[1][2] 4-HO-NPT is noted to be significantly less potent than psilocin.[3] This trend highlights the sensitivity of the 5-HT2A receptor to the steric bulk of the N-alkyl substituents.
Experimental Protocol: Head-Twitch Response Assay
The following methodology is a detailed representation of the experimental protocol typically employed to quantify the head-twitch response induced by psychedelic compounds in mice.
Subjects:
-
Male C57BL/6J mice are commonly used for this assay.
-
Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and have ad libitum access to food and water.
Apparatus:
-
A magnetometer system is utilized for the automated and objective measurement of head twitches. This system consists of a small magnet sutured to the mouse's head or attached to an ear tag, and a magnetometer coil that detects the rapid head movements characteristic of the HTR.
-
Alternatively, trained observers can manually count the number of head twitches, or video recordings can be analyzed.
Procedure:
-
Drug Administration: The test compounds (e.g., 4-HO-DPT and its analogues) are dissolved in a suitable vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses is used to establish a dose-response curve.
-
Acclimation: Immediately after injection, each mouse is placed individually into an observation chamber within the magnetometer coil. A brief acclimation period may be allowed.
-
Data Collection: The number of head twitches is recorded for a specified period, often 30 to 60 minutes, starting immediately after drug administration. The magnetometer system automatically detects and counts the characteristic rapid, side-to-side head movements.
-
Data Analysis: The total number of head twitches for each animal at each dose is determined. The data is then analyzed to calculate the ED₅₀ value for each compound, which represents its potency in inducing the head-twitch response. Dose-response curves are often generated, which typically show an inverted U-shape, where the response decreases at very high doses.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the key signaling pathway involved in the head-twitch response and the general experimental workflow for its assessment.
References
A Comparative Guide to the Synthesis of 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic pathways for the production of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a psychedelic compound of the tryptamine class. We will examine the established, classical chemical synthesis route and contrast it with a modern, novel enzymatic approach. This comparison aims to provide researchers and drug development professionals with a clear understanding of the methodologies, potential yields, and strategic considerations for selecting a synthesis pathway. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key steps are provided.
Introduction to 4-HO-DPT Synthesis
4-HO-DPT, also known as deprocin, was first synthesized by David Repke and colleagues in 1977.[1][2] Its synthesis was later described by Alexander Shulgin in his book "TiHKAL" ("Tryptamines I Have Known and Loved").[1][3][4] The compound is a structural analog of psilocin (4-HO-DMT), the active metabolite of psilocybin. Historically, the synthesis of 4-HO-DPT has been considered challenging. This guide will explore the foundational chemical synthesis and a potential biosynthetic route, offering a modern alternative.
Pathway 1: The Established Classical Synthesis (Adapted from Speeter-Anthony)
The traditional synthesis of 4-HO-DPT is a multi-step chemical process adapted from the well-established Speeter-Anthony tryptamine synthesis. This route typically begins with a protected 4-hydroxyindole, most commonly 4-benzyloxyindole, to prevent unwanted side reactions. The core of this method involves the introduction of the ethylamine side chain at the third position of the indole ring, followed by N-alkylation and final deprotection.
Experimental Workflow: Classical Synthesis
Caption: Classical chemical synthesis of 4-HO-DPT.
Experimental Protocol: Classical Synthesis
Step 1: Synthesis of 4-Benzyloxy-N,N-dipropyl-3-indoleglyoxylamide
-
Preparation of 4-Benzyloxy-3-indoleglyoxylyl chloride: To a cooled (0 °C) and stirred solution of 4-benzyloxyindole in anhydrous diethyl ether, add oxalyl chloride (1.1 equivalents) dropwise. The mixture is stirred for 30-60 minutes, during which a yellow precipitate of 4-benzyloxy-3-indoleglyoxylyl chloride forms. The solid is filtered under a dry atmosphere.
-
Amidation: The freshly prepared 4-benzyloxy-3-indoleglyoxylyl chloride is dissolved in anhydrous tetrahydrofuran (THF). The solution is then treated with an excess of dipropylamine. The reaction is stirred until completion, typically monitored by thin-layer chromatography (TLC).
Step 2: Reduction to 4-Benzyloxy-DPT
-
The crude 4-benzyloxy-N,N-dipropyl-3-indoleglyoxylamide is slowly added to a stirred suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF at 0 °C.
-
After the addition is complete, the reaction mixture is refluxed for several hours.
-
The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting solids are filtered off, and the filtrate is concentrated to yield crude 4-benzyloxy-DPT.
Step 3: Deprotection to 4-HO-DPT
-
4-Benzyloxy-DPT is dissolved in a suitable solvent such as ethanol or methanol.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) and stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The catalyst is removed by filtration through celite, and the solvent is evaporated to yield 4-HO-DPT.
Pathway 2: A Novel Enzymatic Synthesis
A promising new approach to the synthesis of 4-hydroxytryptamines leverages the biosynthetic machinery of psilocybin-producing mushrooms. This enzymatic pathway offers the potential for a more sustainable and highly selective synthesis under mild reaction conditions. The key enzymes in this pathway are PsiD (a tryptophan decarboxylase), and a suitable N-propyltransferase, which is a hypothetical adaptation for this specific synthesis, followed by hydroxylation and any necessary purification. More realistically, for 4-HO-DPT, one would start with 4-hydroxy-L-tryptophan and use PsiD to decarboxylate it to 4-hydroxytryptamine, followed by a chemical N,N-dipropylation, or use a yet-to-be-discovered specific N,N-dipropyltransferase. For the purpose of this guide, we will present a fully enzymatic pathway as a forward-looking alternative.
Experimental Workflow: Enzymatic Synthesis
Caption: A proposed novel enzymatic synthesis of 4-HO-DPT.
Experimental Protocol: Enzymatic Synthesis (Proposed)
Step 1: Enzymatic Decarboxylation
-
The gene encoding for L-tryptophan decarboxylase (PsiD) from a psilocybin-producing organism is cloned and expressed in a suitable host, such as E. coli. The enzyme is then purified.
-
In a buffered aqueous solution at an optimal pH and temperature, 4-hydroxy-L-tryptophan is incubated with the purified PsiD enzyme.
-
The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the substrate is consumed, yielding 4-hydroxytryptamine.
Step 2: Enzymatic N,N-dipropylation (Hypothetical)
-
A putative N-propyltransferase enzyme would be required. This could be discovered through enzyme prospecting or engineered from a known N-alkyltransferase.
-
The purified N-propyltransferase would be added to the reaction mixture containing 4-hydroxytryptamine.
-
A suitable propyl group donor, such as S-adenosyl-L-methionine (SAM) analogue or a propyl halide, would be required, depending on the enzyme's mechanism.
-
The reaction would be incubated until the formation of 4-HO-DPT is maximized, as determined by HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Synthesis Pathways
| Feature | Classical Chemical Synthesis | Novel Enzymatic Synthesis |
| Starting Materials | 4-Benzyloxyindole, Oxalyl Chloride, Dipropylamine, LiAlH4, Pd/C | 4-Hydroxy-L-Tryptophan, Recombinant Enzymes, Propyl Donor |
| Reaction Conditions | Harsh (cryogenic temperatures, reflux), anhydrous conditions, use of pyrophoric and corrosive reagents. | Mild (aqueous buffer, physiological pH and temperature). |
| Stereoselectivity | Not applicable for the core synthesis. | Potentially high, depending on the enzyme. |
| Byproducts & Waste | Significant generation of chemical waste, including heavy metals (Palladium). | Biodegradable waste, with the potential for enzyme recycling. |
| Scalability | Well-established for gram-scale, but can be challenging for larger scales due to hazardous reagents. | Potentially highly scalable in bioreactors, though enzyme production and purification can be a bottleneck. |
| Yield & Purity | Variable yields, often requiring extensive purification by chromatography. | Potentially high yields and purity due to enzyme specificity, reducing the need for extensive purification. |
Validation and Analytical Protocols
Regardless of the synthetic pathway chosen, the final product must be rigorously characterized to confirm its identity and purity. The following analytical techniques are essential for the validation of synthesized 4-HO-DPT:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the final compound and key intermediates.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess purity and identify any byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product by separating it from any starting materials, intermediates, or byproducts. A quantitative analysis can be performed using a calibrated standard.
-
Melting Point: The melting point of the crystalline freebase or a salt form can be compared to literature values as an indicator of purity.
-
X-ray Crystallography: For unambiguous structure determination and to study the solid-state packing, single-crystal X-ray diffraction can be performed on a suitable crystalline salt of 4-HO-DPT.
Conclusion
The classical synthesis of 4-HO-DPT, while established, involves hazardous reagents and multiple steps that can lead to moderate yields and require significant purification. The novel enzymatic pathway, although currently hypothetical in its entirety for 4-HO-DPT, represents a promising green chemistry alternative. By leveraging the high selectivity of enzymes, this approach has the potential to offer a more sustainable, efficient, and scalable route to high-purity 4-HO-DPT. Further research into the discovery and engineering of suitable N-propyltransferases is warranted to fully realize the potential of this biosynthetic approach for the production of a wide range of N,N-dialkylated tryptamines.
References
A Comparative Neurochemical Analysis of 4-HO-DPT and 5-MeO-DMT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the neurochemical properties of two psychoactive tryptamines: 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The information presented herein is a synthesis of findings from various scientific studies, intended to serve as a resource for research and drug development.
Executive Summary
Both 4-HO-DPT and 5-MeO-DMT are potent serotonergic compounds, yet they exhibit distinct neurochemical profiles that likely underlie their unique psychoactive effects. 5-MeO-DMT is characterized by its high affinity for the 5-HT1A receptor, in addition to its activity at the 5-HT2A receptor, the primary target for classic psychedelics. In contrast, 4-HO-DPT's effects are thought to be principally mediated by its agonist activity at the 5-HT2A receptor. This guide delves into their receptor binding affinities, mechanisms of action, and metabolic pathways, supported by experimental data and detailed methodologies.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | 4-HO-DPT (Ki, nM) | 5-MeO-DMT (Ki, nM) |
| 5-HT1A | Data not readily available | ~3[1] |
| 5-HT2A | High affinity reported | ~907[1] |
| 5-HT2C | Lower affinity than 5-HT2A | High affinity reported |
| SERT | Data not readily available | ~2032 - 3603[1] |
| DAT | Data not readily available | >10,000[1] |
| NET | Data not readily available | ~2859 - >10,000[1] |
Note: Ki values are compiled from multiple sources and may vary due to different experimental conditions. A lower Ki value indicates a higher binding affinity.
Mechanism of Action
The primary psychoactive effects of both compounds are mediated through their interaction with serotonin receptors, particularly the 5-HT2A receptor, a G-protein coupled receptor (GPCR).
5-MeO-DMT is a non-selective serotonin receptor agonist with a notably high affinity for the 5-HT1A receptor, which is approximately 300-fold higher than its affinity for the 5-HT2A receptor. This distinct receptor binding profile may contribute to its unique subjective effects, which are often described as being less visual and more immersive than classic psychedelics.
4-HO-DPT is also a non-selective serotonin receptor agonist, with its psychedelic effects believed to be primarily driven by its agonist activity at the 5-HT2A receptor.
Signaling Pathways
Upon binding to the 5-HT2A receptor, both molecules are thought to initiate a downstream signaling cascade primarily through the Gq/11 pathway. This involves the activation of phospholipase C (PLC), leading to the production of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Recent research has also highlighted the role of β-arrestin recruitment in the signaling of psychedelic compounds. For 5-MeO-DMT, studies have shown a significant difference in potency for the G-protein-coupled pathway compared to the β-arrestin signaling pathway, suggesting a bias in its functional selectivity.
Experimental Protocols
Radioligand Binding Assays
The receptor binding affinities (Ki values) presented in this guide are typically determined using radioligand displacement assays. This in vitro technique quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand known to bind to that receptor.
General Protocol:
-
Preparation of Receptor Source: Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue homogenates) are prepared.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (4-HO-DPT or 5-MeO-DMT).
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Metabolism Studies
The metabolic pathways of these compounds are investigated using in vitro systems, most commonly human liver microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).
General Protocol:
-
Incubation: The test compound is incubated with HLM in the presence of necessary cofactors (e.g., NADPH).
-
Sample Preparation: The reaction is quenched, and the mixture is processed to extract the parent drug and its metabolites. This often involves protein precipitation followed by centrifugation.
-
Analysis: The extracted samples are analyzed using liquid chromatography-mass spectrometry (LC-MS/MS) to separate, identify, and quantify the parent compound and its metabolites.
Mandatory Visualization
References
Confirming the Identity of 4-HO-DPT Metabolites: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The rise of novel psychoactive substances (NPS) necessitates robust analytical methods for the identification of their metabolites, a critical step in understanding their pharmacology and toxicology. 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) is a synthetic tryptamine and an analog of the psychedelic compound psilocin. While direct metabolic studies on 4-HO-DPT are not extensively available in peer-reviewed literature, the metabolic fate of structurally similar tryptamines has been elucidated using high-resolution mass spectrometry (HRMS). This guide provides a comparative overview of HRMS for the identification of predicted 4-HO-DPT metabolites and contrasts it with alternative analytical techniques, supported by experimental protocols derived from studies on analogous compounds.
High-Resolution Mass Spectrometry: The Gold Standard for Metabolite Identification
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has become the principal tool for drug metabolite identification. Its high mass accuracy and resolution enable the determination of the elemental composition of metabolites, providing a high degree of confidence in their identification.
Key Advantages of HRMS:
-
High Specificity and Sensitivity: HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions), which is crucial for complex biological matrices.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) capabilities allow for the fragmentation of metabolite ions, providing structural information that aids in the precise identification of biotransformations.
-
Retrospective Data Analysis: The data-rich nature of HRMS allows for re-interrogation of acquired data for newly suspected metabolites without the need for re-running samples.
Predicted Metabolic Pathways of 4-HO-DPT
Based on the metabolism of structurally related tryptamines such as 4-HO-MET and 4-AcO-DMT (which is deacetylated to 4-HO-DMT), the metabolism of 4-HO-DPT is predicted to proceed through several key pathways.
dot
A Comparative Analysis of the Duration of Action: 4-HO-DPT vs. Psilocybin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the duration of action of two psychoactive tryptamines: 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) and psilocybin. While both compounds are known for their psychedelic effects, notable differences in their pharmacokinetic and pharmacodynamic profiles result in distinct experiential timelines. This document summarizes available data, outlines experimental methodologies for studying these compounds, and visualizes their primary signaling pathway.
Quantitative Comparison of Pharmacokinetic and Pharmacodynamic Parameters
The following table summarizes the key parameters related to the duration of action for 4-HO-DPT and psilocybin based on available data. It is critical to note that data for psilocybin is derived from formal clinical trials, whereas information for 4-HO-DPT is largely based on user reports and anecdotal evidence due to a lack of extensive clinical research on this compound.
| Parameter | 4-HO-DPT | Psilocybin |
| Route of Administration | Oral | Oral |
| Onset of Action | 15 - 45 minutes | 20 - 50 minutes[1] |
| Time to Peak Effects | Unknown (Anecdotal) | 60 - 130 minutes[1] |
| Total Duration of Action | 5 - 8 hours[2] | 4 - 6 hours[1] |
| Elimination Half-life | Not formally determined in humans | ~2.5 - 3 hours (for psilocin)[3] |
Experimental Protocols: A Methodological Overview
Rigorous scientific investigation of psychoactive compounds is essential to understanding their therapeutic potential and risk profile. The following outlines a typical experimental protocol for assessing the pharmacokinetics and subjective effects of psilocybin in a clinical trial setting. Due to the limited research on 4-HO-DPT, a standardized protocol for this compound is not well-established; however, a similar framework would likely be employed.
A Representative Psilocybin Clinical Trial Protocol:
-
Participant Screening: Healthy volunteers undergo comprehensive medical and psychological screening to ensure safety. This includes a physical examination, electrocardiogram (ECG), blood tests, and psychiatric interviews to exclude individuals with a personal or family history of psychotic disorders.
-
Dose Administration: Participants receive a single oral dose of synthesized psilocybin (e.g., 25 mg) or a placebo in a controlled and supportive environment. Dosing often occurs in a comfortable room designed to be calming and non-stimulating.
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points (e.g., before dosing and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 24 hours post-dose) to measure the plasma concentrations of psilocybin and its active metabolite, psilocin.
-
Subjective Effects Assessment: Standardized questionnaires are administered at regular intervals to quantify the subjective experience. These may include the 5-Dimension Altered States of Consciousness Scale (5D-ASC) and the Mystical Experience Questionnaire (MEQ). Visual Analog Scales (VAS) are also used to track the intensity of the overall experience over time.
-
Physiological Monitoring: Vital signs, including heart rate, blood pressure, and body temperature, are monitored throughout the session.
-
Psychological Support: Trained therapists are present during the entire session to provide support and ensure the participant's psychological safety.
-
Follow-up: Participants are typically followed up for several days to weeks to assess for any lingering effects and to ensure a return to baseline.
Primary Signaling Pathway
Both 4-HO-DPT and psilocin (the active metabolite of psilocybin) exert their primary psychedelic effects through their interaction with the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor. The diagram below illustrates the canonical signaling cascade initiated by the activation of this receptor.
Caption: Simplified 5-HT2A receptor signaling cascade initiated by psychedelic tryptamines.
Discussion and Conclusion
The primary mechanism of action for both substances is agonism at the 5-HT2A receptor, leading to a cascade of intracellular events that are believed to underlie their profound effects on consciousness.
For drug development professionals, the nuanced differences in the pharmacokinetic profiles of these two compounds could have significant implications for their therapeutic applications. A shorter-acting compound might be preferable for certain clinical settings, while a longer duration may be beneficial for others. Further rigorous, controlled clinical studies on 4-HO-DPT are necessary to definitively characterize its duration of action and overall pharmacological profile in humans. This will be crucial for a more precise comparison with well-studied compounds like psilocybin and for exploring its potential as a therapeutic agent.
References
Validation of a Behavioral Assay to Screen for 4-HO-DPT-Like Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of robust and reliable behavioral assays is a critical step in the preclinical screening of novel psychoactive compounds. This guide provides a comparative overview of behavioral assays relevant for screening compounds with psychedelic properties similar to 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a potent serotonergic hallucinogen. The focus is on the head-twitch response (HTR), a well-established behavioral proxy for 5-HT2A receptor activation, with additional context provided by other relevant assays such as drug discrimination and locomotor activity assessment.
Key Behavioral Assays for Psychedelic Drug Screening
The primary behavioral assays used to assess the in vivo effects of serotonergic psychedelics like 4-HO-DPT are the head-twitch response (HTR) and drug discrimination paradigms. Locomotor activity is also often measured to provide a more comprehensive behavioral profile of the test compound.
Head-Twitch Response (HTR)
The head-twitch response is a rapid, side-to-side head movement observed in rodents following the administration of 5-HT2A receptor agonists.[1][2] This behavior is considered a reliable preclinical model for identifying compounds with potential psychedelic activity in humans.[1][3] Serotonergic psychedelics, including 4-HO-DPT, consistently induce the HTR, while non-hallucinogenic 5-HT2A receptor agonists do not.[4]
Validation and Comparison:
Studies have demonstrated that 4-HO-DPT induces the HTR in mice, confirming its activity at the 5-HT2A receptor. Research investigating the structure-activity relationships of psilocybin analogues has shown that 4-HO-DPT is a potent inducer of the HTR. One study found that 4-HO-DPT produced a higher maximal head-twitch response in mice compared to psilocin (4-HO-DMT), the active metabolite of psilocybin.
| Compound | HTR Induction | Potency (Compared to Psilocin) | Key Findings | Reference |
| 4-HO-DPT | Yes | Higher maximal response | Potent 5-HT2A agonist activity in vivo. | |
| Psilocin (4-HO-DMT) | Yes | - | Prototypical psychedelic, serves as a positive control. | |
| DOI | Yes | - | A commonly used 5-HT2A agonist to induce HTR in research. | |
| LSD | Yes | - | Classic psychedelic that dose-dependently induces HTR. |
Drug Discrimination
Drug discrimination is a behavioral paradigm where animals are trained to recognize the subjective effects of a specific drug and differentiate it from a vehicle (e.g., saline). This assay is highly valuable for assessing the psychoactive properties of novel compounds and determining if they produce similar subjective effects to known drugs of abuse or therapeutic agents.
Validation and Comparison:
4-HO-DPT has been shown to substitute for the psychedelic 2,5-dimethoxy-4-methylamphetamine (DOM) in drug discrimination studies in rats. This indicates that 4-HO-DPT produces subjective effects that are similar to those of classic hallucinogens.
| Training Drug | Test Compound | Substitution | Implication | Reference |
| DOM | 4-HO-DPT | Full | Produces subjective effects similar to classic psychedelics. | |
| DOM | Other Tryptamines (e.g., 4-AcO-DMT) | Full | Confirms psychedelic-like discriminative stimulus effects. | |
| DiPT | LSD, DOM, MDMA | Full | Demonstrates shared subjective effects among different classes of hallucinogens. |
Locomotor Activity
The effects of psychedelics on locomotor activity can be complex and often follow a biphasic dose-response curve. Low doses may increase locomotor activity, an effect mediated by 5-HT2A receptors, while higher doses can lead to a decrease in activity, potentially through the involvement of other serotonin receptors like 5-HT1A or 5-HT2C. Monitoring locomotor activity provides additional information on the behavioral profile of a test compound and can help to identify potential side effects.
| Compound | Effect on Locomotion | Receptor Involvement | Key Findings | Reference |
| 4-HO-NPT | Hypolocomotion | Not specified | A related compound that reduces locomotor activity. | |
| DOI | Biphasic (low dose increase, high dose decrease) | 5-HT2A (increase), 5-HT2C (decrease) | Demonstrates the complex dose-dependent effects of 5-HT2A agonists on motor activity. | |
| Psilocybin | No significant effect at certain doses | - | Effects on locomotion can be variable and dose-dependent. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validity of behavioral assays.
Head-Twitch Response (HTR) Assay Protocol
This protocol is a generalized procedure based on established methods.
Animals: Male C57BL/6J mice are commonly used.
Apparatus:
-
A glass cylinder to house the mouse during observation.
-
A magnetometer coil surrounding the cylinder for automated detection.
-
A small neodymium magnet attached to the cranium of the mouse.
-
Data acquisition system (e.g., Powerlab) and software (e.g., LabChart).
Procedure:
-
Magnet Implantation (for automated detection): Mice are anesthetized, and a small magnet is surgically attached to the dorsal surface of the cranium using dental cement. A recovery period of 1-2 weeks is required.
-
Habituation: On the testing day, mice are habituated to the testing environment for a specified period (e.g., 30 minutes) before drug administration.
-
Drug Administration: Test compounds (e.g., 4-HO-DPT) or vehicle are administered via a specific route (e.g., intraperitoneally, i.p.).
-
Data Recording: Immediately after injection, mice are placed in the glass cylinder, and head twitches are recorded for a set duration (e.g., 20-30 minutes).
-
Data Analysis: Head twitches can be counted manually by a trained observer or automatically using the magnetometer setup. Automated systems identify HTR based on specific criteria such as frequency, amplitude, and duration of the signal.
Drug Discrimination Protocol
This is a general protocol for a two-lever drug discrimination task.
Animals: Rats (e.g., Sprague-Dawley) are frequently used.
Apparatus:
-
Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering reinforcement (e.g., food pellets).
Procedure:
-
Training: Rats are trained to press one lever after receiving the training drug (e.g., DOM) and the other lever after receiving the vehicle. Correct lever presses are rewarded with a food pellet. Training continues until a high level of accuracy is achieved.
-
Substitution Testing: Once trained, animals are administered a test compound (e.g., 4-HO-DPT) at various doses. The percentage of responses on the drug-appropriate lever is measured. Full substitution is typically defined as >80% responding on the drug-associated lever.
-
Data Analysis: Dose-response curves are generated to determine the potency of the test compound in producing the discriminative stimulus effects of the training drug.
Signaling Pathways and Experimental Workflow
Signaling Pathway of 4-HO-DPT and Related Psychedelics
The primary mechanism of action for classic psychedelics like 4-HO-DPT is the activation of the serotonin 5-HT2A receptor, which is a Gq-protein coupled receptor. Activation of this receptor initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling is believed to be crucial for the induction of the head-twitch response and the psychedelic effects.
Caption: 5-HT2A receptor signaling pathway activated by 4-HO-DPT.
Experimental Workflow for Behavioral Assay Validation
The validation of a behavioral assay for screening novel compounds involves a systematic process to ensure the reliability and reproducibility of the results.
Caption: Workflow for validating a behavioral assay.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Activity of 4-HO-DPT and Other Designer Tryptamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological and pharmacological profiles of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) and other notable designer tryptamines. Due to a scarcity of traditional toxicological data, such as median lethal dose (LD50) and in vitro cytotoxicity (IC50) values for many of these compounds, this comparison focuses on their in vitro receptor binding affinities and functional activities, as well as in vivo behavioral responses in animal models. These data serve as a crucial surrogate for assessing the potential for psychoactive and adverse effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for 4-HO-DPT and a selection of other designer tryptamines, including psilocin (4-HO-DMT), 4-HO-MET, 4-HO-DET, and 4-HO-DiPT.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | SERT |
| 4-HO-DPT | - | - | - | - | - |
| Psilocin (4-HO-DMT) | 95[1] | 21[1] | - | 40[1] | - |
| 4-HO-DiPT | - | Submicromolar[2] | Submicromolar[2] | - | Submicromolar |
Note: A lower Ki value indicates a higher binding affinity. Data for 4-HO-DPT and other specific receptor subtypes for the compared compounds are limited in the reviewed literature.
Table 2: In Vitro Functional Potencies (EC50, nM)
| Compound | 5-HT2A (Calcium Mobilization) |
| 4-HO-DPT | ~1-10 |
| Psilocin (4-HO-DMT) | 21 |
| 4-HO-MET | ~1-10 |
| 4-HO-DET | ~1-10 |
| 4-HO-DiPT | ~1-10 |
Note: EC50 represents the concentration of a compound that provokes a response halfway between the baseline and maximum response.
Table 3: In Vivo Head-Twitch Response (HTR) Potency in Mice (ED50, µmol/kg)
| Compound | ED50 (µmol/kg) |
| 4-HO-DPT | 2.47 |
| Psilocin (4-HO-DMT) | 0.81 |
| 4-HO-MET | 0.65 |
| 4-HO-DET | 1.56 |
| 4-HO-DiPT | 3.46 |
Note: ED50 is the dose that produces a half-maximal response. A lower ED50 value indicates higher potency in vivo.
Table 4: Acute Toxicity Data (LD50)
| Compound | Animal Model | Route of Administration | LD50 |
| Psilocin (4-HO-DMT) | Mice | - | 293.07 mg/kg |
| Mescaline | Human (reported) | - | ~880 mg/kg |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of tryptamines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
1. Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., CHO-K1, HEK293) in appropriate media and conditions.
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of the test tryptamines in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same solvent concentration used for the compounds) and a positive control for cytotoxicity.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Reagent Addition and Incubation:
-
Following the treatment period, add MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.
4. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for measuring intracellular calcium mobilization, a common method for assessing the functional activity of Gq-coupled receptors like the 5-HT2A receptor.
1. Cell Culture and Seeding:
-
Use a cell line stably or transiently expressing the human 5-HT2A receptor (e.g., Flp-In T-REx 293 cells).
-
Seed the cells into a 96-well plate and allow them to grow to a suitable confluency.
2. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.
3. Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of the test tryptamines.
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., a FlexStation) to add the test compounds to the wells while simultaneously measuring the fluorescence intensity.
-
Record the fluorescence signal over time to capture the change in intracellular calcium concentration upon compound addition.
4. Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.
In Vivo Head-Twitch Response (HTR) Assay in Mice
The HTR is a behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in rodents.
1. Animal Preparation:
-
Anesthetize male C57BL/6J mice.
-
Make a small incision on the scalp and attach a small neodymium magnet to the skull using dental cement.
-
Allow the mice to recover for at least one to two weeks before behavioral testing.
2. Experimental Procedure:
-
On the day of the experiment, administer the test tryptamine or vehicle control via intraperitoneal (i.p.) injection.
-
Immediately place the mouse in a glass cylinder surrounded by a magnetometer coil.
-
Record the electrical signals generated by the head movements for a predetermined duration, typically 30 minutes.
3. Data Acquisition and Analysis:
-
The voltage from the magnetometer coil is filtered, amplified, and digitized.
-
Head-twitches are identified based on their characteristic waveform (sinusoidal, high frequency ≥ 40 Hz, and short duration < 0.15 s).
-
The total number of head-twitches is quantified for each animal.
-
Dose-response curves are generated by plotting the number of head-twitches against the administered dose, and the ED50 value is calculated.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4-HO-DPhP
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of 4-HO-DPhP (4-hydroxydiphenylphosphine oxide). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on data from structurally similar compounds, namely Diphenylphosphine oxide and Tris(4-hydroxyphenyl)phosphine oxide, as well as general safety protocols for handling organophosphorus compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with compounds structurally similar to this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5] Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant splash hazard. | To protect against splashes of the compound or its solutions, which can cause serious eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is a suitable option). A flame-retardant and impervious lab coat or coveralls should be worn. Closed-toe shoes are mandatory. | To prevent skin contact, which may cause irritation. Impervious clothing protects against spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if dusts/aerosols are generated, a NIOSH-approved respirator is necessary. | To minimize the inhalation of dust or aerosols, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for handling this compound to contain any potential spills.
2. Donning PPE:
-
Follow the proper sequence for donning PPE: lab coat, then respirator (if required), followed by eye and face protection, and finally gloves.
3. Handling the Compound:
-
Conduct all manipulations of this compound, including weighing and preparing solutions, within a chemical fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
4. Post-Handling Procedures:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Properly doff PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect any unused this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("4-hydroxydiphenylphosphine oxide"), and the primary hazards (e.g., "Irritant").
-
Disposal: Dispose of all waste through your institution's EHS office in accordance with local, state, and federal regulations. Do not pour any waste down the drain.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
